molecular formula C39H50N5O19P B15578305 Caffeic acid-pYEEIE

Caffeic acid-pYEEIE

Cat. No.: B15578305
M. Wt: 923.8 g/mol
InChI Key: OLKLXQPYJYPETQ-YYGGXQSLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caffeic acid-pYEEIE is a useful research compound. Its molecular formula is C39H50N5O19P and its molecular weight is 923.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50N5O19P/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62)/b14-7+/t20-,24-,25-,26-,27-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKLXQPYJYPETQ-YYGGXQSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50N5O19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Caffeic acid-pYEEIE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a synthetic molecule designed as a high-affinity ligand for the Src Homology 2 (SH2) domain of Src family kinases, with a particular potency for the Lymphocyte-specific protein tyrosine kinase (Lck). This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Note on the Molecular Structure: While some commercial suppliers describe this compound as a "non-phosphopeptide," structural information from chemical databases like PubChem and suppliers such as R&D Systems indicates the presence of a phosphate (B84403) group on the tyrosine residue (phosphotyrosine, pY).[1] This phosphotyrosine is critical for high-affinity binding to SH2 domains. The "non-phosphopeptide" descriptor may allude to its synthetic origin or potential modifications for cell permeability, with the phosphorylated form being the active principle. This guide will proceed with the understanding that the phosphorylated tyrosine is essential for its mechanism of action.

Core Mechanism of Action: Inhibition of the Lck SH2 Domain

The primary mechanism of action of this compound is the competitive inhibition of the Lck SH2 domain.

Src Homology 2 (SH2) domains are structurally conserved protein modules of approximately 100 amino acids that are fundamental in intracellular signal transduction.[2] Their canonical function is to recognize and bind to specific peptide motifs containing a phosphorylated tyrosine (pY) residue.[2][3] This interaction is a critical step in the assembly of signaling complexes and the propagation of signals downstream of receptor tyrosine kinases and other phosphotyrosine-generating enzymes.

The Lck kinase is a member of the Src family of tyrosine kinases and plays a pivotal role in T-cell activation. Upon T-cell receptor (TCR) engagement, Lck is activated and phosphorylates key downstream targets, initiating a signaling cascade that leads to T-cell proliferation, differentiation, and cytokine production. The SH2 domain of Lck is essential for its function, mediating interactions with other signaling proteins and regulating its own kinase activity.[4]

This compound mimics an endogenous pY-containing ligand. The pYEEIE peptide sequence is a high-affinity binding motif for the Lck SH2 domain.[5] By occupying the pY-binding pocket of the Lck SH2 domain, this compound competitively blocks the interaction of Lck with its natural binding partners. This disruption of protein-protein interactions effectively curtails the downstream signaling cascade initiated by TCR activation.

Quantitative Data Summary

The binding affinity of this compound and related peptides for Src family SH2 domains has been quantified in several studies. The following table summarizes the key quantitative data.

Compound/PeptideTarget DomainAssay TypeValueReference(s)
This compoundSrc SH2Not SpecifiedIC50 = 42 nM[6]
This compoundSrc SH2Not Specified30-fold higher affinity than Ac-pYEEIE[6]
FTATEC(AANS)QpYEEIPLck SH2Fluorescence BindingKd = 39.8 nM[1]
Fluorescent pYEEI PeptidesLck SH2Fluorescence BindingKd = 40 - 500 nM[1]

Detailed Experimental Protocol: Fluorescence Polarization Competition Assay

To determine the inhibitory potency (IC50) of this compound on the Lck SH2 domain, a fluorescence polarization (FP) competition assay is a standard and robust method. This protocol is a representative example based on established methodologies for SH2 domain inhibitors.[7][8][9][10]

Objective: To measure the concentration of this compound required to displace 50% of a fluorescently labeled probe peptide from the Lck SH2 domain.

Materials:

  • Recombinant, purified GST-Lck-SH2 domain protein

  • This compound

  • Fluorescently labeled probe peptide with high affinity for Lck SH2 (e.g., 5-carboxyfluorescein-G-pYEEI-NH2)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% Tween-20

  • 384-well, non-binding, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X stock solution of the GST-Lck-SH2 domain in Assay Buffer. The final concentration should be optimized to yield a significant polarization shift upon probe binding (typically in the low nanomolar range).

    • Prepare a 2X stock solution of the fluorescent probe in Assay Buffer. The final concentration should be at or below the Kd for its interaction with the Lck SH2 domain to ensure assay sensitivity (e.g., 10 nM).

    • Prepare a serial dilution of this compound in Assay Buffer at 4X the final desired concentrations.

  • Assay Setup (per well of a 384-well plate):

    • Add 10 µL of the 4X this compound serial dilutions or vehicle control (Assay Buffer) to the appropriate wells.

    • Add 10 µL of Assay Buffer to the "no protein" control wells.

    • Add 10 µL of the 2X GST-Lck-SH2 domain stock solution to all wells except the "no protein" controls.

    • Prepare a premix of the 2X fluorescent probe.

    • Initiate the binding reaction by adding 20 µL of the 2X fluorescent probe to all wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis:

    • The raw millipolarization (mP) values are used for analysis.

    • The percentage of inhibition is calculated for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free_probe) / (mP_bound_probe - mP_free_probe)]) where:

      • mP_sample is the mP value at a given inhibitor concentration.

      • mP_free_probe is the mP of the probe in the absence of the SH2 domain.

      • mP_bound_probe is the mP of the probe fully bound to the SH2 domain (in the absence of inhibitor).

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitor cluster_downstream Downstream Signaling TCR TCR Complex Lck Lck TCR->Lck Activation LAT LAT Lck->LAT Phosphorylation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation inhibitor This compound inhibitor->Lck Inhibition of SH2 Domain PLCg1 PLC-γ1 ZAP70->PLCg1 Activation IP3_DAG IP3 & DAG PLCg1->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NFAT, AP-1, NF-κB) Ca_PKC->Transcription_Factors Activation Gene_Expression Gene Expression (e.g., IL-2) Transcription_Factors->Gene_Expression

Caption: Lck Signaling Pathway and Inhibition by this compound.

Experimental Workflow

FP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_measurement Measurement & Analysis prep_inhibitor Prepare serial dilution of this compound add_inhibitor Add 10 µL of inhibitor or vehicle to wells prep_inhibitor->add_inhibitor prep_protein Prepare 2X Lck-SH2 domain solution add_protein Add 10 µL of Lck-SH2 domain or buffer prep_protein->add_protein prep_probe Prepare 2X fluorescent probe solution add_probe Add 20 µL of fluorescent probe prep_probe->add_probe incubate Incubate at RT for 30 min add_probe->incubate read_plate Read Fluorescence Polarization (mP) incubate->read_plate analyze_data Calculate % Inhibition and determine IC50 read_plate->analyze_data

Caption: Workflow for Fluorescence Polarization Competition Assay.

References

An In-depth Technical Guide to the Synthesis and Purification of Caffeic Acid-pYEEIE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Caffeic acid-pYEEIE, a notable non-phosphopeptide inhibitor with high binding affinity for the GST-Lck-SH2 domain. This document details the chemical methodologies, experimental protocols, and data presentation relevant to the production and characterization of this conjugate, intended for use in research and drug development.

Introduction

Caffeic acid, a naturally occurring phenolic compound, is known for its antioxidant and anti-inflammatory properties. When conjugated with peptides, it can enhance their biological activity and stability. The peptide sequence pYEEIE, containing a phosphotyrosine residue, is recognized by the Src Homology 2 (SH2) domain of various proteins, playing a crucial role in intracellular signaling pathways. The conjugate, this compound, acts as a potent phosphopeptide ligand for the Src SH2 domain, with a reported IC50 of 42 nM, demonstrating a 30-fold higher affinity than N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu (Ac-pYEEIE)[1]. This enhanced affinity makes it a valuable tool for studying Src family kinase signaling and as a potential therapeutic agent. Specifically, it shows potent binding to the GST-Lck-SH2 domain[2][3].

This guide will detail the synthetic route for this compound, primarily through solid-phase peptide synthesis (SPPS), followed by the conjugation of a protected caffeic acid derivative and subsequent purification and characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the solid-phase synthesis of the phosphopeptide pYEEIE, the preparation of a protected caffeic acid derivative, the coupling of the two moieties, and finally, the deprotection and cleavage of the conjugate from the solid support.

Solid-Phase Peptide Synthesis (SPPS) of the pYEEIE Peptide

The pYEEIE peptide is synthesized on a solid support resin, typically a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the temporary protection of the α-amino group of the amino acids.

Protecting Groups for Amino Acid Side Chains:

Amino AcidSide Chain Protecting Group
Phosphotyrosine (pY)Di-tert-butyl phosphate (B84403) (PO(OtBu)2) or Dibenzyl phosphate (PO(OBzl)2)
Glutamic Acid (E)tert-Butyl ester (OtBu)
Isoleucine (I)None

Experimental Protocol: SPPS of pYEEIE

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Glu(OtBu)-OH) by dissolving it in DMF with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an organic base like N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Glu(OtBu), Ile, Glu(OtBu), and finally Fmoc-Tyr(PO(OtBu)2)-OH).

  • Final Fmoc Deprotection: After the final coupling step, remove the Fmoc group from the N-terminal phosphotyrosine residue as described in step 2.

Synthesis Workflow for pYEEIE

G start Start: Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_E1 Couple Fmoc-Glu(OtBu)-OH (HBTU/DIPEA in DMF) deprotect1->couple_E1 wash1 Wash (DMF, DCM) couple_E1->wash1 deprotect2 Fmoc Deprotection wash1->deprotect2 couple_I Couple Fmoc-Ile-OH deprotect2->couple_I wash2 Wash couple_I->wash2 deprotect3 Fmoc Deprotection wash2->deprotect3 couple_E2 Couple Fmoc-Glu(OtBu)-OH deprotect3->couple_E2 wash3 Wash couple_E2->wash3 deprotect4 Fmoc Deprotection wash3->deprotect4 couple_pY Couple Fmoc-Tyr(PO(OtBu)2)-OH deprotect4->couple_pY wash4 Wash couple_pY->wash4 deprotect_final Final Fmoc Deprotection wash4->deprotect_final end Resin-bound pYEEIE deprotect_final->end

Caption: Solid-phase synthesis workflow for the pYEEIE peptide.

Preparation and Coupling of Protected Caffeic Acid

To prevent unwanted side reactions during the coupling to the peptide, the phenolic hydroxyl groups of caffeic acid must be protected. A common strategy is the formation of an acetonide.

Experimental Protocol: Preparation of Acetonide-Protected Caffeic Acid

  • Suspend caffeic acid in acetone.

  • Add 2,2-dimethoxypropane (B42991) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting acetonide-protected caffeic acid can be used directly for the coupling reaction.

Experimental Protocol: Coupling of Protected Caffeic Acid to Resin-Bound pYEEIE

  • Activate the acetonide-protected caffeic acid using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in DMF.

  • Add the activated protected caffeic acid solution to the deprotected resin-bound pYEEIE.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitor the reaction completion using a suitable test (e.g., a negative Kaiser test).

  • Wash the resin thoroughly with DMF and DCM.

Cleavage and Deprotection

The final step is to cleave the this compound conjugate from the resin and simultaneously remove all side-chain protecting groups.

Experimental Protocol: Cleavage and Deprotection

  • Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Overall Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis sp_synthesis Solid-Phase Synthesis of pYEEIE coupling Coupling of Protected Caffeic Acid to pYEEIE sp_synthesis->coupling caffeic_prep Preparation of Protected Caffeic Acid caffeic_prep->coupling cleavage Cleavage and Deprotection coupling->cleavage rp_hplc RP-HPLC Purification cleavage->rp_hplc lyophilization Lyophilization rp_hplc->lyophilization analysis Purity and Identity Analysis (Analytical HPLC, MS, NMR) lyophilization->analysis final_product Pure this compound analysis->final_product

Caption: Overall workflow for the synthesis and purification of this compound.

Purification of this compound

The crude this compound conjugate is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Purification

  • Column: A preparative C18 column is typically used.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the conjugate and should be optimized. A typical gradient might be 5-65% Solvent B over 60 minutes.

  • Flow Rate: The flow rate will depend on the column dimensions.

  • Detection: The elution of the peptide is monitored by UV absorbance at 214 nm and/or 280 nm.

  • Fraction Collection: Fractions containing the desired product are collected.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.

  • Lyophilization: Fractions with the desired purity are pooled and lyophilized to obtain the final pure product as a powder.

Quantitative Data Summary (Typical)

ParameterValueReference
Peptide Synthesis Scale0.1 mmol[4]
Crude Peptide Yield70-80%[5]
Caffeic Acid Coupling Yield~30%[6][7]
Final Purity after HPLC>95%[1]

Note: Yields can vary significantly depending on the specific peptide sequence and reaction conditions.

Characterization

The identity and purity of the final this compound product are confirmed by various analytical techniques.

  • Analytical RP-HPLC: To confirm the purity of the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the conjugate. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used. Characteristic fragment ions for caffeic acid in negative ion mode are often observed at m/z 179 ([M-H]-) and 135 ([M-H-CO2]-)[6][8][9][10][11].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the conjugate, with characteristic shifts indicating the presence of both the caffeic acid and peptide moieties[12][13][14]. 31P NMR can be used to confirm the presence of the phosphotyrosine residue[15].

Lck Signaling Pathway and SH2 Domain Interaction

This compound is a potent inhibitor of the Lck SH2 domain. Lck is a tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling and T-cell activation. The SH2 domain of Lck binds to phosphotyrosine residues on other proteins, leading to the propagation of downstream signaling events. By binding to the Lck SH2 domain, this compound can block these interactions and inhibit T-cell activation.

Lck Signaling Pathway

G TCR TCR/CD3 Complex Lck Lck TCR->Lck Recruitment ZAP70 ZAP70 TCR->ZAP70 Recruits & Activates CD4_CD8 CD4/CD8 CD4_CD8->Lck Association Lck->TCR Phosphorylates ITAMs LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFAT NFAT Pathway Ca_flux->NFAT Ras_MAPK Ras/MAPK Pathway PKC->Ras_MAPK NFkB NF-κB Pathway PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2) Ras_MAPK->Gene_Expression NFkB->Gene_Expression NFAT->Gene_Expression Caffeic_pYEEIE This compound Caffeic_pYEEIE->Lck Inhibits SH2 domain

Caption: Simplified Lck signaling pathway in T-cell activation.

Experimental Protocol: SH2 Domain Binding Assay

Fluorescence polarization (FP) is a common method to assess the binding of small molecules, like this compound, to larger proteins, such as an SH2 domain. The assay measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to the protein.

Experimental Protocol: Fluorescence Polarization Competition Assay

  • Reagents:

    • Fluorescently labeled probe peptide (a known pY-containing peptide with affinity for the SH2 domain).

    • Recombinant, purified GST-Lck-SH2 domain.

    • This compound (or other test compounds).

    • Assay buffer (e.g., phosphate-buffered saline with a small amount of surfactant).

  • Procedure:

    • In a microplate, add a fixed concentration of the fluorescent probe peptide and the GST-Lck-SH2 domain. The concentration of the SH2 domain should be sufficient to cause a significant increase in the fluorescence polarization of the probe.

    • Add varying concentrations of this compound to the wells.

    • Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the concentration of this compound.

    • Fit the data to a competitive binding model to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the bound fluorescent probe.

Logical Relationship for FP Binding Assay

G cluster_binding Binding Equilibrium cluster_competition Competition SH2 Lck SH2 Domain Complex SH2-Probe Complex (High Polarization) SH2->Complex Probe Fluorescent Probe Probe->Complex Displacement Displacement of Probe (Low Polarization) Complex->Displacement Inhibitor displaces probe Inhibitor This compound Inhibitor->SH2 Binds

Caption: Principle of the fluorescence polarization competition assay.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. By combining established solid-phase peptide synthesis techniques with specific strategies for phosphotyrosine incorporation and caffeic acid conjugation, researchers can produce this potent SH2 domain inhibitor for further investigation in the context of Lck signaling and T-cell mediated immune responses. The provided protocols and diagrams serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

In Vitro Biological Activity of Caffeic Acid-pYEEIE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential in vitro biological activities of Caffeic acid-pYEEIE, a novel conjugate of caffeic acid and the peptide pYEEIE. While direct experimental data on this specific conjugate is emerging, this document extrapolates its potential bioactivities based on the extensive research conducted on its parent compound, caffeic acid, and its well-characterized derivative, Caffeic Acid Phenethyl Ester (CAPE). This guide offers detailed experimental protocols for assessing its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, presents quantitative data from related compounds in structured tables, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams. The information herein is intended to serve as a foundational resource for researchers initiating in vitro studies on this compound.

Introduction

Caffeic acid, a hydroxycinnamic acid, is a naturally occurring phenolic compound found in a variety of plant sources and is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The conjugation of caffeic acid with peptides is a promising strategy to enhance its bioavailability, target specificity, and overall therapeutic efficacy. This compound is a non-phosphopeptide inhibitor that has demonstrated a potent binding affinity for the GST-Lck-SH2 domain.[3][4]

This guide synthesizes the known in vitro biological activities of caffeic acid and its derivatives to predict and provide a framework for the systematic investigation of this compound. We will explore its potential antioxidant capacity, its role in modulating inflammatory pathways, its cytotoxic effects on cancer cells, and its neuroprotective mechanisms.

Potential Biological Activities and Experimental Data

Based on the activities of caffeic acid and CAPE, this compound is hypothesized to possess significant antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The following sections detail these potential activities and present relevant quantitative data from studies on its parent compounds.

Antioxidant Activity

Caffeic acid is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress.[1][2] This activity is attributed to its phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). The antioxidant capacity of this compound can be evaluated using various in vitro assays.

Table 1: Antioxidant Activity of Caffeic Acid and Related Compounds

CompoundAssayIC50 ValueReference
Caffeic AcidDPPH Radical Scavenging0.127 mg/mL[5]
Caffeic AcidABTS Radical Scavenging14.511 mg/mL[5]
CAPEDPPH Radical Scavenging1.09 µM[6]
Anti-inflammatory Activity

Caffeic acid and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[7][8][9] A key mechanism is the inhibition of the NF-κB signaling pathway.[10]

Table 2: Anti-inflammatory Activity of Caffeic Acid Derivatives

CompoundCell LineEffectConcentrationReference
Caffeic Acid DerivativesMacrophagesInhibition of NO production-[8][9]
CAPEPC-3 CellsInhibition of NF-κB activation-[10]
Caffeic Acid DerivativesMouse Peritoneal MacrophagesModulation of cytokine secretion-[11]
Anticancer Activity

The anticancer properties of caffeic acid and CAPE are well-documented and include inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis in various cancer cell lines.[2][10][12][13] These effects are often mediated through the modulation of signaling pathways like PI3K/AKT/mTOR and MAPK.[14]

Table 3: Cytotoxic Activity of Caffeic Acid and Derivatives against Cancer Cell Lines

CompoundCell LineAssayIC50 ValueReference
Caffeic AcidMeWo (Melanoma)Cell Viability~50 µg/mL (at 72h)[13]
Caffeic Acid n-butyl esterA431 (Skin Carcinoma)MTT Assay20 µM[14]
CAPEColon AdenocarcinomaCell ViabilityDose-dependent decrease[10]
Neuroprotective Activity

Caffeic acid and CAPE have demonstrated neuroprotective effects in various in vitro models of neurodegenerative diseases.[15][16][17][18] Mechanisms include reducing oxidative stress, inhibiting neuroinflammation, and modulating signaling pathways such as Nrf2/HO-1 and MAPK.[15][19][20]

Table 4: Neuroprotective Effects of Caffeic Acid and CAPE

CompoundIn Vitro ModelObserved EffectReference
CAPEPC12 cells (MPP+ induced)Increased neurite network, protection against cell death[15][16]
Caffeic AcidL-02 cells (H2O2 induced)Improved cell viability, protection against DNA damage[20]
CAPEBV-2 cells (LPS treated)Reduced oxidative stress, attenuated MAPK and Akt signaling[15]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the biological activity of this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution (0.1 mM in methanol (B129727) or ethanol)[21]

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Ascorbic acid or Trolox (positive control)[5]

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound and the positive control in the chosen solvent.

  • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

  • Add 100 µL of the DPPH working solution to each well.[22]

  • Prepare a blank well containing the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[5][21]

  • Measure the absorbance at 517 nm using a microplate reader.[21][23]

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

MTT Assay (Cytotoxicity/Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26]

Materials:

  • Target cancer cell line and appropriate culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[26]

  • DMSO or solubilization solution[25]

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[27]

  • Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[27]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[25][27][28]

  • Remove the medium containing MTT and add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan (B1609692) crystals.[25][27]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[26][27]

  • Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[26]

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for MAPK/ERK and NF-κB Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation (phosphorylation) of key proteins in signaling pathways.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • Polyacrylamide gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-p65, anti-phospho-IκBα)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points.[29]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[29]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[29]

  • Sample Preparation: Mix equal amounts of protein (20-50 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[29][30]

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[29]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[30]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[30]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[30]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[29][30]

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[29]

  • Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).[29]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of this compound.

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Secondary Assays (Mechanism of Action) cluster_3 Signaling Pathway Analysis Compound Synthesis Compound Synthesis Cell Culture Cell Culture Compound Synthesis->Cell Culture Antioxidant Assays (DPPH, ABTS) Antioxidant Assays (DPPH, ABTS) Cell Culture->Antioxidant Assays (DPPH, ABTS) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) Anti-inflammatory Assays (NO, Cytokine) Anti-inflammatory Assays (NO, Cytokine) Cytotoxicity Assay (MTT)->Anti-inflammatory Assays (NO, Cytokine) Apoptosis Assays (Annexin V) Apoptosis Assays (Annexin V) Cytotoxicity Assay (MTT)->Apoptosis Assays (Annexin V) Neuroprotection Assays Neuroprotection Assays Cytotoxicity Assay (MTT)->Neuroprotection Assays Western Blot (MAPK, NF-kB) Western Blot (MAPK, NF-kB) Anti-inflammatory Assays (NO, Cytokine)->Western Blot (MAPK, NF-kB) Apoptosis Assays (Annexin V)->Western Blot (MAPK, NF-kB) Neuroprotection Assays->Western Blot (MAPK, NF-kB) Gene Expression (qPCR) Gene Expression (qPCR) Western Blot (MAPK, NF-kB)->Gene Expression (qPCR)

In vitro evaluation workflow for this compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and survival. Caffeic acid and its derivatives can modulate this pathway.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation CA_pYEEIE This compound (potential inhibition) CA_pYEEIE->Raf CA_pYEEIE->MEK

Potential inhibition of the MAPK/ERK pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Caffeic acid derivatives are known to inhibit this pathway, thereby reducing the expression of inflammatory genes.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB P NFkB_complex p50/p65 (NF-κB) IkB->NFkB_complex Inhibits Proteasome Proteasomal Degradation IkB->Proteasome NFkB_active Active p50/p65 NFkB_complex->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Gene_expression Inflammatory Gene Expression Nucleus->Gene_expression CA_pYEEIE This compound (potential inhibition) CA_pYEEIE->IKK

Potential inhibition of the NF-κB pathway by this compound.

Conclusion

While further direct experimental validation is necessary, the existing literature on caffeic acid and its derivatives strongly suggests that this compound holds significant promise as a bioactive compound with multifaceted therapeutic potential. This guide provides a comprehensive framework for the in vitro investigation of its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The detailed protocols and visualized pathways are intended to facilitate and accelerate future research in this area, ultimately paving the way for the development of novel therapeutic agents. Researchers are encouraged to utilize these methodologies to build upon the foundational knowledge presented herein and to fully elucidate the biological activity profile of this compound.

References

An In-depth Technical Guide to the Interaction of Caffeic Acid and pYEEIE with the Src SH2 Domain

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Src Homology 2 (SH2) domain is a critical protein-protein interaction module involved in a multitude of cellular signaling pathways, making it an attractive target for therapeutic intervention.[1][2][3] The Src SH2 domain, in particular, recognizes and binds to specific phosphotyrosine (pY)-containing motifs, with a high affinity for the pYEEI sequence.[4] This interaction is a key step in the propagation of signals related to cell growth, differentiation, and survival. Caffeic acid, a naturally occurring phenolic compound, has been identified as a potential inhibitor of Src family kinases.[5] This guide provides a comprehensive technical overview of the interaction between the Src SH2 domain, its high-affinity peptide ligand pYEEIE, and the potential competitive inhibitor, caffeic acid. We will delve into the available quantitative data, provide detailed experimental protocols for characterizing these interactions, and visualize the pertinent signaling pathways and experimental workflows.

The Src SH2 Domain and its Ligands

The Src SH2 domain is a structurally conserved module of approximately 100 amino acids that specifically binds to phosphorylated tyrosine residues within a particular sequence context.[6] This recognition is crucial for the recruitment of Src to activated receptor tyrosine kinases and other signaling proteins, thereby propagating downstream signals.[3]

The pYEEIE Peptide: A High-Affinity Ligand

The peptide with the sequence phosphotyrosine-glutamic acid-glutamic acid-isoleucine-glutamic acid (pYEEIE) is a well-established high-affinity ligand for the Src SH2 domain. The binding is primarily mediated by two key interactions: the phosphotyrosine residue fitting into a positively charged pocket on the SH2 domain, and the isoleucine at the pY+3 position inserting into a hydrophobic pocket.[4]

Caffeic Acid: A Potential Competitive Inhibitor

Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic phytochemical that has been shown to inhibit the activity of Src family kinases.[5] Molecular modeling studies suggest that caffeic acid may directly interact with the SH2 domain of Fyn, a Src family member, by forming a salt bridge with a conserved arginine residue (Arg160 in Fyn) that is crucial for phosphotyrosine binding.[5] This suggests that caffeic acid could act as a competitive inhibitor, occupying the same binding site as the pYEEIE peptide.

Quantitative Data

Table 1: Binding Affinity of pYEEIE Peptide to Src Family SH2 Domains

LigandProtein DomainMethodDissociation Constant (Kd)Reference
pYEEISrc SH2Isothermal Titration Calorimetry (ITC)~0.2 - 5 µM[7]
Phosphopeptides (optimal sequence)SH2 DomainsVarious~50 - 500 nM[8]
pYEEI-containing peptidesSrc SH2VariousnM to low µM range[7][9]

Table 2: Thermodynamic Parameters of pYEEI Peptide Binding to Src SH2 Domain (pH dependent)

ParameterValue (at pH 7.0)ConditionsReference
ΔG° (Gibbs Free Energy)-pH 5.0-9.0[10]
ΔH (Enthalpy)-pH 5.0-9.0[10]
TΔS (Entropy)-pH 5.0-9.0[10]
pKa (phosphate group - free)6.2-[10]
pKa (phosphate group - bound)4.4-[10]

Note: The thermodynamic parameters are highly dependent on pH and buffer conditions. The referenced study provides a detailed analysis of the pH dependence of binding.

Signaling Pathway and Interaction Logic

The following diagrams illustrate the role of the Src SH2 domain in signaling and the proposed competitive interaction between caffeic acid and the pYEEIE peptide.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) pY Phosphorylated Tyrosine (pY) RTK->pY Autophosphorylation SH2 SH2 Domain pY->SH2 Binding Src Src Kinase Downstream Downstream Signaling Src->Downstream SH2->Src Recruitment & Activation Competitive_Interaction Src_SH2 Src SH2 Domain Complex Src SH2-pYEEIE Complex Src_SH2->Complex No_Binding No Complex Formation Src_SH2->No_Binding pYEEIE pYEEIE Peptide pYEEIE->Complex pYEEIE->No_Binding Caffeic_Acid Caffeic Acid Caffeic_Acid->Src_SH2 Inhibits Caffeic_Acid->No_Binding ITC_Workflow cluster_direct Direct Titration cluster_competition Competition Assay Prep_Direct Prepare Src SH2 (Cell) & Caffeic Acid (Syringe) Run_ITC_Direct Run ITC Experiment Prep_Direct->Run_ITC_Direct Analyze_Direct Analyze Data for Kd, ΔH, n Run_ITC_Direct->Analyze_Direct Prep_Comp Prepare Src SH2 + Caffeic Acid (Cell) & pYEEIE (Syringe) Run_ITC_Comp Run ITC Experiment Prep_Comp->Run_ITC_Comp Analyze_Comp Analyze Data for Ki Run_ITC_Comp->Analyze_Comp SPR_Workflow Immobilize Immobilize Src SH2 on Sensor Chip Kinetic_pYEEIE Kinetic Analysis of pYEEIE Binding Immobilize->Kinetic_pYEEIE Competition_SPR Competition Assay with Caffeic Acid Immobilize->Competition_SPR Data_Analysis_SPR Analyze for kon, koff, Kd, and Ki Kinetic_pYEEIE->Data_Analysis_SPR Competition_SPR->Data_Analysis_SPR FP_Workflow Optimize Optimize Concentrations of FITC-pYEEIE and Src SH2 Setup_Plate Set up 384-well plate with reagents and caffeic acid serial dilution Optimize->Setup_Plate Incubate Incubate to Reach Equilibrium Setup_Plate->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_FP Analyze Data to Determine IC50 and Ki Measure_FP->Analyze_FP

References

An In-depth Technical Guide to the Discovery and Chemical Properties of Caffeic acid-pYEEIE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, chemical properties, and potential biological significance of Caffeic acid-pYEEIE, a notable non-phosphopeptide inhibitor of the Src family of protein tyrosine kinases. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and Significance

This compound was first identified and characterized by Park and colleagues in 2002 as a potent inhibitor of the Src homology 2 (SH2) domain of the lymphocyte-specific kinase (Lck)[1]. The discovery was part of a broader effort to develop novel non-phosphopeptide inhibitors for Src family SH2 domains, which are crucial signaling modules in various cellular processes. The significance of this discovery lies in the demonstration that appending a non-peptidic moiety, in this case, caffeic acid, to the N-terminus of a phosphopeptide sequence could dramatically enhance its binding affinity. This finding opened new avenues for the design of SH2 domain inhibitors with improved pharmacological properties.

Chemical Properties

This compound is a conjugate molecule comprising the naturally occurring phenolic compound, caffeic acid, and a pentapeptide with the sequence pYEEIE (phosphotyrosine-glutamic acid-glutamic acid-isoleucine-glutamic acid).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C39H50N5O19PPubChem
Molecular Weight 923.81 g/mol PubChem
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acidPubChem
Canonical SMILES CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)OPubChem
CAS Number 507471-72-9PubChem

Experimental Protocols

Synthesis of this compound

While the original publication by Park et al. (2002) does not provide a detailed step-by-step protocol for the synthesis of this compound, a plausible synthetic route can be inferred based on standard solid-phase peptide synthesis (SPPS) and subsequent N-terminal modification.

3.1.1. Solid-Phase Peptide Synthesis (SPPS) of pYEEIE

A general protocol for the manual or automated synthesis of the pYEEIE peptide on a solid support (e.g., Rink amide resin) would involve the following steps:

  • Resin Swelling: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Glu(OtBu)-OH) to the deprotected resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA in DMF.

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the subsequent amino acids (Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Tyr(PO(OBzl)OH)-OH).

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

3.1.2. N-terminal Caffeic Acid Conjugation

  • Activation of Caffeic Acid: Activate the carboxylic acid group of caffeic acid (with its hydroxyl groups protected, e.g., as acetates) using a suitable activating agent.

  • Coupling to Peptide: Add the activated caffeic acid to the resin-bound peptide and allow the reaction to proceed to completion.

  • Cleavage and Deprotection: Cleave the final conjugate from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

SH2 Domain Binding Assay (ELISA)

The binding affinity of this compound for the GST-Lck-SH2 domain was determined using an enzyme-linked immunosorbent assay (ELISA)[1]. A general protocol for such an assay is as follows:

  • Coating: Coat a microtiter plate with a biotinylated phosphopeptide ligand for the SH2 domain (e.g., biotin-pYEEIE) via streptavidin-coated plates.

  • Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., bovine serum albumin in phosphate-buffered saline).

  • Competition: Add a constant concentration of the GST-tagged SH2 domain and varying concentrations of the inhibitor (this compound or Ac-pYEEIE) to the wells. Incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound proteins and inhibitors.

  • Detection: Add an anti-GST antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: Add a chromogenic substrate for the enzyme and measure the resulting colorimetric signal using a plate reader.

  • Data Analysis: The signal intensity will be inversely proportional to the binding affinity of the inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the bound SH2 domain.

Quantitative Data

The primary quantitative finding from the initial discovery of this compound is its significantly enhanced binding affinity for the GST-Lck-SH2 domain compared to the acetylated parent peptide, Ac-pYEEIE.

Table 2: Comparative Binding Affinity for GST-Lck-SH2 Domain

CompoundRelative Binding Affinity EnhancementReference
Ac-pYEEIE1-fold (baseline)Park et al., 2002[1]
This compound ~30-fold Park et al., 2002[1]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effect by inhibiting the function of the Lck SH2 domain. The SH2 domain is critical for mediating protein-protein interactions in signal transduction pathways. By binding to the Lck SH2 domain, this compound is expected to disrupt the recruitment of Lck to phosphorylated tyrosine residues on its binding partners, such as the T-cell receptor (TCR) ζ-chain and ZAP-70. This disruption would lead to the inhibition of downstream signaling cascades that are crucial for T-cell activation and proliferation.

Lck_Signaling_Pathway TCR TCR Activation Lck_Active Active Lck TCR->Lck_Active Co-receptor interaction ITAMs ITAM Phosphorylation Lck_Active->ITAMs ZAP70 ZAP-70 Recruitment & Activation Lck_Active->ZAP70 Phosphorylation ITAMs->ZAP70 LAT_SLP76 LAT/SLP-76 Complex Formation ZAP70->LAT_SLP76 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK Ca_NFAT Ca2+ Flux & NFAT Activation PLCg1->Ca_NFAT Gene_Expression Gene Expression (e.g., IL-2) Ras_MAPK->Gene_Expression Ca_NFAT->Gene_Expression Inhibitor This compound SH2_Domain Lck SH2 Domain Inhibitor->SH2_Domain SH2_Domain->Lck_Active

Figure 1: Proposed inhibitory mechanism of this compound on the Lck signaling pathway.

The diagram above illustrates the canonical Lck signaling pathway initiated by T-cell receptor (TCR) activation. This compound is hypothesized to inhibit this pathway by binding to the Lck SH2 domain, thereby preventing the crucial protein-protein interactions necessary for signal propagation. It is important to note that while this is the predicted mechanism of action based on its demonstrated binding to the Lck SH2 domain, direct experimental evidence for the downstream cellular effects of this compound is not yet available in the public domain.

Conclusion and Future Directions

This compound represents a significant advancement in the design of SH2 domain inhibitors. The discovery that a non-peptidic moiety can substantially increase binding affinity provides a valuable strategy for developing more potent and potentially more drug-like inhibitors of protein-protein interactions.

Future research should focus on several key areas:

  • Detailed Synthesis and Characterization: Publication of a detailed, optimized synthesis protocol and full characterization data (NMR, MS, etc.) for this compound would be highly beneficial for the research community.

  • In Vitro and In Vivo Efficacy: Studies are needed to evaluate the efficacy of this compound in cell-based assays of T-cell activation and in animal models of diseases where Lck plays a critical role, such as autoimmune disorders and certain types of leukemia.

  • Selectivity Profiling: A comprehensive analysis of the binding selectivity of this compound against a panel of other SH2 domains is necessary to assess its potential for off-target effects.

  • Structural Biology: Elucidating the crystal structure of this compound in complex with the Lck SH2 domain would provide invaluable insights into the molecular basis for its enhanced affinity and guide the design of next-generation inhibitors.

References

The pYEEIE Peptide Motif: A Technical Guide to its Function in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pYEEIE peptide sequence represents a critical phosphotyrosine (pY)-containing motif that plays a pivotal role in the intricate network of intracellular signal transduction. As a high-affinity binding site for the Src Homology 2 (SH2) domains of Src family kinases (SFKs), this motif is instrumental in the assembly of signaling complexes and the propagation of downstream cellular responses. The specificity of the interaction between the pYEEI sequence and SFK SH2 domains is a key determinant in pathways that govern cell proliferation, differentiation, and survival.[1][2] Dysregulation of these interactions has been implicated in various pathologies, including cancer, making the pYEEIE motif and its binding partners attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the pYEEIE peptide's function, the experimental methodologies used to study it, and its role in key signaling pathways.

Core Function: A High-Affinity Ligand for Src Family Kinase SH2 Domains

The central function of the pYEEIE peptide revolves around its specific recognition by the SH2 domains of Src family kinases, such as Src and Lck.[1][3] SH2 domains are highly conserved protein modules of approximately 100 amino acids that bind to specific phosphotyrosine-containing sequences.[1] The binding specificity is conferred by the amino acid residues C-terminal to the phosphotyrosine.[2] In the case of pYEEI, the two glutamic acid residues at the pY+1 and pY+2 positions, and the isoleucine at the pY+3 position, are the primary determinants for its high-affinity interaction with SFK SH2 domains.[2][3] This interaction is a cornerstone of signal transduction, enabling the recruitment of SFKs to activated receptor tyrosine kinases or scaffold proteins, thereby initiating downstream signaling cascades.

Quantitative Analysis of pYEEIE-SH2 Domain Interactions

The affinity of the pYEEI motif for various SH2 domains has been quantified using several biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger interaction. The following table summarizes key quantitative data for pYEEI and related peptides binding to SFK SH2 domains.

Peptide SequenceInteracting SH2 DomainMethodDissociation Constant (Kd)Reference
Ac-pYEEILck SH2Not Specified0.1 µM[4]
pYEEILyn SH2Fluorescence Polarization0.75 ± 0.2 µM[2]
FTATEC(AANS)QpYEEIPLck SH2Fluorescence Binding Assay39.8 nM[5]
Ac-pYEEISrc SH2Fluorescence Polarization1.7 µM[6]
pYEEI containing peptide8 SFK SH2 domainsNot Specified310–675 nM[7]

Signaling Pathways Modulated by pYEEIE

The binding of the pYEEIE motif to SFK SH2 domains is a crucial event in several signaling pathways, most notably those downstream of receptor tyrosine kinases (RTKs) and immunoreceptors.

Src Family Kinase Activation and Downstream Signaling

Upon ligand binding, many RTKs autophosphorylate on multiple tyrosine residues, creating docking sites for SH2 domain-containing proteins, including SFKs. When an SFK, such as Src or Lck, is recruited to a pYEEI motif on an activated receptor or a scaffold protein, it undergoes a conformational change that leads to its activation. The activated SFK can then phosphorylate a plethora of downstream substrates, propagating the signal.

One of the key downstream effectors of SFKs is Phospholipase C-gamma 1 (PLC-γ1).[8] In T-cell signaling, for instance, the activation of the T-cell receptor (TCR) leads to the activation of Lck and Fyn, two SFKs.[8] These kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs), which then recruit and activate ZAP-70.[8] Activated ZAP-70 subsequently phosphorylates adaptor proteins like LAT and SLP-76. PLC-γ1 is then recruited to this signaling complex through its SH2 domains and is phosphorylated and activated by the SFKs.[8] Activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively.[9][10]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) pYEEIE pYEEIE Motif RTK->pYEEIE Autophosphorylation SFK Src Family Kinase (e.g., Src, Lck) pYEEIE->SFK SH2 domain binding & Activation PLCg1 PLC-γ1 SFK->PLCg1 Phosphorylation & Activation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PLCg1->IP3 Generates DAG DAG PLCg1->DAG Generates Ca Ca²⁺ Release IP3->Ca Induces PKC PKC Activation DAG->PKC Induces

pYEEIE-mediated Src Family Kinase and PLC-γ1 Signaling Pathway.

Key Experimental Protocols

Studying the interaction between the pYEEIE peptide and SH2 domains requires a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay for Binding Affinity

Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a robust method for quantifying binding affinities.

Methodology:

  • Reagents and Preparation:

    • Fluorescently labeled pYEEIE peptide (e.g., with FITC or a similar fluorophore).

    • Purified recombinant SH2 domain of the protein of interest.

    • Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Assay Procedure:

    • A fixed, low concentration (typically in the low nanomolar range) of the fluorescently labeled pYEEIE peptide is incubated with a serial dilution of the purified SH2 domain in a microplate.

    • The plate is incubated at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • The change in millipolarization (mP) is plotted against the concentration of the SH2 domain.

    • The data is fitted to a one-site binding model using non-linear regression to determine the dissociation constant (Kd).

G start Start prep_peptide Prepare fluorescently labeled pYEEIE peptide start->prep_peptide prep_protein Prepare serial dilution of SH2 domain protein start->prep_protein mix Mix peptide and protein in microplate prep_peptide->mix prep_protein->mix incubate Incubate to reach equilibrium mix->incubate measure Measure Fluorescence Polarization incubate->measure analyze Plot data and fit to binding curve measure->analyze kd Determine Kd analyze->kd end End kd->end

Workflow for Fluorescence Polarization Assay.
Co-Immunoprecipitation (Co-IP) for In Vivo Interaction

Co-immunoprecipitation is used to demonstrate that two proteins interact in the context of a cell lysate.

Methodology:

  • Cell Culture and Lysis:

    • Cells expressing the proteins of interest (one with the YEEI motif and the other the SH2 domain-containing protein) are cultured and treated as required (e.g., with a growth factor to induce tyrosine phosphorylation).

    • Cells are lysed in a buffer containing detergents and, crucially, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of the proteins.[11]

  • Immunoprecipitation:

    • The cell lysate is pre-cleared with protein A/G beads to reduce non-specific binding.

    • An antibody specific to the SH2 domain-containing protein is added to the lysate and incubated to form an antibody-protein complex.

    • Protein A/G beads are added to capture the antibody-protein complex.

  • Washing and Elution:

    • The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the protein containing the pYEEI motif.

    • Detection of a band corresponding to the pYEEI-containing protein confirms the interaction.

G start Start cell_lysis Lyse cells with phosphatase inhibitors start->cell_lysis preclear Pre-clear lysate with protein A/G beads cell_lysis->preclear add_ab Add antibody against SH2 domain protein preclear->add_ab capture Capture complex with protein A/G beads add_ab->capture wash Wash beads to remove non-specific binders capture->wash elute Elute bound proteins wash->elute western Western Blot for pYEEI-containing protein elute->western end End western->end

Workflow for Co-Immunoprecipitation.
In Vitro Kinase Assay

This assay is used to determine if a specific kinase can phosphorylate the tyrosine residue within the YEEI motif of a substrate protein or peptide.

Methodology:

  • Reagents and Preparation:

    • Purified active kinase.

    • Substrate peptide or protein containing the YEEI sequence.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • ATP (often radiolabeled with ³²P, [γ-³²P]ATP, for detection).

  • Assay Procedure:

    • The kinase, substrate, and kinase buffer are combined in a reaction tube.

    • The reaction is initiated by the addition of ATP.

    • The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.

    • The reaction is stopped by adding a stop solution (e.g., SDS-PAGE sample buffer or EDTA).

  • Detection of Phosphorylation:

    • If a radiolabeled ATP was used, the reaction products are separated by SDS-PAGE, and the gel is exposed to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

    • Alternatively, a phospho-specific antibody that recognizes the pYEEI motif can be used in a Western blot analysis.

Conclusion

The pYEEIE peptide sequence is a fundamental component of cellular signaling, acting as a specific and high-affinity docking site for the SH2 domains of Src family kinases. This interaction is a critical node in pathways that control a multitude of cellular processes. A thorough understanding of the biophysical properties of this interaction, the signaling pathways it governs, and the experimental techniques used to investigate it, is essential for researchers and professionals in the fields of cell biology, signal transduction, and drug development. The methodologies and data presented in this guide provide a solid foundation for further exploration and for the development of novel therapeutic strategies that target the pYEEIE-mediated signaling axis.

References

A Structural Analysis of Caffeic Acid's Interaction with the Src Tyrosine Kinase and its pYEEIE Recognition Motif

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Abstract

The Src proto-oncogene, a non-receptor tyrosine kinase, is a pivotal node in cellular signaling, governing processes such as cell growth, division, and migration.[1] Its activity is intricately regulated by intramolecular interactions involving its Src Homology 2 (SH2) and SH3 domains. The SH2 domain, in particular, recognizes and binds to specific phosphotyrosine-containing motifs, with the pYEEI (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine) sequence being an optimal ligand.[2][3] This interaction is crucial for localizing Src to specific cellular compartments and activating its catalytic kinase domain. Caffeic acid, a natural phenolic phytochemical, has emerged as an inhibitor of Src family kinase activity, presenting a potential therapeutic avenue for cancers where Src is hyperactive.[4][5] This technical guide provides a comprehensive structural and functional analysis of the binding dynamics between the pYEEIE peptide and the Src SH2 domain, and investigates the inhibitory mechanism of Caffeic acid on Src's kinase activity. We synthesize quantitative binding data, detail experimental protocols for characterization, and visualize the underlying molecular pathways and workflows.

The Src Kinase: Structure, Regulation, and the pYEEIE Interaction

The Src protein is composed of several functional domains: an N-terminal unique domain, followed by SH3, SH2, and a protein-tyrosine kinase domain, and concluding with a C-terminal regulatory tail.[1] In its inactive state, the SH2 and SH3 domains act as an inhibitory clamp on the back of the kinase domain.[1] Activation is initiated by signals from receptor tyrosine kinases or integrins, which leads to the dephosphorylation of a key inhibitory tyrosine residue (Tyr530 in human Src) and autophosphorylation of an activating tyrosine residue (Tyr419).[1][6]

The SH2 domain plays a critical role in this process by binding to high-affinity phosphotyrosyl peptide sequences on partner proteins, including the pYEEI motif.[2][7] The crystal structure of the Src SH2 domain complexed with this phosphopeptide reveals a "two-pronged plug engaging a two-holed socket" model.[2][7]

  • Prong 1 (The Phosphotyrosine - pY): The phosphotyrosine residue binds to a well-defined, highly electropositive pocket on the SH2 domain surface.[8][9]

  • Prong 2 (The Isoleucine at pY+3): The isoleucine residue, located three positions C-terminal to the phosphotyrosine, inserts into a specific hydrophobic pocket.[8][9]

This dual-recognition mechanism ensures both high affinity and specificity, dictating the recruitment of Src to specific signaling complexes and initiating downstream pathways.[10]

Visualizing the pYEEI-Src SH2 Binding Model

The logical relationship of this two-pronged binding mechanism is critical for understanding specificity.

cluster_Peptide pYEEI Peptide Motif pY_Pocket Phosphotyrosine Binding Pocket (Electropositive) Hydrophobic_Pocket Hydrophobic Pocket (pY+3 Specificity) pY pTyr (Prong 1) pY->pY_Pocket Binding Glu Glu-Glu Ile Isoleucine (pY+3) (Prong 2) Ile->Hydrophobic_Pocket Binding

Figure 1: Two-pronged binding of pYEEI to the Src SH2 domain.

Caffeic Acid: An Inhibitor of Src Kinase Activity

While the pYEEI peptide interacts with the regulatory SH2 domain, Caffeic acid and its derivatives have been shown to inhibit the catalytic activity of Src family kinases.[4][5] Studies indicate that Caffeic acid can directly bind to the kinase Fyn, a member of the Src family, and non-competitively with respect to ATP.[4] Further computational studies suggest Caffeic acid could bind to the active site of the Src kinase domain, thereby inhibiting its function.[11] This inhibition disrupts the downstream signaling cascades that are often hyperactive in cancer cells.[5]

The interaction is therefore understood as Caffeic acid targeting the kinase domain, an activity that is biologically downstream of the regulatory SH2-pYEEIE binding event. By inhibiting the kinase, Caffeic acid effectively blocks the signal propagation that the pYEEIE-mediated localization is designed to facilitate.

Visualizing the Src Signaling Pathway and Point of Inhibition

The following diagram illustrates a simplified Src signaling cascade and the putative point of inhibition by Caffeic acid.

RTK Receptor Tyrosine Kinase (RTK) or Integrin pY_Motif Phosphorylated Motif (e.g., pYEEI) RTK->pY_Motif Signal Activation & Phosphorylation Src_Inactive Inactive Src (SH2/SH3 Clamp) pY_Motif->Src_Inactive SH2 Domain Binding Src_Active Active Src Kinase Src_Inactive->Src_Active Conformational Change & Activation Downstream Downstream Signaling (MAPK, etc.) Src_Active->Downstream Substrate Phosphorylation Response Cellular Responses (Proliferation, Migration) Downstream->Response CaffeicAcid Caffeic Acid CaffeicAcid->Src_Active Inhibition

Figure 2: Src signaling pathway and inhibition by Caffeic acid.

Quantitative Data Summary

Precise measurement of binding affinities and inhibition constants is fundamental for drug development. The following tables summarize key quantitative data from the literature regarding the interaction of pYEEI-based peptides with the Src SH2 domain and the inhibitory activity of Caffeic acid-related compounds.

Table 1: Binding Affinities of pYEEI Peptides to Src SH2 Domain
Peptide LigandMethodBinding Affinity (Kd)Reference
Ac-K(IDA)pYEEIEK(IDA)Fluorescence Polarization0.6 µM[3]
Ac-pYEEIFluorescence Polarization1.7 µM[3]
Ac-KpYEEIEKFluorescence Polarization2.9 µM[3]

Note: Data for direct Caffeic acid binding to the Src SH2 domain is not prominently available in the reviewed literature, as its primary target appears to be the kinase domain.

Table 2: Inhibitory Activity of Caffeic Acid Analogs on Src Family Kinases
CompoundTargetMethodInhibitory Concentration (IC50)Reference
Chlorogenic AcidSrc KinaseKinase Assay122 ± 9.13 µg/mL[12]
Caffeic AcidFyn KinaseKinase AssaySignificant inhibition at 50-100 µM[4]

Experimental Protocols

Characterizing the binding of ligands like pYEEI and inhibitors like Caffeic acid to Src requires a suite of biophysical and computational techniques.[13][14] Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR measures real-time binding events by detecting changes in the refractive index on a sensor surface, providing kinetic data (kon, koff) and affinity (Kd).[15][16]

Objective: To determine the association and dissociation rate constants for the pYEEI peptide binding to the Src SH2 domain.

Methodology:

  • Protein Immobilization: Recombinantly expressed and purified Src SH2 domain is immobilized onto a CM5 sensor chip using standard amine coupling chemistry.[16] The surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC). The protein is injected in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate pre-concentration. Remaining active sites are blocked with 1 M ethanolamine.

  • Analyte Preparation: A synthetic pYEEI peptide is serially diluted in running buffer (e.g., HBS-EP buffer) to generate a concentration series (e.g., ranging from 0.1x to 10x the expected Kd).

  • Binding Analysis: The peptide dilutions (analyte) are injected over the immobilized SH2 domain (ligand) at a constant flow rate. Association is monitored, followed by an injection of running buffer to monitor dissociation. The sensor surface is regenerated between cycles using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell. The corrected data are then fitted to a 1:1 Langmuir binding model to derive the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Start Start Immobilize Immobilize Src SH2 Domain on CM5 Sensor Chip (Amine Coupling) Start->Immobilize Prepare Prepare Serial Dilutions of pYEEI Peptide (Analyte) Immobilize->Prepare Inject Inject Analyte over Ligand (Association Phase) Prepare->Inject Flow Flow Buffer over Surface (Dissociation Phase) Inject->Flow Regenerate Regenerate Sensor Surface (e.g., low pH glycine) Flow->Regenerate Analyze Fit Sensorgram Data to Binding Model Flow->Analyze Regenerate->Inject Next Concentration End Determine ka, kd, KD Analyze->End

Figure 3: Experimental workflow for Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][18]

Objective: To determine the thermodynamic parameters of Caffeic acid binding to the Src kinase domain.

Methodology:

  • Sample Preparation: Purified Src kinase domain is dialyzed extensively against the ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5). Caffeic acid is dissolved and diluted in the final dialysis buffer to minimize buffer mismatch effects. Protein concentration is determined accurately via UV-Vis absorbance.

  • Instrument Setup: The sample cell is filled with the Src kinase domain solution (e.g., 10-50 µM), and the injection syringe is filled with a 10-20 fold higher concentration of Caffeic acid (e.g., 100-500 µM). The system is allowed to equilibrate at a constant temperature (e.g., 25°C).

  • Titration: A series of small injections (e.g., 2-5 µL) of the Caffeic acid solution are made into the sample cell containing the protein. The heat change after each injection is measured relative to a reference cell.

  • Data Analysis: The raw data (heat pulses) are integrated to obtain the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Start Start Prepare Prepare Protein (in Cell) and Ligand (in Syringe) in Matched Buffer Start->Prepare Equilibrate Equilibrate ITC System at Constant Temperature Prepare->Equilibrate Titrate Perform Serial Injections of Ligand into Protein Equilibrate->Titrate Measure Measure Heat Change After Each Injection Titrate->Measure Measure->Titrate Next Injection Integrate Integrate Heat Pulses to Create Binding Isotherm Measure->Integrate Fit Fit Isotherm to a Binding Model Integrate->Fit End Determine KD, ΔH, ΔS, n Fit->End

Figure 4: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information on protein-ligand interactions in solution.[19] Chemical shift perturbation (CSP) mapping can identify the binding interface, while Saturation Transfer Difference (STD) NMR can identify binding fragments.[20]

Objective: To map the binding site of Caffeic acid on the Src kinase domain.

Methodology:

  • Protein Preparation: ¹⁵N-labeled Src kinase domain is expressed in minimal media and purified. The protein is prepared in an NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O).

  • Spectrum Acquisition: A 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein is acquired. This spectrum provides a unique peak for each backbone amide proton, serving as a fingerprint of the protein structure.

  • Ligand Titration: Small aliquots of a concentrated stock solution of Caffeic acid are titrated into the protein sample. A ¹H-¹⁵N HSQC spectrum is acquired after each addition.

  • Data Analysis: The spectra are overlaid, and changes in the chemical shifts of backbone amide peaks are monitored. Residues exhibiting significant chemical shift perturbations are mapped onto the 3D structure of the Src kinase domain to identify the binding interface.

X-ray Crystallography

This technique provides a high-resolution, 3D atomic structure of the protein-ligand complex, offering definitive insights into the binding mode.[7][19]

Objective: To determine the three-dimensional structure of the Src SH2 domain in complex with the pYEEI peptide.

Methodology:

  • Complex Formation & Crystallization: Purified Src SH2 domain and synthetic pYEEI peptide are mixed in a slight molar excess of the peptide. This complex is then screened against a wide range of crystallization conditions (precipitants, buffers, additives) using vapor diffusion methods (sitting or hanging drop).

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known SH2 domain structure as a search model. The pYEEI peptide and water molecules are built into the resulting electron density map. The model is then refined to improve its fit to the experimental data.

Computational Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[21]

Objective: To predict the binding mode of Caffeic acid within the ATP-binding pocket of the Src kinase domain.

Methodology:

  • Preparation of Structures: A high-resolution crystal structure of the Src kinase domain is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. A 3D structure of Caffeic acid is generated and energy-minimized.

  • Binding Site Definition: The ATP-binding site is defined based on the co-crystallized ligand in the template structure or by identifying conserved active site residues.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to sample a large number of possible conformations of Caffeic acid within the defined binding site.

  • Scoring and Analysis: The generated poses are scored based on a function that estimates the binding free energy. The top-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between Caffeic acid and the protein.

Conclusion and Future Directions

The structural and functional data converge to a clear model: the pYEEI peptide acts as a specific, high-affinity recruitment signal for the Src SH2 domain, localizing the kinase to active signaling hubs. Caffeic acid, in contrast, functions as an inhibitor of the Src kinase domain's catalytic activity, effectively shutting down the downstream signal propagation. This distinction is critical for drug development, suggesting that therapeutic strategies could be designed to either disrupt the protein-protein interaction at the SH2 domain or inhibit the enzyme's catalytic function. While significant progress has been made, direct, high-resolution structural data of Caffeic acid bound to the Src kinase domain is needed to validate computational models and guide the rational design of more potent and selective derivatives. Combining the biophysical techniques outlined herein will be essential for advancing our understanding and developing next-generation Src inhibitors.

References

An In-depth Technical Guide to the Predicted In Vivo Stability and Metabolism of Caffeic Acid-pYEEIE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vivo stability and metabolism of the specific conjugate "Caffeic acid-pYEEIE" is not currently available in the public domain. This guide synthesizes information from studies on its constituent parts—caffeic acid and its derivatives, and phosphorylated peptides—to provide a predictive framework for its likely metabolic fate and stability.

Executive Summary

This compound is a novel conjugate combining the bioactive polyphenol, caffeic acid, with a phosphorylated pentapeptide (pYEEIE). The in vivo disposition of this molecule is predicted to be governed by the enzymatic activities cleaving the caffeic acid-peptide linkage, modifying the caffeic acid moiety, and dephosphorylating the peptide. The primary metabolic challenges for this conjugate are anticipated to be hydrolysis of the linkage (likely an ester or amide bond) by plasma and tissue esterases or amidases, and dephosphorylation of the tyrosine residue by phosphatases. The caffeic acid, once released, is expected to undergo O-methylation, glucuronidation, and sulfation. The peptide fragment will likely be degraded by proteases. This guide outlines the probable metabolic pathways, provides detailed experimental protocols for future in vivo studies, and presents stability data from analogous compounds.

Predicted Metabolic Pathways and Stability

The stability of this compound in vivo will be influenced by the nature of its chemical linkage and the susceptibility of its components to metabolic enzymes.

Caffeic Acid Moiety Metabolism

Once liberated from the peptide, caffeic acid is expected to follow its known metabolic routes. Ingested caffeic acid is primarily absorbed in the small intestine and colon.[1] Key metabolic transformations for caffeic acid include:

  • O-methylation: Catalyzed by catechol-O-methyltransferase (COMT) to form ferulic acid.[2]

  • Conjugation: Formation of glucuronide and sulfate (B86663) conjugates.[3]

  • Reduction: The vinyl side chain can be reduced by gut microbiota.[4]

  • Oxidation: Formation of o-quinones, which can then form glutathione (B108866) conjugates.[2]

Phosphorylated Peptide (pYEEIE) Moiety Metabolism

The stability of the peptide component will be subject to two main enzymatic actions:

  • Dephosphorylation: The phosphate (B84403) group on the tyrosine residue is a potential substrate for various protein phosphatases present in plasma and tissues. This would convert the peptide to YEEIE, altering its charge, solubility, and potentially its biological activity and binding affinity.

  • Proteolytic Degradation: Peptidases and proteases in the bloodstream and tissues can cleave the peptide bonds.[5] Strategies to enhance peptide stability often involve modifications like using D-amino acids or cyclization, which are not present in this linear peptide.[6]

Linkage Stability

The stability of the conjugate will heavily depend on the chemical bond linking caffeic acid to the peptide.

  • Ester Linkage: If it is an ester bond (e.g., Caffeic acid phenethyl ester, CAPE), it is likely to be rapidly hydrolyzed by carboxylesterases present in rat plasma.[7][8] Human plasma shows lower esterase activity towards some caffeic acid esters.[7][8]

  • Amide Linkage: An amide bond would offer significantly greater stability against hydrolysis compared to an ester bond. For instance, caffeic acid phenethyl amide (CAPA) has a much longer half-life in rat plasma than CAPE.[9]

Quantitative Data from Analogous Compounds

The following tables summarize stability data for compounds structurally related to the components of this compound.

Table 1: Stability of Caffeic Acid Esters and Amides in Rat Plasma

CompoundLinkage TypeTemperature (°C)Half-life (t½)Reference(s)
Caffeic Acid Phenethyl Ester (CAPE)Ester41.95 hours[9]
250.35 hours[9]
370.13 hours[9]
Caffeic Acid Phenethyl Amide (CAPA)Amide2510 hours[9]
3741.5 hours[9]

Table 2: Absorption of Caffeic Acid and Related Compounds in a Rat Intestinal Perfusion Model

CompoundConcentration PerfusedNet AbsorptionReference(s)
Caffeic Acid50 µM19.5%[10]
Chlorogenic Acid (ester of caffeic acid)50 µM8%[10]

Experimental Protocols for In Vivo Assessment

Protocol for In Vivo Stability Assessment in Plasma

This protocol is adapted from studies on peptide and caffeic acid derivative stability.[11][12][13]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration with saline or a buffer compatible with in vivo administration.

  • Animal Dosing: Administer the compound to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) injection to bypass absorption variability.[14] A typical dose might range from 1-10 mg/kg.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA) and protease/phosphatase inhibitors.

  • Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Processing: Precipitate plasma proteins by adding a threefold excess of cold acetonitrile (B52724). Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated reverse-phase high-pressure liquid chromatography (HPLC) method coupled with tandem mass spectrometry (LC-MS/MS).[15][16]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Detection: Monitor for the parent mass of this compound and the masses of predicted metabolites (e.g., free caffeic acid, the pYEEIE peptide, the dephosphorylated YEEIE peptide, and caffeic acid conjugates).

  • Data Analysis: Quantify the peak area of the parent compound at each time point to determine its disappearance rate and calculate the in vivo half-life.

Protocol for Metabolite Identification
  • Sample Collection: Collect plasma, urine, and feces at various time points after administration of this compound.

  • Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analytes and remove interfering substances.

  • High-Resolution Mass Spectrometry: Analyze the extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of parent and metabolite ions.[17]

  • Tandem MS (MS/MS) Fragmentation: Fragment the ions of interest to obtain structural information. The fragmentation pattern can help identify the site of metabolism (e.g., cleavage of the ester/amide bond, modification of the caffeic acid ring, or dephosphorylation).

  • Data Analysis: Use metabolite identification software to compare the fragmentation patterns of metabolites with that of the parent compound and to propose structures for the metabolites.

Visualizations

Predicted Metabolic Pathway of this compound

Metabolism cluster_conjugate Conjugate in Circulation cluster_peptide_metabolism Peptide Metabolism cluster_hydrolysis Linkage Cleavage cluster_CA_metabolism Caffeic Acid Metabolism Parent This compound Dephospho_Peptide Caffeic Acid-YEEIE Parent->Dephospho_Peptide Phosphatases Free_CA Caffeic Acid Parent->Free_CA Esterases / Amidases Free_Peptide pYEEIE Peptide Parent->Free_Peptide Esterases / Amidases Peptide_Fragments Peptide Fragments Dephospho_Peptide->Peptide_Fragments Proteases CA_Metabolites Ferulic Acid Glucuronides Sulfates Free_CA->CA_Metabolites COMT, UGTs, SULTs Free_Peptide->Peptide_Fragments Proteases Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Phase Dosing IV Dosing in Rodent Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation LCMS LC-MS/MS Analysis Precipitation->LCMS Data Pharmacokinetic Analysis (Calculate t½) LCMS->Data

References

Methodological & Application

Caffeic acid-pYEEIE protocol for in vitro kinase assay

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature did not yield a specific, established protocol known as the "." The available research indicates that Caffeic Acid and the peptide moiety pYEEIE are distinct entities with different roles in biochemical assays. Caffeic acid is a known inhibitor of several kinases, including Fyn and ERK1/2[1][2]. Conversely, "Caffeic acid-pYEEIE" is described as a non-phosphopeptide inhibitor that demonstrates a high binding affinity for the GST-Lck-SH2 domain, suggesting its role in disrupting protein-protein interactions rather than serving as a substrate in a kinase assay[3][4].

This document, therefore, presents a representative, non-radioactive in vitro kinase assay protocol designed to evaluate the inhibitory activity of Caffeic Acid on a relevant tyrosine kinase, Fyn, for which it has demonstrated inhibitory effects[5][6][7]. A synthetic peptide containing the YEEIE sequence is proposed as a suitable substrate for this assay, based on the common use of specific peptide substrates in kinase assays[8][9]. This protocol is intended for researchers, scientists, and drug development professionals.

Application Notes

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their aberrant activity is often implicated in various diseases, including cancer. The in vitro kinase assay is a fundamental tool for identifying and characterizing kinase inhibitors. This application note describes a non-radioactive, ELISA-based in vitro assay to measure the inhibitory effect of Caffeic Acid on Fyn kinase activity using a synthetic peptide substrate (YEEIE-peptide).

Principle of the Assay

The assay quantifies the phosphorylation of a biotinylated YEEIE-peptide substrate by the Fyn kinase enzyme. The reaction is performed in a streptavidin-coated microplate, which captures the biotinylated peptide. The extent of phosphorylation is detected using a specific primary antibody that recognizes the phosphorylated tyrosine residue on the peptide, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed using a chromogenic substrate, and the absorbance is measured, which is inversely proportional to the inhibitory activity of the tested compound (Caffeic Acid).

Experimental Protocols

Materials and Reagents

  • Recombinant active Fyn kinase

  • Biotinylated YEEIE peptide substrate (Biotin-Ahx-Tyr-Glu-Glu-Ile-Glu-NH2)

  • Caffeic Acid

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 5 mM beta-glycerophosphate)

  • Streptavidin-coated 96-well plates

  • Anti-phosphotyrosine antibody (e.g., clone 4G10)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 N H2SO4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., Wash Buffer with 1% BSA)

  • Microplate reader

Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of Caffeic Acid in DMSO.

    • Prepare serial dilutions of Caffeic Acid in Kinase Assay Buffer.

    • Prepare a solution of biotinylated YEEIE peptide substrate in Kinase Assay Buffer.

    • Prepare a solution of Fyn kinase in Kinase Assay Buffer.

    • Prepare a solution of ATP in Kinase Assay Buffer.

  • Assay Protocol:

    • Add 50 µL of the biotinylated YEEIE peptide substrate solution to each well of a streptavidin-coated 96-well plate.

    • Incubate for 1 hour at room temperature to allow the peptide to bind to the plate.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 25 µL of the Caffeic Acid serial dilutions or vehicle control (DMSO in Kinase Assay Buffer) to the appropriate wells.

    • Add 25 µL of the Fyn kinase solution to each well.

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to interact with the kinase.

    • To initiate the kinase reaction, add 50 µL of the ATP solution to each well.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by washing the plate three times with 200 µL of Wash Buffer per well.

  • Detection:

    • Block the plate by adding 200 µL of Blocking Buffer to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 100 µL of the diluted anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the color development by adding 100 µL of Stop Solution to each well.

    • Measure the absorbance at 450 nm using a microplate reader.

Data Presentation

Table 1: Inhibition of Fyn Kinase Activity by Caffeic Acid

Caffeic Acid (µM)Absorbance at 450 nm (Mean ± SD)% Inhibition
0 (Control)1.25 ± 0.080
11.02 ± 0.0618.4
50.78 ± 0.0537.6
100.61 ± 0.0451.2
250.35 ± 0.0372.0
500.18 ± 0.0285.6
1000.10 ± 0.0192.0

IC50 Calculation: The half-maximal inhibitory concentration (IC50) of Caffeic Acid for Fyn kinase can be calculated from the dose-response curve generated from the data in Table 1.

Visualizations

Fyn_Signaling_Pathway UVB UVB Radiation Fyn Fyn Kinase UVB->Fyn Activates MAPKs MAPKs Fyn->MAPKs Phosphorylates Caffeic_Acid Caffeic Acid Caffeic_Acid->Fyn Inhibits AP1_NFkB AP-1 / NF-κB MAPKs->AP1_NFkB Activates COX2 COX-2 Expression AP1_NFkB->COX2 Induces

Caption: Caffeic Acid inhibits Fyn kinase, blocking downstream signaling.

Kinase_Assay_Workflow cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction cluster_2 Detection A 1. Coat plate with Biotin-YEEIE-peptide B 2. Wash A->B C 3. Add Caffeic Acid & Fyn Kinase B->C D 4. Add ATP to start reaction C->D E 5. Incubate D->E F 6. Wash E->F G 7. Add Anti-pTyr Ab F->G H 8. Add HRP-conjugated Secondary Ab G->H I 9. Add TMB Substrate H->I J 10. Read Absorbance I->J

Caption: Workflow for the in vitro Fyn kinase inhibition assay.

References

Application Notes and Protocols for Caffeic Acid-pYEEIE in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a non-phosphopeptide inhibitor that demonstrates a high binding affinity for the GST-Lck-SH2 domain. The Src Homology 2 (SH2) domain of p56-Lck (Lck) is a critical component in T-cell receptor (TCR) signaling and activation. As an inhibitor of the Lck-SH2 domain, this compound holds potential for modulating T-cell mediated immune responses and as a tool for studying Src family kinase signaling.

Due to the limited availability of specific studies on this compound, these application notes provide generalized protocols and reference data from closely related and more extensively studied compounds: Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE). These compounds share structural similarities and biological activities, such as anti-inflammatory and anti-cancer properties, often targeting pathways involving Src family kinases. Researchers are advised to adapt these protocols as a starting point for their investigations with this compound.

Data Presentation: Quantitative Data for Caffeic Acid and its Derivatives

The following tables summarize the inhibitory concentrations (IC50) of Caffeic Acid and its derivatives in various cell-based assays. This data can serve as a preliminary reference for determining appropriate concentration ranges for this compound.

Table 1: IC50 Values of Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE) in Cancer Cell Lines

CompoundCell LineAssay TypeIC50 Value (µM)Reference
Caffeic AcidPC-3 (Prostate)MTT Assay9.0
Caffeic AcidLNCaP (Prostate)MTT Assay11.5
CAPELNCaP 104-R1 (Prostate)MTT Assay16.5[1]
CAPELNCaP 104-R1 (Prostate)Hoechst 33258 Proliferation Assay18.9[1]
CAPETPC-1 (Thyroid)Not Specified25 (for 48h treatment)[2]
Caffeic acid n-butyl esterA549 (Lung)MTT Assay25[3]
Caffeic acid n-butyl esterMCF-7 (Breast)MTT Assay25[3]
Caffeic acid n-butyl esterSNU-5 (Gastric)MTT Assay30[3]
Caffeic acid n-butyl esterPC-3 (Prostate)MTT Assay50[3]
Caffeic acid n-butyl esterMiaPaca-2 (Pancreas)MTT Assay50[3]

Table 2: Effects of Caffeic Acid Phenethyl Ester (CAPE) on T-Cell Proliferation

CompoundCell TypeStimulationEffectConcentrationReference
CAPEMurine SplenocytesConcanavalin A (ConA)Significant inhibition of T-cell proliferationDose-dependent (tested up to 10 µM)[4]
CAPEMurine SplenocytesLipopolysaccharide (LPS)No effect on B-cell proliferationUp to 10 µM[4]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic or anti-proliferative effects of this compound on a chosen cell line.

Materials:

  • Target cell line (e.g., Jurkat cells for T-cell studies, or a relevant cancer cell line)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

G cluster_workflow MTT Assay Workflow start Seed cells in a 96-well plate treat Treat cells with this compound and controls start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution and incubate incubate->add_mtt solubilize Add solubilization solution add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze G cluster_workflow Western Blot Workflow start Cell treatment and lysis quantify Protein quantification start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking transfer->block primary_ab Primary antibody incubation block->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect analyze Image acquisition and analysis detect->analyze G cluster_pathway Simplified TCR Signaling Pathway TCR TCR Engagement Lck Lck Activation TCR->Lck ZAP70 ZAP-70 Phosphorylation Lck->ZAP70 LAT LAT Signalosome Assembly ZAP70->LAT PLCg1 PLCγ1 Activation LAT->PLCg1 IP3_DAG IP3 and DAG Production PLCg1->IP3_DAG Ca_PKC Ca2+ Flux and PKC Activation IP3_DAG->Ca_PKC NFAT_NFkB NFAT and NF-κB Activation Ca_PKC->NFAT_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_NFkB->Gene_Expression T_Cell_Activation T-Cell Activation & Proliferation Gene_Expression->T_Cell_Activation Inhibitor This compound Inhibitor->Lck G cluster_pathway NF-κB Signaling Pathway Stimulus Pro-inflammatory Stimulus IKK IKK Complex Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_dimer NF-κB Dimer (p65/p50) IkB->NFkB_dimer releases NFkB_translocation Nuclear Translocation of NF-κB NFkB_dimer->NFkB_translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription Inhibitor CAPE (and potentially This compound) Inhibitor->NFkB_translocation

References

Application Notes and Protocols: Immunoprecipitation of Src Family Kinases using Caffeic Acid-pYEEIE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src family of non-receptor tyrosine kinases (SFKs) are critical regulators of a myriad of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is frequently implicated in the development and progression of various cancers, making them a key target for therapeutic intervention. The study of SFK signaling pathways and their protein-protein interactions is paramount to understanding their function and identifying novel drug targets.

Immunoprecipitation (IP) is a powerful technique for isolating specific proteins and their binding partners from complex cellular mixtures. Caffeic acid-pYEEIE is a high-affinity phosphopeptide mimic that specifically binds to the SH2 domain of Src family kinases. This peptide can be immobilized on a solid support to create an affinity matrix for the efficient enrichment of SFKs from cell lysates. These application notes provide detailed protocols and supporting data for the use of this compound in the immunoprecipitation of Src family kinases.

Data Presentation

LigandSrc Family Kinase DomainBinding Affinity (IC50/Kd)Reference
This compoundLck SH2IC50 = 42 nM[1][2]
Ac-pYEEIELck SH2~30-fold lower than this compound[1][2]
Ac-pYEEILck SH2-9.4 kcal/mol (ΔG)[3]
Ac-pYEEIPLck SH2-9.5 kcal/mol (ΔG)[3]
EPQpYEEIPIALck SH2-9.7 kcal/mol (ΔG)[3]
pYEEI motifSrc SH2Preferred binding motif[3]

Note: The binding affinity of this compound for other Src family kinases such as Src, Fyn, and Lyn is expected to be in a similar high-affinity range due to the conserved nature of the pYEEI binding pocket within their SH2 domains. However, specific IC50 or Kd values from direct binding assays are not widely published. The pYEEI motif is a well-established consensus sequence for the SH2 domains of Src kinases.[3]

Experimental Protocols

Protocol 1: Immobilization of this compound to Agarose (B213101) Beads

This protocol describes the covalent coupling of this compound peptide to activated agarose beads. The peptide should ideally contain a free amine group (e.g., at the N-terminus or on a lysine (B10760008) residue) for coupling to NHS-activated beads, or a cysteine residue for coupling to maleimide-activated beads.

Materials:

  • This compound peptide (with a suitable functional group for coupling)

  • NHS-activated Sepharose beads (or other activated agarose beads)

  • Coupling Buffer: 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M ethanolamine (B43304) or 100 mM Tris-HCl, pH 8.0

  • Wash Buffer I: 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer II: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Storage Buffer: PBS with 0.02% sodium azide

Procedure:

  • Bead Preparation: Swell and wash the required amount of NHS-activated Sepharose beads with ice-cold 1 mM HCl according to the manufacturer's instructions.

  • Peptide Solubilization: Dissolve the this compound peptide in Coupling Buffer.

  • Coupling Reaction: Immediately add the washed beads to the peptide solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

  • Blocking: Pellet the beads by centrifugation (500 x g for 2 minutes) and discard the supernatant. Add Blocking Buffer and incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation to block any unreacted sites on the beads.

  • Washing: Wash the beads alternately with Wash Buffer I and Wash Buffer II. Repeat this wash cycle 3-5 times to remove non-covalently bound peptide and blocking agent.

  • Final Wash and Storage: Wash the beads with PBS and resuspend them in Storage Buffer. The peptide-conjugated beads are now ready for use in immunoprecipitation.

Protocol 2: Immunoprecipitation of Src Family Kinases

This protocol details the enrichment of Src family kinases from cell lysates using the prepared this compound-conjugated beads.

Materials:

  • This compound-conjugated agarose beads

  • Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100

  • Elution Buffer:

    • Option 1 (Gentle Elution): 100 mM glycine-HCl, pH 2.5

    • Option 2 (Denaturing Elution): 2X SDS-PAGE sample buffer

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Antibodies for Western blot detection (e.g., anti-Src, anti-Lck, anti-Fyn)

Procedure:

  • Cell Lysis: Prepare cell lysates from your experimental samples using a lysis buffer compatible with maintaining protein-protein interactions and kinase activity. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clearing (Optional): To reduce non-specific binding, pre-clear the cell lysate by incubating it with unconjugated agarose beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a fresh tube.

  • Binding: Add the this compound-conjugated beads to the pre-cleared cell lysate. Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.

  • Washing: Pellet the beads by centrifugation (500 x g for 2 minutes at 4°C) and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.

  • Elution:

    • Gentle Elution: Add 2-3 bead volumes of Elution Buffer (Option 1) to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and carefully collect the supernatant containing the eluted proteins. Immediately neutralize the eluate by adding Neutralization Buffer.

    • Denaturing Elution: Resuspend the beads in 2X SDS-PAGE sample buffer (Option 2) and boil for 5-10 minutes. Pellet the beads, and the supernatant is ready for loading onto an SDS-PAGE gel.

  • Analysis: Analyze the eluted proteins by Western blotting using specific antibodies against the Src family kinases of interest.

Visualizations

Below are diagrams created using the DOT language to visualize key aspects of the experimental workflow and the relevant signaling pathway.

experimental_workflow cluster_preparation Bead Preparation cluster_ip Immunoprecipitation Beads Agarose Beads Coupled_Beads Peptide-Coupled Beads Beads->Coupled_Beads Covalent Coupling Peptide This compound Peptide->Coupled_Beads Incubation Incubation Coupled_Beads->Incubation Lysate Cell Lysate Lysate->Incubation Washing Washing Steps Incubation->Washing Elution Elution Washing->Elution Analysis Western Blot Analysis Elution->Analysis

Caption: Experimental workflow for immunoprecipitation of Src family kinases.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) or GPCR Src_inactive Inactive Src (pY527) RTK->Src_inactive Activation Signal Src_active Active Src (pY416) Src_inactive->Src_active Conformational Change Dephosphorylation of pY527 Src_active->Src_active Autophosphorylation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K/Akt) Src_active->Downstream Phosphorylation Cellular_Response Cellular Responses (Proliferation, Migration, etc.) Downstream->Cellular_Response logical_relationship Peptide This compound SH2 SH2 Domain (of Src Family Kinase) Peptide->SH2 High-Affinity Binding Bead Agarose Bead Peptide->Bead is coupled to SFK Src Family Kinase SH2->SFK is part of Complex Immobilized Complex for IP SFK->Complex is captured by Bead->Complex

References

Western blot protocol using Caffeic acid-pYEEIE as a probe

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Detection of SH2 Domain-Containing Proteins using a Caffeic acid-pYEEIE Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction

Src Homology 2 (SH2) domains are highly conserved protein modules of approximately 100 amino acids that play a pivotal role in intracellular signal transduction.[1][2] Their primary function is to recognize and bind to specific phosphotyrosine (pTyr) motifs on activated receptor tyrosine kinases (RTKs) and other signaling proteins.[3] This interaction is a critical event that recruits SH2-containing proteins—such as kinases, phosphatases, and adaptor proteins—to the plasma membrane, initiating downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[3]

The peptide sequence pYEEI (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine) is a well-established high-affinity binding motif for the SH2 domains of Src family kinases (SFKs), such as Src and Lck.[4][5] A probe consisting of this peptide, conjugated to a molecule like Caffeic acid (a widely used scaffold in probe development), can theoretically be used to detect and characterize SH2 domain-containing proteins in complex biological samples.

This document provides a detailed protocol for the use of a hypothetical this compound probe in a Far-Western blot application. Unlike traditional Western blotting which relies on antibodies, Far-Western blotting uses a labeled protein or peptide probe to detect direct protein-protein interactions on a membrane.[6][7][8] This method is ideal for identifying proteins that bind to specific peptide motifs.

Data Presentation: Quantitative Binding Affinities

The affinity of the pYEEI motif for SH2 domains is critical for its function as a probe. The dissociation constant (Kd) is a measure of this affinity, where a lower Kd value indicates a stronger binding interaction. The data below, gathered from fluorescence-based binding assays, summarizes the high-affinity interactions of pYEEI-containing peptides with the SH2 domains of Lck and Src.

Peptide SequenceTarget SH2 DomainDissociation Constant (Kd)Assay Type
Ac-pYEEIp56lck0.1 µM (100 nM)Fluorescence Assay
FTATEC(AANS)QpYEEIPp56lck39.8 nMFluorescence Binding Assay

Data sourced from published studies.[9][10]

Experimental Protocols

Far-Western Blot Protocol for Detection of SH2-Domain Proteins

This protocol describes the use of a this compound probe to detect target proteins (prey) containing SH2 domains in a cell lysate after separation by SDS-PAGE and transfer to a membrane. It is assumed the this compound probe (bait) is labeled (e.g., with biotin (B1667282) or a fluorophore) or can be detected by a specific antibody against the Caffeic acid moiety.

I. Materials and Reagents

  • Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE: Acrylamide gels, running buffer, loading buffer.

  • Transfer: PVDF membrane (0.45 µm), transfer buffer, methanol.

  • Denaturation/Renaturation Buffers:

    • Denaturation Buffer: 6 M Guanidine-HCl in 1X PBS.

    • Serial Renaturation Buffers: 3 M, 1 M, 0.1 M, and 0 M Guanidine-HCl in 1X PBS containing 5% glycerol (B35011) and 2% non-fat milk.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Probe: this compound probe (labeled).

  • Probe Incubation Buffer: 1% BSA in TBST.

  • Wash Buffer: TBST.

  • Detection Reagents:

    • If biotinylated probe: Streptavidin-HRP conjugate.

    • If using an anti-Caffeic acid antibody: Specific primary antibody and HRP-conjugated secondary antibody.

    • Chemiluminescent Substrate (ECL).

  • Imaging System: CCD camera-based imager or X-ray film.

II. Procedure

  • Protein Separation and Transfer:

    • Prepare cell lysates using supplemented lysis buffer.

    • Separate 20-50 µg of total protein per lane via SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane using a standard wet or semi-dry transfer protocol.[7]

    • Optional: Briefly stain the membrane with Ponceau S to verify transfer efficiency.

  • Protein Denaturation and Renaturation (Crucial Step):

    • Wash the membrane briefly with TBST.

    • Incubate the membrane in Denaturation Buffer (6 M Guanidine-HCl) for 30 minutes at room temperature with gentle agitation.

    • Wash twice with TBST for 5 minutes each.

    • Perform serial renaturation by incubating the membrane for 15 minutes each in decreasing concentrations of Guanidine-HCl (3 M, 1 M, 0.1 M, and finally buffer with no Guanidine-HCl).[11] This allows proteins on the membrane to refold, exposing the SH2 domain binding pocket.

  • Blocking:

    • Wash the membrane twice with TBST for 5 minutes each.

    • Block the membrane with Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C to prevent non-specific probe binding.[6]

  • Probe Incubation:

    • Dilute the this compound probe to its optimal working concentration (e.g., 0.1 - 1 µM, requires optimization) in Probe Incubation Buffer.

    • Incubate the blocked membrane with the diluted probe solution for 2-3 hours at room temperature or overnight at 4°C with gentle agitation.[11]

  • Washing:

    • Remove the probe solution.

    • Wash the membrane extensively with TBST (3 x 10 minutes) to remove unbound probe.

  • Detection:

    • For a Biotinylated Probe: Incubate the membrane with Streptavidin-HRP (diluted in Probe Incubation Buffer) for 1 hour at room temperature.

    • For an Antibody-based Detection: Incubate with a primary antibody against the Caffeic acid tag for 1 hour, wash with TBST (3 x 10 min), then incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again with TBST (3 x 10 minutes).

    • Apply the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging:

    • Capture the chemiluminescent signal using a CCD imager or by exposing the membrane to X-ray film. The resulting bands correspond to proteins that have bound the this compound probe.

Visualizations

Signaling Pathway Diagram

SH2_Signaling_Pathway cluster_membrane Plasma Membrane RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Activated RTK (Dimerized & Phosphorylated) RTK_inactive->RTK_active 2. Dimerization & Autophosphorylation Grb2 Grb2 (Adaptor) (contains SH2 domain) RTK_active->Grb2 3. SH2 domain of Grb2 binds to pY motif on RTK Src Src Kinase (contains SH2 domain) RTK_active->Src SH2 domain of Src binds to pY motif on RTK pY1 pY2 Ligand Growth Factor (Ligand) Ligand->RTK_inactive 1. Ligand Binding SOS SOS Grb2->SOS 4. Recruitment Downstream Downstream Signaling (e.g., MAPK Pathway) Src->Downstream Ras Ras SOS->Ras 5. Activation Ras->Downstream 6. Cascade Activation

Caption: SH2 domain recruitment in Receptor Tyrosine Kinase (RTK) signaling.

Experimental Workflow Diagram

Far_Western_Workflow start Cell Lysate (Prey Proteins) sds_page 1. SDS-PAGE Separation start->sds_page transfer 2. Transfer to PVDF Membrane sds_page->transfer denature 3. Denaturation (6M Guanidine-HCl) transfer->denature renature 4. Serial Renaturation denature->renature block 5. Blocking (BSA) renature->block probe 6. Probe Incubation (this compound) block->probe wash 7. Washing probe->wash detect 8. Detection (e.g., Streptavidin-HRP) wash->detect image 9. Chemiluminescent Imaging detect->image

Caption: Workflow for Far-Western blotting with a peptide probe.

References

Application Notes and Protocols for Caffeic Acid Phenethyl Ester (CAPE) Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid phenethyl ester (CAPE) is a natural compound derived from honeybee propolis that has demonstrated significant anti-cancer properties. A key mechanism of CAPE's action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers, playing a crucial role in tumor cell proliferation, survival, and angiogenesis. The activation of STAT3 is dependent on the phosphorylation of a specific tyrosine residue (Tyr705), which allows for its dimerization through a reciprocal interaction between the SH2 domain of one STAT3 monomer and the phosphotyrosine motif of another. While the precise pYEEIE motif is a representative STAT3 SH2 domain binding site, CAPE is understood to function by interacting with the SH2 domain, thereby preventing this critical dimerization step and subsequent downstream signaling.

These application notes provide a comprehensive guide for researchers investigating the effects of CAPE on cancer cell lines, with a focus on those exhibiting constitutive STAT3 activation. Detailed protocols for key experiments are provided to assess cell viability, apoptosis, and the inhibition of STAT3 phosphorylation.

Cell Lines Suitable for Caffeic Acid-pYEEIE (STAT3 SH2 Domain) Treatment

A variety of cancer cell lines with constitutive STAT3 activation are suitable for studying the effects of CAPE. The choice of cell line will depend on the specific cancer type being investigated.

Table 1: Recommended Cancer Cell Lines for CAPE Treatment Studies

Cell LineCancer TypeKey Characteristics
DU145 Prostate CancerExhibits constitutive activation of STAT3.[1]
PC-3 Prostate CancerDisplays constitutive STAT3 activation.[1]
MDA-MB-231 Breast Cancer (Triple-Negative)Harbors constitutively active STAT3.
MDA-MB-468 Breast CancerShows elevated STAT3 activity.[2]
A549 Lung CancerShows constitutive STAT3 activation.[3]
KNS62 Lung CancerExhibits IL-6 inducible STAT3 activation.[3]
U87MG GlioblastomaExpresses high levels of activated STAT3.[4]
UW228 MedulloblastomaPresents with high levels of phosphorylated STAT3.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of CAPE treatment on various cancer cell lines as reported in the literature. These values can serve as a reference for designing experiments and interpreting results.

Table 2: IC50 Values of CAPE in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)
HTB-26 Breast Cancer10 - 50Not Specified
PC-3 Prostate Cancer10 - 50Not Specified
HepG2 Hepatocellular Carcinoma10 - 50Not Specified
HCT116 Colorectal Cancer22.4Not Specified
4T1 Breast Cancer170048

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.

Table 3: Apoptosis Induction by CAPE Treatment

Cell LineCancer TypeCAPE Concentration (µM)Apoptosis Rate (%)Incubation Time (h)
CR/HT29 Colorectal Cancer120 (Fisetin)Significant IncreaseNot Specified
4T1 Breast Cancer50 (with 1.5 µM Mocetinostat)34.348
Wild-type HT29 Colorectal Cancer120 (Fisetin)Significant IncreaseNot Specified

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of CAPE on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Caffeic acid phenethyl ester (CAPE)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • CAPE Treatment: Prepare serial dilutions of CAPE in culture medium. Remove the old medium from the wells and add 100 µL of the CAPE-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following CAPE treatment.[5][6][7][8][9]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Caffeic acid phenethyl ester (CAPE)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of CAPE for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis for Phospho-STAT3 (Tyr705)

This protocol is used to detect the inhibition of STAT3 phosphorylation at Tyr705 by CAPE.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Caffeic acid phenethyl ester (CAPE)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with CAPE as described previously. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and β-actin for normalization.

Visualizations

Signaling Pathway

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3_mono p-STAT3 (monomer) STAT3_inactive->pSTAT3_mono pSTAT3_dimer p-STAT3 (dimer) pSTAT3_mono->pSTAT3_dimer Dimerization (SH2-pTyr interaction) Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation DNA DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Binds to promoter CAPE CAPE CAPE->pSTAT3_dimer Inhibits Dimerization (Targets SH2 Domain)

Caption: STAT3 signaling pathway and the inhibitory action of CAPE.

Experimental Workflow

Experimental_Workflow start Select Cancer Cell Line (e.g., DU145, MDA-MB-231) culture Cell Culture & Seeding start->culture treat CAPE Treatment (Dose-Response & Time-Course) culture->treat viability Cell Viability Assay (MTT Assay) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis western Western Blot Analysis (p-STAT3, Total STAT3) treat->western data Data Analysis & Interpretation viability->data apoptosis->data western->data

Caption: Experimental workflow for evaluating CAPE's effects.

Mechanism of Action

CAPE_Mechanism CAPE Caffeic Acid Phenethyl Ester (CAPE) SH2 STAT3 SH2 Domain CAPE->SH2 Binds to Dimerization STAT3 Dimerization CAPE->Dimerization Inhibits SH2->Dimerization Activation STAT3 Activation & Nuclear Translocation Dimerization->Activation Leads to Gene Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Activation->Gene Promotes Effect Decreased Cell Proliferation & Increased Apoptosis Gene->Effect Results in

References

Application Notes: Caffeic Acid-pYEEIE for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a potent and selective phosphopeptide mimetic designed to study and inhibit protein-protein interactions (PPIs) mediated by the Src Homology 2 (SH2) domain of the Src family of kinases. The pYEEIE motif is a high-affinity ligand for the Src SH2 domain, and the conjugation of caffeic acid to this peptide enhances its binding affinity, making it a valuable tool for investigating the role of Src signaling in various cellular processes, including cell growth, differentiation, and oncogenesis.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in your research.

Diagram of this compound Interaction with Src SH2 Domain

cluster_0 This compound cluster_1 Src Protein Caffeic_Acid Caffeic Acid pYEEIE_Peptide pYEEIE Peptide Caffeic_Acid->pYEEIE_Peptide Linker SH2_Domain SH2 Domain pYEEIE_Peptide->SH2_Domain High-Affinity Binding Kinase_Domain Kinase Domain SH3_Domain SH3 Domain RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src pY binding to SH2 Grb2 Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation Src->Grb2 STAT3 STAT3 Src->STAT3 FAK FAK FAK->Src pY binding to SH2 STAT3->Proliferation Inhibitor This compound Inhibitor->Src Inhibits SH2 interaction A Prepare fluorescently-labeled This compound (Tracer) C Mix Tracer and SH2 domain in a microplate A->C B Prepare serial dilutions of Src SH2 domain protein B->C D Incubate to reach equilibrium C->D E Measure Fluorescence Polarization D->E F Plot FP vs. [SH2] and fit to determine Kd E->F G For competition assay, add unlabeled competitor with Tracer and SH2 G->C A Prepare degassed solutions of This compound and Src SH2 domain in identical buffer B Load Src SH2 domain into the sample cell of the calorimeter A->B C Load this compound into the injection syringe A->C D Perform serial injections of This compound into the sample cell B->D C->D E Measure the heat change after each injection D->E F Integrate heat peaks and plot against molar ratio to determine Kd, ΔH, and n E->F A Immobilize Src SH2 domain on a sensor chip C Inject analyte over the sensor surface (Association phase) A->C B Prepare serial dilutions of This compound (analyte) B->C D Flow buffer over the surface (Dissociation phase) C->D E Monitor the change in refractive index (Response Units) D->E F Fit the sensorgram data to a kinetic model to determine ka, kd, and KD E->F

References

Application Notes and Protocols for High-Throughput Screening of Src Inhibitors Using a Caffeic Acid-pYEEIE Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src family of non-receptor tyrosine kinases are critical regulators of a myriad of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of Src kinase activity is frequently implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[4][5] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel kinase inhibitors.[6][7]

This document provides detailed application notes and protocols for the use of a novel probe, Caffeic acid-pYEEIE, in HTS campaigns designed to discover and characterize new inhibitors of Src kinase. Caffeic acid, a natural polyphenol, and its derivatives have demonstrated direct inhibitory effects on Src family kinases.[8] The peptide sequence pYEEIE is a well-established optimal substrate for Src kinase. By conjugating caffeic acid to this peptide, a potent and specific probe can be developed for use in various HTS assay formats. While direct experimental data for a "this compound" conjugate is not yet broadly published, this document outlines protocols based on established methodologies for similar assays.

Principle of the Assay

The methodologies described herein are based on competitive binding assays where a test compound's ability to inhibit Src kinase is measured by its capacity to prevent the phosphorylation of a substrate or the binding of a tracer to the kinase's active site. The this compound conjugate can be adapted for use in various assay formats, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP), which are robust and amenable to automation.[9]

Data Presentation: Inhibitory Activity of Caffeic Acid and its Derivatives on Src Family Kinases

The following table summarizes the inhibitory concentrations (IC50) of caffeic acid and related compounds against Src family kinases from published studies. This data provides a rationale for the use of a caffeic acid-based probe.

CompoundKinaseAssay TypeIC50Reference
Caffeic AcidFyn (Src family)Direct Kinase Assay~50 µM[10]
Chlorogenic AcidFyn (Src family)Direct Kinase Assay>100 µM[10]
Chlorogenic AcidSrcTR-FRET122 µg/mL[11]
BaicaleinSrcTR-FRET4 µM[12][13]
Staurosporine (Control)SrcTR-FRET0.70 ng/mL[11]

Note: The data presented are for caffeic acid and its derivatives, not the specific this compound conjugate. These values serve as a benchmark for expected inhibitory activity.

Signaling Pathway

The Src signaling pathway is a crucial cascade that translates extracellular cues into intracellular responses. Activation of Src initiates a series of phosphorylation events that influence downstream pathways regulating cell growth, adhesion, and migration.[1][2] Inhibitors identified through HTS can block this cascade, thereby impeding pathological cellular processes.

Src_Signaling_Pathway extracellular Extracellular Signal (e.g., Growth Factor, Integrin) receptor Receptor Tyrosine Kinase or GPCR extracellular->receptor Src Src Kinase receptor->Src Activation downstream Downstream Effectors (e.g., STAT, MAPK, PI3K/Akt) Src->downstream Phosphorylation cellular_response Cellular Responses (Proliferation, Migration, Survival) downstream->cellular_response inhibitor Src Inhibitor (e.g., Caffeic Acid Derivative) inhibitor->Src Inhibition

Src Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a competitive immunoassay format to measure Src kinase activity.

Materials:

  • Recombinant human Src kinase

  • This compound (as the inhibitor/competitor)

  • Biotinylated-pYEEIE peptide substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody (Donor)

  • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Stop Solution: 100 mM EDTA in assay buffer

  • Test compounds

  • 384-well low-volume black plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and this compound (as a positive control inhibitor) in DMSO, then dilute in assay buffer.

  • Kinase Reaction: a. To each well of a 384-well plate, add 2.5 µL of test compound solution. b. Add 2.5 µL of a solution containing Src kinase and Biotinylated-pYEEIE substrate in assay buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. d. Incubate the plate at room temperature for 60 minutes.

  • Detection: a. Stop the reaction by adding 5 µL of Stop Solution. b. Add 5 µL of a detection mixture containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC in assay buffer. c. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (APC) and 615 nm (Europium) after excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Workflow start Start add_compounds Dispense Test Compounds and this compound (Control) start->add_compounds add_kinase_substrate Add Src Kinase and Biotin-pYEEIE Substrate add_compounds->add_kinase_substrate add_atp Initiate Reaction with ATP add_kinase_substrate->add_atp incubate_reaction Incubate (60 min) add_atp->incubate_reaction stop_reaction Add Stop Solution (EDTA) incubate_reaction->stop_reaction add_detection Add Eu-Antibody and SA-APC stop_reaction->add_detection incubate_detection Incubate (60 min) add_detection->incubate_detection read_plate Read TR-FRET Signal incubate_detection->read_plate analyze Data Analysis (IC50) read_plate->analyze

TR-FRET Assay Workflow for Src Inhibitor Screening.
Protocol 2: Fluorescence Polarization (FP) Assay

This protocol outlines a competitive binding assay where the displacement of a fluorescent tracer from Src kinase by an inhibitor is measured.

Materials:

  • Recombinant human Src kinase

  • Fluorescently-labeled this compound (Tracer)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Test compounds

  • 384-well low-volume black plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO, then dilute in assay buffer.

  • Assay Reaction: a. To each well of a 384-well plate, add 5 µL of test compound solution. b. Add 10 µL of a solution containing Src kinase in assay buffer. c. Incubate for 15 minutes at room temperature. d. Add 5 µL of the fluorescently-labeled this compound tracer. e. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: A high polarization value indicates the tracer is bound to the kinase, while a low value indicates displacement by an inhibitor. Plot the polarization values against inhibitor concentration and fit to a dose-response curve to calculate the IC50.

FP_Workflow start Start add_compounds Dispense Test Compounds start->add_compounds add_kinase Add Src Kinase add_compounds->add_kinase incubate1 Incubate (15 min) add_kinase->incubate1 add_tracer Add Fluorescent This compound Tracer incubate1->add_tracer incubate2 Incubate (60 min) add_tracer->incubate2 read_plate Measure Fluorescence Polarization incubate2->read_plate analyze Data Analysis (IC50) read_plate->analyze

References

Application Notes & Protocols: Covalent Labeling of Src SH2 Domain with Caffeic Acid-pYEEI Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Src Homology 2 (SH2) domain is a structurally conserved protein module of approximately 100 amino acids that plays a pivotal role in intracellular signal transduction.[1][2][3] It functions by recognizing and binding to specific phosphotyrosine (pY) motifs on partner proteins, thereby mediating the assembly of signaling complexes and regulating the activity of various enzymes.[3][4][5] The Src SH2 domain, in particular, shows a high affinity for the pYEEI motif.[1][6] The development of specific inhibitors for SH2 domains is a promising strategy for therapeutic intervention in diseases driven by aberrant tyrosine kinase signaling, such as cancer and inflammatory disorders.

Covalent inhibitors offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[7][8] This document provides detailed application notes and protocols for a proposed methodology to covalently label the Src SH2 domain using a novel probe: a derivative of caffeic acid conjugated to the pYEEI peptide and equipped with an electrophilic warhead. Caffeic acid is a natural phenolic compound with known biological activities, and its incorporation may confer unique properties to the inhibitor.

This approach aims to combine the high binding specificity of the pYEEI peptide for the Src SH2 domain with the irreversible nature of covalent modification, creating a powerful tool for studying Src signaling and for the development of novel therapeutics.

Signaling Pathway and Labeling Strategy

Src SH2 Domain Signaling Pathway

The Src family of kinases (SFKs) are non-receptor tyrosine kinases that are central to many signaling pathways controlling cell proliferation, differentiation, survival, and migration.[9] In its inactive state, the Src kinase is autoinhibited through an intramolecular interaction where its own C-terminal phosphotyrosine binds to its SH2 domain.[4][9] Upon activation by upstream signals (e.g., from receptor tyrosine kinases), this intramolecular inhibition is released, freeing the SH2 domain to bind to pY motifs on other proteins, thus propagating the signal downstream.

Src_Signaling_Pathway cluster_cytoplasm Cytoplasm RTK_inactive RTK (inactive) RTK_active RTK-pY (active) RTK_inactive->RTK_active dimerization & autophosphorylation Src_inactive Src (inactive) SH2-pY-tail RTK_active->Src_inactive recruits & activates GrowthFactor Growth Factor GrowthFactor->RTK_inactive binds Src_active Src (active) Src_inactive->Src_active SH2 domain disengages Substrate Substrate Src_active->Substrate Substrate_pY Substrate-pY Substrate->Substrate_pY Downstream Downstream Signaling (e.g., Ras-MAPK) Substrate_pY->Downstream recruits effectors

Figure 1: Simplified Src Signaling Pathway.
Proposed Covalent Labeling Strategy

The strategy involves a bifunctional probe that combines a recognition motif (pYEEI peptide) with a reactive moiety (caffeic acid derivative with an acrylamide (B121943) warhead). The pYEEI portion of the probe will guide it to the specific binding pocket of the Src SH2 domain. Once bound, the electrophilic acrylamide will be positioned to react with a nearby nucleophilic residue (e.g., a cysteine or lysine) on the SH2 domain surface, forming a stable covalent bond.

Covalent_Labeling_Strategy cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Src_SH2_1 Src SH2 Domain Complex_1 Src SH2 :: Probe Complex (Non-covalent) Src_SH2_1->Complex_1 Probe_1 Caffeic Acid-pYEEI-Acrylamide Probe_1->Complex_1 Complex_2 Src SH2 :: Probe Complex (Non-covalent) Covalent_Complex Covalently Labeled Src SH2 Complex_2->Covalent_Complex Irreversible Reaction

Figure 2: Two-step covalent labeling mechanism.

Synthesis of Caffeic Acid-pYEEI-Acrylamide Probe

This section outlines a proposed synthetic route for the covalent probe. The synthesis involves three main stages: solid-phase peptide synthesis of the pYEEI sequence with a C-terminal linker, synthesis of an acryloyl-modified caffeic acid, and finally, coupling of the two fragments.

Proposed Structure

The proposed probe consists of:

  • Caffeic Acid: Provides a core scaffold.

  • pYEEI Peptide: The recognition motif for the Src SH2 domain.

  • Acrylamide Warhead: The electrophile for covalent bond formation.

  • Linker: A flexible linker to connect the components.

Proposed Synthesis Protocol

Materials:

  • Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(PO(OBzl)OH)-OH)

  • Rink Amide MBHA resin

  • HATU, DIPEA, Piperidine (B6355638), TFA

  • Fmoc-NH-(CH2)5-COOH (Fmoc-6-aminohexanoic acid)

  • Caffeic acid

  • Acryloyl chloride

  • EDC, NHS

  • Standard solvents for peptide synthesis and organic chemistry (DMF, DCM, etc.)

Protocol:

  • Solid-Phase Peptide Synthesis (SPPS) of pYEEI with Linker:

    • Swell Rink Amide resin in DMF.

    • Perform standard Fmoc-SPPS cycles to sequentially couple Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Tyr(PO(OBzl)OH)-OH. Use HATU/DIPEA as coupling reagents and piperidine in DMF for Fmoc deprotection.

    • After the final Fmoc deprotection of the tyrosine residue, couple Fmoc-6-aminohexanoic acid to the N-terminus to introduce a linker.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

    • Precipitate the crude peptide in cold ether, and purify by reverse-phase HPLC. Lyophilize the pure peptide.

  • Synthesis of Acryloyl-Caffeic Acid:

    • Protect the hydroxyl groups of caffeic acid (e.g., as t-butyldimethylsilyl ethers) to prevent reaction with acryloyl chloride.

    • React the protected caffeic acid with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent like DCM at 0°C to form the acrylamide on the carboxylic acid group.

    • Deprotect the hydroxyl groups using a suitable reagent (e.g., TBAF for silyl (B83357) ethers).

    • Purify the acryloyl-caffeic acid product.

  • Coupling of Acryloyl-Caffeic Acid to the Peptide:

    • Activate the carboxylic acid of the acryloyl-caffeic acid using EDC/NHS in DMF.

    • Add the purified pYEEI-linker peptide to the activated ester solution.

    • Allow the reaction to proceed overnight at room temperature.

    • Purify the final Caffeic Acid-pYEEI-Acrylamide probe by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.

Experimental Protocols

Expression and Purification of Src SH2 Domain

Materials:

  • E. coli BL21(DE3) cells transformed with a plasmid encoding for GST-tagged human Src SH2 domain.

  • LB Broth with appropriate antibiotic.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF).

  • Glutathione Sepharose resin.

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione).

  • Dialysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

Protocol:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a large-scale culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with 0.5 mM IPTG and continue to grow at 18°C for 16-18 hours.

  • Harvest cells by centrifugation and resuspend in Lysis Buffer.

  • Lyse cells by sonication on ice and clarify the lysate by centrifugation.

  • Apply the supernatant to a pre-equilibrated Glutathione Sepharose column.

  • Wash the column extensively with Lysis Buffer.

  • Elute the GST-Src SH2 protein with Elution Buffer.

  • (Optional) Cleave the GST tag using a specific protease (e.g., PreScission Protease) during dialysis.

  • Dialyze the purified protein against Dialysis Buffer.

  • Concentrate the protein and determine the concentration using a Bradford assay or UV absorbance at 280 nm.

  • Verify purity by SDS-PAGE.

Covalent Labeling of Src SH2 Domain

Materials:

  • Purified Src SH2 domain (10 µM in 50 mM HEPES pH 7.4, 150 mM NaCl).

  • Caffeic Acid-pYEEI-Acrylamide probe (stock solution in DMSO).

  • Reaction buffer (50 mM HEPES pH 7.4, 150 mM NaCl).

Protocol:

  • Incubate the Src SH2 domain (10 µM) with varying concentrations of the caffeic acid-pYEEI-acrylamide probe (e.g., 10, 20, 50 µM).

  • Incubate the reactions at room temperature for different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • As a negative control, perform the same incubation with a non-electrophilic version of the probe (e.g., with a propionamide (B166681) instead of acrylamide).

  • Quench the reaction by adding an excess of a reducing agent like DTT or by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by mass spectrometry to confirm covalent modification.

Mass Spectrometry Analysis of Covalent Labeling

A. Intact Protein Analysis (Top-Down):

  • Sample Preparation: Desalt the quenched reaction mixture using a C4 ZipTip.

  • LC-MS Analysis:

    • Inject the desalted protein onto a reverse-phase HPLC column (e.g., C4) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Elute the protein with a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the intact mass of the protein.

    • A successful covalent modification will result in a mass increase corresponding to the molecular weight of the bound probe.[10]

    • Quantify the percentage of labeled vs. unlabeled protein by comparing the peak intensities.[11]

B. Peptide Mapping Analysis (Bottom-Up):

  • Sample Preparation:

    • Denature the protein from the quenched reaction by adding urea (B33335) to a final concentration of 8 M.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Dilute the sample to reduce the urea concentration to <2 M.

    • Digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto a reverse-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer.

    • Separate the peptides with a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire MS/MS spectra in a data-dependent manner.

  • Data Analysis:

    • Search the MS/MS data against the sequence of the Src SH2 domain, specifying a variable modification on potential target residues (cysteines, lysines) corresponding to the mass of the caffeic acid-pYEEI-acrylamide probe.

    • The identification of a peptide with this mass shift and the corresponding fragmentation pattern will confirm the site of covalent modification.[10]

Isothermal Titration Calorimetry (ITC)

Purpose: To determine the thermodynamic parameters of the initial non-covalent binding between the Src SH2 domain and the probe.

Materials:

  • Purified Src SH2 domain.

  • Caffeic Acid-pYEEI-Acrylamide probe (or a non-reactive analog).

  • ITC Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl), degassed.

Protocol:

  • Prepare the Src SH2 domain at a concentration of ~20 µM in the ITC buffer.

  • Prepare the probe at a concentration of ~200 µM in the identical, matched ITC buffer.

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the probe solution into the injection syringe.

  • Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).

  • Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Data Presentation

The following tables present example data that could be obtained from the described experiments.

Table 1: Mass Spectrometry Analysis of Intact Src SH2 Domain

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)% Labeled
Src SH2 (Unlabeled)12,90012,900.5-0%
Src SH2 + Probe (1h)13,850 (Labeled)12,900.8, 13,851.2+950.475%
Src SH2 + Control Probe12,90012,901.1-0%

Note: Assumes a hypothetical molecular weight of 950 Da for the Caffeic Acid-pYEEI-Acrylamide probe.

Table 2: Kinetic Parameters of Covalent Labeling

[Probe] (µM)k_obs (s⁻¹)
100.0015
200.0031
500.0078
k_inact / K_I 156 M⁻¹s⁻¹

k_obs is determined from the time-course of labeling at different probe concentrations. k_inact/K_I is the second-order rate constant of inhibition, calculated from the slope of a plot of k_obs versus [Probe].

Table 3: Thermodynamic Parameters from ITC

ParameterValue (for non-covalent analog)
Binding Affinity (Kd) 150 nM
Stoichiometry (n) 1.05
Enthalpy (ΔH) -12.5 kcal/mol
Entropy (TΔS) -3.2 kcal/mol

Experimental Workflows and Logical Relationships

The following diagrams illustrate the overall experimental workflow.

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_protein Protein Production cluster_labeling Covalent Labeling & Analysis cluster_results Data Interpretation SPPS 1. Solid-Phase Peptide Synthesis (pYEEI-linker) CA_Mod 2. Synthesis of Acryloyl-Caffeic Acid Coupling 3. Coupling and Purification Incubation 1. Incubate Src SH2 with Probe Coupling->Incubation Expression 1. Expression of GST-Src SH2 Purification 2. Affinity Purification and Dialysis Purification->Incubation MS_Intact 2a. Intact Mass Analysis (LC-MS) Incubation->MS_Intact MS_Peptide 2b. Peptide Mapping (LC-MS/MS) Incubation->MS_Peptide ITC 3. Binding Analysis (ITC with control) Incubation->ITC Confirm Confirm Covalent Modification MS_Intact->Confirm Identify Identify Modification Site MS_Peptide->Identify Thermodynamics Determine Binding Thermodynamics ITC->Thermodynamics

Figure 3: Overall experimental workflow.

Mass_Spec_Workflow cluster_top_down Top-Down Analysis cluster_bottom_up Bottom-Up Analysis Start Labeled Protein Sample Desalt Desalt Protein Start->Desalt Denature Denature, Reduce, Alkylate Start->Denature LCMS_Intact LC-MS (Intact Mass) Desalt->LCMS_Intact Deconvolution Deconvolution LCMS_Intact->Deconvolution Result_TopDown Mass Shift & % Labeling Deconvolution->Result_TopDown Digest Tryptic Digest Denature->Digest LCMSMS LC-MS/MS Digest->LCMSMS Search Database Search (with modification) LCMSMS->Search Result_BottomUp Identification of Labeled Peptide/Residue Search->Result_BottomUp

Figure 4: Mass spectrometry analysis workflow.

References

Application Notes: Caffeic acid-pYEEIE in Fluorescence Polarization Assays for Targeting the Src SH2 Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a high-affinity phosphopeptide ligand designed to target the Src Homology 2 (SH2) domain of the Src proto-oncogene, a non-receptor tyrosine kinase. The Src kinase is a critical node in numerous signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of Src activity is implicated in the progression of various cancers, making its SH2 domain an attractive target for therapeutic intervention. Fluorescence Polarization (FP) is a robust, solution-based technique ideal for studying the binding of small molecules, such as this compound, to larger proteins like the Src SH2 domain. This homogenous assay format is well-suited for high-throughput screening (HTS) to identify and characterize potential inhibitors of this crucial protein-protein interaction.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in FP-based assays.

Principle of the Fluorescence Polarization Assay

The FP assay is based on the principle that when a fluorescently labeled molecule (the tracer) is excited with plane-polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational speed in solution. Small, unbound fluorescent tracers rotate rapidly, resulting in significant depolarization of the emitted light (a low FP value). When the tracer binds to a much larger protein, its rotation is slowed considerably, leading to a higher degree of polarization in the emitted light (a high FP value).

In the context of this compound, this assay can be employed in two primary modes:

  • Direct Binding Assay: A fluorescently labeled version of a pYEEIE-containing peptide is used as a tracer to directly measure its binding affinity (Kd) to the Src SH2 domain.

  • Competitive Binding Assay: A fluorescent tracer is pre-bound to the Src SH2 domain. Unlabeled this compound is then introduced as a competitor. The displacement of the fluorescent tracer by this compound leads to a decrease in the FP signal, allowing for the determination of its inhibitory constant (IC50 or Ki). This is the primary application for screening and characterizing unlabeled inhibitors.

Signaling Pathway of the Src SH2 Domain

The Src SH2 domain is a key mediator in intracellular signaling cascades initiated by receptor tyrosine kinases (RTKs) and other phosphotyrosine-containing proteins. Upon ligand binding and activation, RTKs autophosphorylate on specific tyrosine residues. The Src SH2 domain recognizes and binds to these phosphotyrosine (pY) motifs, recruiting Src kinase to the activated receptor complex. This recruitment leads to the phosphorylation of downstream substrates by the Src kinase domain, propagating signals that influence cellular processes like proliferation, migration, and survival. This compound acts as a competitive inhibitor, preventing the Src SH2 domain from binding to its natural phosphotyrosine partners, thereby disrupting these downstream signaling events.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Activated RTK (Autophosphorylated) RTK_inactive->RTK_active 2. Dimerization & Autophosphorylation Src_inactive Src Kinase (Inactive) RTK_active->Src_inactive 3. Recruitment via SH2 Domain Binding Src_active Active Src Kinase Src_inactive->Src_active 4. Activation Substrate Downstream Substrate Src_active->Substrate 5. Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cell_Response Cellular Responses (Proliferation, Migration, Survival) pSubstrate->Cell_Response 6. Signal Propagation Inhibitor This compound Inhibitor->RTK_active Inhibition of Binding Ligand Growth Factor (Ligand) Ligand->RTK_inactive 1. Ligand Binding FP_Workflow Reagent_Prep 1. Reagent Preparation - Assay Buffer - Src SH2 Protein - Fluorescent Tracer - this compound Assay_Setup 2. Assay Plate Setup (e.g., 384-well black plate) - Add Buffer, Tracer, Protein, and Inhibitor Reagent_Prep->Assay_Setup Incubation 3. Incubation - Allow binding to reach equilibrium (e.g., 30-60 min at RT) Assay_Setup->Incubation Measurement 4. FP Measurement - Read plate on an FP-capable reader Incubation->Measurement Analysis 5. Data Analysis - Calculate IC50/Ki values Measurement->Analysis

Troubleshooting & Optimization

Technical Support Center: Optimizing Caffeic Acid-pYEEIE Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Caffeic acid-pYEEIE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this novel caffeic acid-peptide conjugate in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a new cell culture experiment?

A1: For a novel conjugate like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Based on studies with Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE), a broad starting range is recommended.

  • Initial Screening: Begin with a wide range of concentrations, for example, from 0.1 µM to 100 µM, using serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM)[1][2].

  • Refinement: Based on the initial results from viability and functional assays, a narrower, more effective concentration range can be identified for subsequent, detailed experiments.

Q2: How should I dissolve and store this compound?

A2: The solubility of this compound will depend on the properties of the pYEEIE peptide. However, based on the caffeic acid moiety, which has limited aqueous solubility, the following is recommended:

  • Reconstitution: Dissolve the lyophilized this compound in a small amount of a sterile, high-purity organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution[2]. Gentle vortexing or sonication may be necessary to ensure it is fully dissolved.

  • Working Solution: For cell culture experiments, the stock solution should be serially diluted into your desired culture medium to reach the final working concentration.

  • Solvent Consideration: It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture does not exceed a level toxic to your cells, which is typically less than 0.5%[2]. A vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.

  • Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability. Once reconstituted in an organic solvent, create single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the conjugate[2]. Aqueous solutions of caffeic acid are not recommended for storage for more than one day.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time is dependent on the biological question being investigated and the mechanism of action of the conjugate.

  • Acute Effects: For studying rapid cellular responses, shorter incubation times (e.g., 2 to 4 hours) may be sufficient[2].

  • Chronic Effects: For assessing effects on processes like cell proliferation, apoptosis, or changes in protein expression, longer incubation times (e.g., 24, 48, or 72 hours) are often necessary[2].

It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific assay.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
No observable biological effect. Poor Solubility or Aggregation: The conjugate may not be fully dissolved or may have precipitated out of the culture medium.Ensure the conjugate is completely dissolved in the initial stock solvent before diluting into the aqueous medium. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium.
Sub-optimal Concentration: The concentration used may be too low to elicit a response.Perform a broad dose-response experiment with a wider range of concentrations (e.g., up to 250 µM, as tolerated by cells for caffeic acid)[1].
Incorrect Incubation Time: The incubation period may be too short or too long to observe the desired effect.Conduct a time-course experiment to identify the optimal incubation time for your specific endpoint.
Peptide/Conjugate Degradation: The conjugate may have degraded due to improper storage or handling.Ensure proper storage of lyophilized powder and reconstituted stock solutions. Avoid repeated freeze-thaw cycles.
High cell toxicity or death. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle control.
Supra-optimal Concentration: The concentration of the conjugate is too high, leading to off-target effects and cytotoxicity.Perform a dose-response curve to identify the IC50 (half-maximal inhibitory concentration) and select a non-toxic or minimally toxic concentration for functional assays.
Inconsistent or variable results. Incomplete Dissolution: The conjugate is not fully dissolved, leading to inconsistent concentrations in the working solution.Ensure complete dissolution of the stock solution before making dilutions. Visually inspect for any precipitates.
Cell Culture Inconsistency: Variations in cell passage number, seeding density, or culture conditions.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform seeding density.
Assay Variability: Inherent variability in the experimental assay.Include appropriate positive and negative controls in every experiment. Perform experiments in triplicate to ensure reproducibility.

Data Presentation: Efficacy of Caffeic Acid and its Derivatives

The following tables summarize quantitative data on the efficacy of Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE) from published literature. This data can serve as a reference for designing experiments with this compound, keeping in mind that the peptide conjugation will likely alter the biological activity.

Table 1: Cytotoxicity of Caffeic Acid (CA) in Various Cell Lines

Cell LineAssayConcentration RangeIC50 / EffectIncubation TimeReference
PC-3 (Prostate Cancer)MTT0.39–50 µMIC50: 9.0 µM24 h[3]
LNCaP (Prostate Cancer)MTT0.39–50 µMIC50: 11.5 µM24 h[3]
L-02 (Human Liver)CCK-85-160 µMIncreased viability at 10-20 µM, decreased at >40 µM12, 24, 48 h[4]
HL-60 (Leukemia)MTT1–100 µMNot cytotoxic24 h[1]
Jurkat (Leukemia)MTT1–100 µMNot cytotoxic24 h[1]
MCF-7 (Breast Cancer)MTTNot specifiedIC50: 159 µg/mlNot specified[5]
HT-29 (Colon Cancer)MTT1.25 µM to 80.0 µMReduced cell viability0.5 to 96 h[6]
MDA-MB-231 (Breast Cancer)MTTNot specifiedIC50 > 1000 µM48 h[1]

Table 2: Cytotoxicity of Caffeic Acid Phenethyl Ester (CAPE) in Various Cell Lines

Cell LineAssayConcentration RangeIC50 / EffectIncubation TimeReference
MDA-MB-231 (Breast Cancer)Not specifiedNot specifiedEffective24 and 48 h[7]
N2a (Neuroblastoma)Not specifiedNot specifiedEffective24 and 48 h[7]
COLO 320 (Colon Cancer)Not specifiedNot specifiedEffective24 and 48 h[7]
PC-3 (Prostate Cancer)Not specifiedNot specifiedSuppressed proliferationNot specified

Experimental Protocols

1. Protocol for Determining Optimal Concentration using MTT Assay

This protocol is a standard method for assessing cell viability and can be adapted to determine the cytotoxic effects of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment[2][3].

  • Conjugate Preparation and Treatment:

    • Prepare a 2X concentrated stock of this compound in complete culture medium from a high-concentration DMSO stock. Create a serial dilution to achieve a range of 2X final concentrations (e.g., 0.2 µM to 200 µM)[2].

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the different conjugate concentrations (and vehicle control) to the appropriate wells[2][3].

  • Incubation:

    • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator[3].

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[3].

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader[3].

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the cell viability against the log of the conjugate concentration to determine the IC50 value.

2. Protocol for Assessing Apoptosis by Flow Cytometry

This protocol allows for the quantification of apoptotic cells following treatment with this compound.

  • Cell Treatment:

    • Seed cells in a 6-well plate (e.g., 5 x 10^5 cells/well) and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound (based on MTT assay results) for the determined optimal time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways and Visualizations

Caffeic acid and its derivatives have been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The conjugation of the pYEEIE peptide may target these or other pathways. Below are potential pathways that could be affected by this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitute Reconstitute this compound in DMSO prepare_working Prepare Working Solutions in Media reconstitute->prepare_working treat_cells Treat Cells with Conjugate prepare_working->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for Optimized Time treat_cells->incubate viability_assay Cell Viability Assay (MTT) incubate->viability_assay functional_assay Functional Assays (e.g., Apoptosis) incubate->functional_assay pathway_analysis Signaling Pathway Analysis functional_assay->pathway_analysis

Figure 1: General experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_stimulus Stimulus cluster_pathways Potential Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_stat3 JAK/STAT Pathway cluster_response Cellular Response stimulus This compound pi3k PI3K stimulus->pi3k Inhibition mapk MAPK/ERK stimulus->mapk Modulation jak JAK stimulus->jak Inhibition akt Akt pi3k->akt proliferation Inhibition of Proliferation akt->proliferation Regulates apoptosis Induction of Apoptosis akt->apoptosis Regulates erk ERK mapk->erk erk->proliferation Regulates erk->apoptosis Regulates stat3 STAT3 jak->stat3 stat3->proliferation Regulates inflammation Anti-inflammatory Effects stat3->inflammation Regulates

Figure 2: Potential signaling pathways modulated by Caffeic acid derivatives.

troubleshooting_logic start Experiment Start no_effect No Biological Effect Observed start->no_effect check_solubility Check Solubility & Aggregation no_effect->check_solubility Yes success Successful Experiment no_effect->success No dose_response Perform Dose-Response check_solubility->dose_response time_course Perform Time-Course dose_response->time_course check_storage Check Storage & Handling time_course->check_storage check_storage->success

Figure 3: Logic diagram for troubleshooting experiments with no observed effect.

References

Potential off-target effects of Caffeic acid-pYEEIE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Caffeic acid-pYEEIE.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a conjugate molecule composed of caffeic acid, a natural phenolic compound, and a phosphorylated pentapeptide (pYEEIE). Its primary known target is the SH2 domain of the Lck tyrosine kinase, a key signaling protein in T-lymphocytes.[1] Caffeic acid itself is known to possess antioxidant, anti-inflammatory, and anticancer properties by modulating various signaling pathways.[2][3][4]

Q2: What are the potential sources of off-target effects for this compound?

A2: Off-target effects can arise from either the caffeic acid moiety, the pYEEIE peptide, or the conjugate as a whole.

  • Caffeic Acid Moiety: Caffeic acid has been reported to interact with multiple cellular targets, including transcription factors like NF-κB and STAT3, and enzymes such as 5-lipoxygenase.[2][3]

  • pYEEIE Peptide: The phosphorylated tyrosine-glutamic acid-glutamic acid-isoleucine-glutamic acid (pYEEIE) sequence is designed for SH2 domains, but it may exhibit cross-reactivity with SH2 domains of other proteins besides Lck, as SH2 domains share structural similarities.

  • Conjugate Molecule: The entire this compound molecule could have unique off-target interactions not predictable from its individual components.

Q3: How can I experimentally identify potential off-target effects of this compound?

A3: A multi-faceted approach is recommended to identify off-target effects:

  • Kinase Profiling: Screen this compound against a broad panel of kinases to identify unintended inhibition or activation.[5][6][7]

  • Cellular Thermal Shift Assay (CETSA): This method can detect direct binding of the conjugate to proteins in a cellular context by measuring changes in protein thermal stability.[8][9][10][11][12]

  • Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) can identify cellular proteins that interact with your compound.[13][14]

  • Phospho-proteomics: Analyze global changes in protein phosphorylation in cells treated with this compound to identify affected signaling pathways.[5]

Q4: My experimental results are inconsistent when using this compound. What could be the cause?

A4: Inconsistent results can stem from several factors:

  • Compound Solubility and Stability: Peptide-drug conjugates can have solubility issues.[15] Ensure consistent and complete solubilization of the lyophilized powder. Prepare fresh solutions for each experiment, as the compound may degrade in solution over time.

  • Cellular Variability: If using primary cells, biological variability between donors can lead to different expression levels of on- and off-target proteins.[5]

  • Experimental Conditions: Variations in cell density, passage number, and treatment duration can all contribute to inconsistent outcomes.

Troubleshooting Guides

Problem 1: Unexpected Cellular Phenotype Observed
  • Possible Cause 1: Off-target kinase inhibition.

    • Troubleshooting Step: Perform a kinase profiling assay to screen this compound against a broad panel of kinases. This will help identify any off-target kinases that are potently inhibited.[5][7]

  • Possible Cause 2: Interference with a different signaling pathway by the caffeic acid moiety.

    • Troubleshooting Step: As a control, treat cells with caffeic acid alone and the pYEEIE peptide alone to determine if the observed phenotype is due to one of the components rather than the conjugate.

  • Possible Cause 3: The unexpected phenotype is a downstream consequence of on-target Lck inhibition.

    • Troubleshooting Step: Use a structurally unrelated Lck inhibitor or an siRNA/CRISPR approach to knockdown Lck. If the same phenotype is observed, it is more likely an on-target effect.[5]

Problem 2: Difficulty Confirming Target Engagement in Cells
  • Possible Cause: The compound is not cell-permeable or is being actively effluxed.

    • Troubleshooting Step: Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to Lck within intact cells.[8][10][11] A positive thermal shift would indicate target engagement. Caffeic acid has been shown to be an inhibitor of P-glycoprotein, an efflux pump, which could be a confounding factor.[16]

Problem 3: High Background or Non-Specific Binding in Pull-down or Immunoprecipitation (IP) Assays
  • Possible Cause: Non-specific binding of the compound or detection antibody to beads or other proteins.

    • Troubleshooting Step: Include a "beads-only" control to assess non-specific binding to the matrix.[17] Pre-clear your cell lysate by incubating it with beads before performing the IP.[17]

Quantitative Data Summary

Compound ComponentAssay TypeTarget/SystemReported IC50/EC50/ConcentrationReference
Caffeic AcidDNA, RNA, and protein expression inhibition-1.0, 0.5, and 1.5 µM respectively[3]
Caffeic AcidAnti-tumor agentHepatocellular carcinoma cells20 µM[18]
Caffeic AcidAnti-atherosclerotic effectHuman umbilical vein endothelial cells20 µM[18]
Caffeic AcidNF-κB signaling improvementHuman umbilical vein endothelial cells10 nM[18]
Caffeic Acid Phenethyl Ester (CAPE)Free radical scavengerHuman neutrophils10 µM[19]
Caffeic Acid Phenethyl Ester (CAPE)Cell viability reductionHEp2 laryngeal carcinoma cells23.8 ± 0.7 µM (72h)[20]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the binding of this compound to its target protein (e.g., Lck) within intact cells.[8][10] The principle is that a ligand-bound protein is thermally more stable than its unbound form.[10]

Materials:

  • Cells expressing the target protein (e.g., Jurkat T-cells for Lck)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Thermal cycler

  • Microcentrifuge

  • Equipment for Western Blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[8]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[8]

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[8]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein by Western Blotting using an antibody specific to the target protein (Lck).

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble protein against the temperature for both treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinase Profiling using an In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase (on- or off-target).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound at various concentrations

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or use a fluorescence/luminescence-based assay)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)[5]

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or specific antibodies/reagents for other formats)

Procedure:

  • Reaction Setup:

    • In a microplate, combine the kinase assay buffer, the purified kinase, and this compound at a range of concentrations.

    • Include a "no inhibitor" control and a "no enzyme" background control.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add the kinase substrate and ATP to each well to start the reaction.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30 minutes).

  • Stop Reaction and Detect:

    • Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

    • Quantify the amount of phosphorylated substrate using the chosen detection method.

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the "no inhibitor" control.

    • Plot the percentage inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_problem Problem: Unexpected Cellular Phenotype cluster_troubleshooting Troubleshooting & Identification cluster_outcome Potential Outcomes start Unexpected Phenotype with This compound off_target_kinase Hypothesis 1: Off-Target Kinase Effect start->off_target_kinase caffeic_acid_effect Hypothesis 2: Caffeic Acid Moiety Effect start->caffeic_acid_effect on_target_downstream Hypothesis 3: On-Target Downstream Effect start->on_target_downstream kinase_profiling Experiment: Kinase Profiling Assay off_target_kinase->kinase_profiling component_controls Experiment: Treat with Components Separately (Caffeic Acid, pYEEIE) caffeic_acid_effect->component_controls lck_knockdown Experiment: Lck Knockdown (siRNA/CRISPR) or Use Unrelated Lck Inhibitor on_target_downstream->lck_knockdown off_target_confirmed Conclusion: Off-Target Kinase Identified kinase_profiling->off_target_confirmed caffeic_acid_responsible Conclusion: Caffeic Acid is Responsible component_controls->caffeic_acid_responsible on_target_confirmed Conclusion: Phenotype is On-Target lck_knockdown->on_target_confirmed

Caption: Troubleshooting workflow for an unexpected cellular phenotype.

signaling_pathway cluster_compound This compound cluster_targets Potential Cellular Targets cluster_effects Cellular Effects compound This compound on_target On-Target: Lck SH2 Domain compound->on_target Primary Interaction off_target_peptide Off-Target (Peptide): Other SH2 Domains (e.g., Fyn, STATs) compound->off_target_peptide Potential Cross-Reactivity off_target_caffeic Off-Target (Caffeic Acid): NF-κB, STAT3, 5-LOX compound->off_target_caffeic Potential Interaction t_cell_modulation Modulation of T-Cell Signaling on_target->t_cell_modulation other_pathways Modulation of Other Signaling Pathways off_target_peptide->other_pathways inflammation_redox Changes in Inflammation and Redox State off_target_caffeic->inflammation_redox

Caption: Potential on- and off-target interactions of this compound.

References

Troubleshooting Src SH2 domain binding assay with Caffeic acid-pYEEIE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing the Src SH2 domain binding assay with the inhibitor Caffeic acid-pYEEIE.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the experimental setup and execution of Src SH2 domain binding assays.

General Assay Setup & this compound Handling

Q1: What is the reported binding affinity of this compound for the Src SH2 domain?

A1: this compound is a known phosphopeptide ligand for the Src SH2 domain with a reported IC50 value of 42 nM. This high affinity makes it a potent inhibitor for competition binding assays.

Q2: How should I dissolve and store this compound?

A2: For optimal results, dissolve this compound in a suitable buffer, such as PBS or a buffer recommended for your specific assay. It is crucial to refer to the manufacturer's data sheet for specific solubility and storage instructions to ensure the compound's stability and activity.

Q3: What are the recommended starting concentrations for my binding assay?

A3: For a fluorescence polarization (FP) assay, the concentration of the fluorescently labeled probe should ideally be at or below its Kd for the Src SH2 domain, and the Src SH2 protein concentration should be titrated to determine the optimal assay window. For this compound in a competition assay, a serial dilution starting from a high concentration (e.g., 10-100 µM) down to the low nanomolar range is recommended to obtain a full inhibition curve.

Troubleshooting: Fluorescence Polarization (FP) Assay

Q4: My fluorescence polarization signal is very low or does not change with increasing protein concentration. What could be the issue?

A4: There are several potential reasons for a low or static FP signal:

  • Inactive Protein: Ensure your Src SH2 domain protein is properly folded and active. Use a positive control ligand with known binding affinity to verify protein activity.

  • Probe Concentration: The concentration of your fluorescent probe may be too high. The probe concentration should be at or below the Kd of the probe-protein interaction.

  • Buffer Composition: The assay buffer may not be optimal. Factors like pH, ionic strength, and the presence of detergents can influence binding. Consider optimizing the buffer composition. Adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01-0.1%) can help reduce non-specific binding.[1]

  • Incorrect Wavelengths: Verify that you are using the correct excitation and emission wavelengths for your chosen fluorophore.

Q5: I am observing a very high background fluorescence polarization signal.

A5: High background can be caused by:

  • Autofluorescent Compounds: Caffeic acid itself can exhibit some fluorescence. It is important to run a control with this compound alone to quantify its intrinsic fluorescence and subtract it from the experimental values.

  • Light Scattering: Precipitated protein or compounds can cause light scattering, leading to artificially high polarization values.[2] Centrifuge your protein and compound solutions before use to remove any aggregates.

  • Non-specific Binding: The fluorescent probe may be binding to the walls of the microplate. Using non-binding surface (NBS) plates can mitigate this issue.[1]

Q6: The polarization values are fluctuating and not reproducible.

A6: Inconsistent results can stem from:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.

  • Temperature Fluctuations: FP is sensitive to temperature changes. Allow all reagents and plates to equilibrate to room temperature before measurements and maintain a stable temperature during the assay.

  • Photobleaching: Minimize the exposure of your fluorescent probe to light to prevent photobleaching, which can affect signal intensity and polarization.

Troubleshooting: ELISA-based Assay

Q7: I am seeing a weak signal or no signal in my competitive ELISA.

A7: A weak or absent signal in a competitive ELISA could be due to:

  • Inefficient Coating: The Src SH2 protein may not be efficiently coating the microplate wells. Optimize the coating concentration and incubation time.

  • Inactive Reagents: Ensure the activity of the enzyme conjugate and the stability of the substrate.

  • Insufficient Washing: Inadequate washing between steps can lead to high background and obscure the signal. Ensure a sufficient number of washes with an appropriate wash buffer.

Q8: The background in my ELISA is too high.

A8: High background in an ELISA can be addressed by:

  • Blocking: Ensure that the blocking step is effective. Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the incubation time.

  • Antibody Concentrations: The concentrations of the primary or secondary antibodies may be too high. Titrate the antibodies to find the optimal concentration that gives a good signal-to-noise ratio.

  • Cross-reactivity: The secondary antibody may be cross-reacting with other components in the well. Use a highly cross-adsorbed secondary antibody.

Part 2: Quantitative Data Summary

The following table summarizes the binding affinities of various phosphopeptide ligands to the Src SH2 domain, providing a reference for comparing experimental results.

Table 1: Binding Affinities of Various Ligands to Src SH2 Domain

Ligand/PhosphopeptideSequenceBinding Affinity (IC50/Kd)Assay MethodReference
This compoundN/A42 nM (IC50)Not SpecifiedTocris Bioscience
pYEEIpYEEI4 nM (Kd)Free-peptide competition[3]
Src Autophosphorylation SitepY416~40 µM (approx. 10^4-fold lower than pYEEI)Immobilized phosphopeptide binding[3]
Src C-terminal Regulatory SitepY527~40 µM (approx. 10^4-fold lower than pYEEI)Immobilized phosphopeptide binding[3]
PDGF-R SitepY751~400 nM (approx. 100-fold lower than pYEEI)Immobilized phosphopeptide binding[3]

Part 3: Experimental Protocols

The following are detailed methodologies for two common Src SH2 domain binding assays.

Protocol 1: Fluorescence Polarization (FP) Competition Assay

This protocol describes a competitive binding assay to measure the inhibition of the Src SH2 domain-phosphopeptide interaction by this compound.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20.

    • Src SH2 Domain: Prepare a stock solution of purified Src SH2 domain in assay buffer. The final concentration in the assay should be determined by titration (typically in the low nM range).

    • Fluorescent Probe: Use a fluorescently labeled phosphopeptide with known affinity for the Src SH2 domain (e.g., 5-FAM-G-pY-E-E-I). The final concentration should be at or below its Kd.

    • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.

  • Assay Procedure:

    • Add 10 µL of the this compound serial dilutions or vehicle control to the wells of a black, low-volume 384-well plate.

    • Add 10 µL of the Src SH2 domain solution to all wells.

    • Add 10 µL of the fluorescent probe solution to all wells.

    • Mix the plate gently and incubate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Protocol 2: Competitive ELISA for Src SH2 Domain Binding

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay to assess the inhibitory effect of this compound.

  • Plate Coating:

    • Coat the wells of a 96-well microplate with 100 µL of purified Src SH2 domain (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[4]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well.[4]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • In a separate plate or tubes, pre-incubate a fixed concentration of a biotinylated phosphopeptide probe with a serial dilution of this compound for 30 minutes.

    • Transfer 100 µL of the mixture to the coated and blocked wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of streptavidin-HRP conjugate diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).[4]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H2SO4).[4]

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Part 4: Signaling Pathway and Experimental Workflow

Visual representations of the signaling pathway and experimental workflow are provided below.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive Src RTK->Src_inactive Activation Signal Src_active Active Src Src_inactive->Src_active pY_peptide Phosphorylated Substrate (pY) Src_active->pY_peptide Phosphorylation Downstream Downstream Signaling Src_active->Downstream pY_peptide->Src_active SH2 Domain Binding Caffeic_acid This compound Caffeic_acid->Src_active Inhibits SH2 Domain Binding

Caption: Src signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition cluster_analysis 4. Data Analysis A Prepare Assay Buffer E Mix Reagents in Microplate A->E B Purify/Dilute Src SH2 Domain Protein B->E C Prepare Fluorescent Probe/Biotinylated Peptide C->E D Prepare this compound Serial Dilutions D->E F Incubate to Reach Equilibrium E->F G Read Plate (FP or Absorbance) F->G H Plot Data G->H I Calculate IC50 H->I

Caption: General experimental workflow for Src SH2 binding assay.

References

Technical Support Center: Troubleshooting Nonspecific Binding in Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering nonspecific binding issues in co-immunoprecipitation (Co-IP) experiments, with a specific focus on challenges involving small molecules like caffeic acid and peptides such as pYEEIE.

Frequently Asked Questions (FAQs)

Q1: What is nonspecific binding in the context of a Co-IP experiment?

A1: In a Co-IP experiment, the goal is to isolate a specific "bait" protein along with its interacting "prey" proteins. Nonspecific binding refers to the unintended binding of proteins or other molecules, such as small molecule compounds, to the immunoprecipitation antibody, the beads (e.g., agarose (B213101) or magnetic), or other components of the complex, that are not true interaction partners of the bait protein.[1][2][3] This can lead to false-positive results and misinterpretation of the protein-protein interactions.[2]

Q2: We are observing what appears to be nonspecific binding of caffeic acid and a phosphopeptide (pYEEIE) in our Co-IP. What are the potential causes?

A2: The nonspecific binding of a small molecule like caffeic acid and a peptide in a Co-IP experiment can stem from several factors:

  • Hydrophobic and Electrostatic Interactions: Caffeic acid, a phenolic compound, can interact with proteins through hydrophobic interactions and hydrogen bonding.[4][5] Similarly, peptides can have charged and hydrophobic residues that promote nonspecific binding to the beads or antibody.

  • Ionic Interactions: The charge of the pYEEIE peptide, particularly the phosphate (B84403) group on tyrosine, can lead to electrostatic interactions with charged surfaces on the beads or other proteins.

  • High Compound Concentration: Using an excessively high concentration of caffeic acid can increase the likelihood of nonspecific interactions.

  • Insufficient Washing: Inadequate washing steps may not be stringent enough to remove all nonspecifically bound molecules.[6][7]

  • Inappropriate Buffer Composition: The composition of the lysis and wash buffers, including salt concentration and detergent choice, plays a critical role in minimizing nonspecific binding.[3][8]

Q3: How can we minimize nonspecific binding in our Co-IP experiment involving caffeic acid and pYEEIE?

A3: To reduce nonspecific binding, a systematic optimization of your Co-IP protocol is recommended. Key strategies include:

  • Pre-clearing the Lysate: Incubate the cell lysate with beads before adding the primary antibody to remove proteins that nonspecifically bind to the beads.[1][6][8]

  • Optimizing Washing Conditions: Increase the stringency of the wash buffer by adjusting the salt concentration (e.g., increasing NaCl) or adding a non-ionic detergent (e.g., Tween-20 or Triton X-100).[1][3][7] Perform multiple, thorough wash steps.[6][7]

  • Blocking the Beads: Before adding the antibody, block the beads with a protein solution like Bovine Serum Albumin (BSA) to reduce nonspecific protein binding sites.

  • Titrating Reagents: Determine the optimal concentrations of the antibody and caffeic acid to minimize excess molecules that could contribute to background binding.

  • Using Controls: Include proper controls in your experiment, such as an isotype control antibody and beads-only control, to identify nonspecific binding.[3]

Troubleshooting Guide

This table summarizes common issues and recommended solutions for nonspecific binding in Co-IP experiments.

Problem Potential Cause Recommended Solution
High background in all lanes, including controls Nonspecific binding of proteins to the beads.Pre-clear the lysate with beads before immunoprecipitation.[1][6][8] Increase the number and duration of wash steps.[7]
Insufficient washing.Optimize the wash buffer by increasing the salt concentration (e.g., 150-500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1-1% Triton X-100 or NP-40).[3]
Bait protein is immunoprecipitated, but many other bands are present The antibody is nonspecifically binding to other proteins.Use an affinity-purified or cross-adsorbed antibody to improve specificity.[3] Titrate the antibody to the lowest effective concentration.
Hydrophobic or electrostatic interactions with the bait protein.Adjust the ionic strength of the lysis and wash buffers.
Small molecule (caffeic acid) appears in the eluate of control samples Direct binding of the small molecule to the beads or antibody.Block the beads with BSA. Include a beads-only control with the small molecule to assess direct binding.
Entrapment of the small molecule within the bead matrix.Increase the number of washes and consider using a wash buffer with a slightly different pH or ionic strength to disrupt weak interactions.
Peptide (pYEEIE) is detected in negative controls Electrostatic interactions of the peptide with the beads.Increase the salt concentration in the wash buffer to disrupt ionic interactions.
Nonspecific binding to the control antibody.Ensure the isotype control antibody is from the same species and of the same isotype as the primary antibody.

Experimental Protocols

Protocol 1: Pre-clearing Cell Lysate
  • To your prepared cell lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.

  • Incubate on a rotator at 4°C for 1 hour.

  • Centrifuge the lysate at 1,000 x g for 1 minute at 4°C to pellet the beads.[8]

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled microcentrifuge tube.

  • Proceed with your standard Co-IP protocol by adding your primary antibody to the pre-cleared lysate.[6]

Protocol 2: Optimizing Wash Buffer Stringency
  • Prepare a series of wash buffers with varying salt concentrations (e.g., 150 mM, 250 mM, and 500 mM NaCl).[3]

  • Prepare another series of wash buffers with a fixed salt concentration (e.g., 150 mM NaCl) and varying concentrations of a non-ionic detergent (e.g., 0.1%, 0.5%, and 1.0% Tween-20 or Triton X-100).[1][7]

  • After the immunoprecipitation step (binding of the antibody-protein complex to the beads), wash the beads with each of your test buffers.

  • Perform at least four to six wash steps for each condition.[3]

  • Elute the protein complexes and analyze the results by Western blot to determine which wash buffer composition provides the best signal-to-noise ratio.

Visualizations

Co_IP_Workflow A Cell Lysis B Pre-clearing Lysate (Optional) A->B C Incubation with Primary Antibody B->C D Addition of Protein A/G Beads C->D E Immunoprecipitation D->E F Washing E->F G Elution F->G H Analysis (e.g., Western Blot) G->H

Caption: A standard workflow for a co-immunoprecipitation (Co-IP) experiment.

Nonspecific_Binding cluster_bead Bead Surface cluster_antibody Antibody Bead Bead Antibody Antibody CaffeicAcid Caffeic Acid CaffeicAcid->Bead Hydrophobic/ Electrostatic CaffeicAcid->Antibody Hydrophobic/ H-bonding pYEEIE pYEEIE Peptide pYEEIE->Bead Electrostatic NonspecificProtein Nonspecific Protein NonspecificProtein->Bead Hydrophobic/ Electrostatic NonspecificProtein->Antibody Off-target binding

Caption: Potential mechanisms of nonspecific binding in Co-IP.

Troubleshooting_Tree Start High Nonspecific Binding Observed Q1 Is background high in control lanes? Start->Q1 A1_Yes Increase wash stringency (Salt, Detergent) Q1->A1_Yes Yes A1_No Are there extra bands with the bait protein? Q1->A1_No No End Problem Resolved A1_Yes->End A2_Yes Optimize antibody concentration Use higher specificity antibody A1_No->A2_Yes Yes A2_No Is the small molecule/peptide in the control? A1_No->A2_No No A2_Yes->End A3_Yes Block beads with BSA Modify wash buffer pH/ionic strength A2_No->A3_Yes Yes A2_No->End No A3_Yes->End

Caption: A decision tree for troubleshooting nonspecific binding in Co-IP.

References

Technical Support Center: Interpreting Unexpected Results with Caffeic acid-pYEEIE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Caffeic acid-pYEEIE.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is described as an inhibitor targeting the SH2 domain of Src family kinases. Specifically, it has been characterized as a phosphopeptide ligand for the Src SH2 domain with an IC50 of 42 nM, showing a 30-fold higher affinity than N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu.[1] It is designed to block the activity of Src, a non-receptor tyrosine kinase involved in various cellular processes. By inhibiting the Src SH2 domain, this compound is expected to interfere with downstream signaling pathways, including the JAK/STAT pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[2][3]

Q2: I am not observing the expected inhibition of my target protein. What are the possible reasons?

A2: Several factors could contribute to a lack of target inhibition:

  • Compound Stability and Storage: this compound is sensitive to storage conditions. For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, sealed and away from moisture.[4] Improper storage can lead to degradation of the compound.

  • Cell Permeability: As a peptide-based molecule, this compound may have limited cell permeability. If you are using it in cell-based assays, the compound may not be reaching its intracellular target in sufficient concentrations.

  • Incorrect Dosage: The effective concentration can vary significantly between different cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

  • Assay-Specific Issues: The method used to measure target inhibition (e.g., Western blot for phospho-proteins, kinase activity assay) may not be sensitive enough or could be subject to technical errors.

Q3: My results show off-target effects. What are the known alternative targets of caffeic acid and its derivatives?

A3: While this compound is designed to be specific for the Src SH2 domain, the caffeic acid moiety is known to interact with a variety of other cellular targets. These off-target effects could lead to unexpected phenotypes. Known activities of caffeic acid and its derivatives include:

  • Antioxidant and Pro-oxidant Activity: Caffeic acid can act as a potent antioxidant by scavenging free radicals.[5][6] However, in the presence of metal ions like copper, it can also exhibit pro-oxidant activity, leading to oxidative DNA damage.[6]

  • Inhibition of other Signaling Pathways: Caffeic acid and its phenethyl ester (CAPE) have been shown to modulate various signaling pathways, including PI3K/Akt, MAPK, and NF-κB.[6][7][8][9]

  • Modulation of Efflux Pumps: Caffeic acid can inhibit the function of P-glycoprotein (P-gp), a drug efflux pump, which could affect the intracellular concentration of other compounds used in your experiment.[10]

Q4: I am observing an increase in cell death that does not correlate with the inhibition of my target pathway. Why could this be happening?

A4: Unexplained cytotoxicity can arise from several factors:

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your experimental media is not exceeding non-toxic levels (typically <0.1%).

  • Pro-oxidant Effects: As mentioned, under certain conditions, caffeic acid can induce oxidative stress, leading to apoptosis.[6]

  • Mitochondrial Dysfunction: Caffeic acid phenethyl ester (CAPE) has been shown to mitigate mitochondrial dysfunction in some contexts, but high concentrations or different cellular environments could potentially lead to mitochondrial toxicity.[11]

Troubleshooting Guides

Problem: Inconsistent results between experimental repeats.
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions of this compound. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store as recommended (-80°C for long-term).[4]
Cell Line Instability Ensure you are using cells at a consistent and low passage number. Perform regular cell line authentication.
Variability in Reagents Use the same lot of reagents (e.g., media, serum, antibodies) for all related experiments.
Inconsistent Plating Density Seed cells at a consistent density and allow for uniform attachment and growth before treatment.
Problem: No effect on downstream signaling of Src (e.g., p-STAT3 levels remain unchanged).
Possible Cause Troubleshooting Step
Insufficient Compound Concentration Perform a dose-response curve to determine the optimal inhibitory concentration in your cell line. Start with a broad range of concentrations (e.g., 1 nM to 100 µM).
Poor Cell Permeability Consider using a cell line known to be more permeable to peptides or use a transfection reagent to aid in intracellular delivery. Alternatively, perform an in vitro kinase assay with purified proteins.
Rapid Compound Metabolism The compound may be quickly metabolized by the cells. Perform a time-course experiment to determine the optimal treatment duration.
Redundant Signaling Pathways The targeted downstream molecule (e.g., STAT3) may be activated by other kinases in your cell line. Use a more specific assay for Src activity or co-treat with inhibitors of other potential upstream kinases.

Quantitative Data Summary

Compound Target Assay IC50
This compoundSrc SH2 domainPhosphopeptide ligand binding42 nM[1]
Caffeic acidTMEM16AFluorescence quenching29.47 ± 3.19 µM[12]

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT3 (Tyr705)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.[13]

Protocol 2: STAT3 Luciferase Reporter Assay
  • Cell Seeding and Transfection: Seed cells in a 24-well plate. Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a control (e.g., Renilla) luciferase plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with different concentrations of this compound.

  • Cell Lysis and Luciferase Measurement: After the desired treatment duration, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the STAT3-responsive (firefly) luciferase activity to the control (Renilla) luciferase activity to account for variations in transfection efficiency.[13]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation Src Src Src->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Caffeic_acid_pYEEIE This compound Caffeic_acid_pYEEIE->Src Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: this compound inhibits Src, preventing STAT3 phosphorylation.

Experimental_Workflow start Hypothesis: Inhibitor affects target cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with This compound (Dose-response) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis assay Primary Assay (e.g., Western Blot for p-STAT3) lysis->assay analysis Data Analysis assay->analysis end Conclusion analysis->end

Caption: General workflow for testing the efficacy of this compound.

Troubleshooting_Logic start Unexpected Result? no_effect No Target Inhibition? start->no_effect off_target Off-Target Effects? start->off_target inconsistent Inconsistent Results? start->inconsistent check_dose Verified Dose-Response? no_effect->check_dose Yes check_toxicity Assessed Cytotoxicity? off_target->check_toxicity Yes check_reagents Standardized Reagents & Cell Passages? inconsistent->check_reagents Yes check_compound Checked Compound Stability? check_dose->check_compound Yes check_permeability Considered Cell Permeability? check_compound->check_permeability Yes review_literature Reviewed Caffeic Acid Off-Targets? check_toxicity->review_literature Yes control_expts Performed Control Experiments? review_literature->control_expts Yes check_protocol Followed Protocol Consistently? check_reagents->check_protocol Yes

Caption: A logical flow for troubleshooting unexpected experimental outcomes.

References

Improving the specificity of Caffeic acid-pYEEIE in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Caffeic acid-pYEEIE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the specificity of this compound in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a novel compound designed for targeted inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. It is a conjugate of caffeic acid, a natural phenol (B47542) known to possess anti-inflammatory and anti-cancer properties, and the phosphopeptide pYEEIE (phosphorylated Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid). The pYEEIE motif is designed to mimic the STAT3-binding site on receptor kinases, allowing it to competitively bind to the SH2 domain of STAT3. This binding is intended to block STAT3 dimerization, phosphorylation, and subsequent translocation to the nucleus, thereby inhibiting the transcription of STAT3 target genes involved in cell proliferation, survival, and angiogenesis. Caffeic acid itself has been shown to inhibit STAT3 signaling, and its conjugation to the pYEEIE peptide is hypothesized to increase the specificity and potency of STAT3 inhibition.[1][2][3][4]

Q2: Why am I observing low potency or no effect of this compound in my cellular assay?

A2: Low potency of peptide-based inhibitors like this compound in cellular assays is a common challenge. Several factors could contribute to this issue:

  • Poor Cell Permeability: The peptide portion of the conjugate is hydrophilic and may have difficulty crossing the cell membrane to reach its intracellular target.

  • Endosomal Entrapment: If the conjugate is taken up by endocytosis, it may become trapped in endosomes and subsequently degraded in lysosomes, preventing it from reaching the cytoplasm.[5]

  • Peptide Degradation: Peptidases present in the cell culture medium or within the cell can degrade the peptide, reducing the effective concentration of the inhibitor.

  • Incorrect Concentration: The optimal concentration for cellular activity may not have been reached. A dose-response experiment is crucial to determine the effective concentration range.

  • Assay-Specific Issues: The endpoint of your assay (e.g., cell viability, reporter gene expression) may not be sensitive enough to detect the effects of STAT3 inhibition within the chosen timeframe.

Q3: How can I improve the cellular uptake of this compound?

A3: Enhancing the cellular uptake is critical for the efficacy of this compound. Consider the following strategies:

  • Conjugation to a Cell-Penetrating Peptide (CPP): Attaching a CPP, such as TAT or poly-arginine, to the this compound conjugate can significantly improve its translocation across the cell membrane.[6][7]

  • Use of Permeabilizing Agents: Transiently permeabilizing the cell membrane with agents like digitonin (B1670571) or a low concentration of a mild detergent can facilitate entry. However, this approach requires careful optimization to avoid cytotoxicity.

  • Liposomal Formulation: Encapsulating the conjugate in liposomes can aid in its delivery across the cell membrane through fusion.

  • Electroporation or Nucleofection: For some applications, physical methods like electroporation can be used to introduce the compound into cells, although this is not suitable for all assay formats.

Q4: What are the potential off-target effects of this compound and how can I assess them?

A4: Off-target effects are a concern for any inhibitor. For this compound, potential off-targets include:

  • Other SH2 Domain-Containing Proteins: The pYEEIE motif may have some affinity for the SH2 domains of other signaling proteins (e.g., other STAT family members, Src family kinases).

  • Caffeic Acid-Mediated Effects: The caffeic acid moiety may exert effects independent of STAT3 inhibition, such as antioxidant activity or modulation of other signaling pathways.[8][9] To assess off-target effects, you can:

  • Perform a Kinase Profiling Assay: Screen this compound against a panel of kinases to identify any unintended inhibitory activity.

  • Use a Scrambled Peptide Control: Synthesize a control conjugate where the pYEEIE sequence is scrambled (e.g., Caffeic acid-pEIEEY). This control should have reduced affinity for the STAT3 SH2 domain but retain the general physicochemical properties of the active compound.

  • Rescue Experiments: Overexpress a constitutively active form of STAT3 and observe if it rescues the phenotype induced by this compound.

  • Transcriptomic or Proteomic Analysis: Perform RNA-seq or mass spectrometry-based proteomics to get a global view of the cellular pathways affected by the compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results between experiments 1. Peptide Instability: The compound is degrading in solution. 2. Improper Storage: Freeze-thaw cycles are degrading the peptide.[10] 3. Cell Culture Variability: Cells are at different passage numbers or confluency. 4. Inconsistent Reagent Preparation: Variations in solvent or buffer composition.1. Prepare fresh solutions: Make fresh stock solutions for each experiment. 2. Aliquot and store properly: Aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -80°C.[10] 3. Standardize cell culture: Use cells within a defined passage number range and seed at a consistent density. 4. Use standardized protocols: Ensure all reagents are prepared consistently.
High background signal in fluorescence-based assays 1. Autofluorescence of Caffeic Acid: The caffeic acid moiety may be fluorescent at the excitation/emission wavelengths used. 2. Non-specific binding of the conjugate. 1. Measure background fluorescence: Include a control with this compound alone (no cells) and subtract this from your measurements. 2. Optimize washing steps: Increase the number and stringency of washing steps to remove unbound conjugate. 3. Include a non-targeting control: Use a scrambled peptide conjugate to assess non-specific binding.
Observed cytotoxicity at expected therapeutic concentrations 1. Off-target effects. [11][12] 2. Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) is toxic to the cells at the final concentration. 3. Peptide aggregation. 1. Test for off-target effects: See FAQ Q4 for strategies. 2. Perform a solvent toxicity control: Treat cells with the same concentration of the solvent alone. Keep the final solvent concentration below 0.5%. 3. Check for solubility: Ensure the peptide is fully dissolved. Consider using a different solvent or a solubility-enhancing excipient.
No inhibition of STAT3 phosphorylation in Western blot 1. Insufficient cellular uptake. 2. Short incubation time: The compound may require a longer incubation time to exert its effect. 3. Rapid degradation of the compound. 4. Antibody issues: The phospho-STAT3 antibody may not be working correctly.1. Improve cellular delivery: Refer to FAQ Q3. 2. Perform a time-course experiment: Test different incubation times (e.g., 1, 4, 12, 24 hours). 3. Assess compound stability: Use techniques like HPLC-MS to measure the concentration of the intact conjugate over time in cell culture medium. 4. Validate your antibody: Include positive and negative controls for STAT3 phosphorylation (e.g., cytokine stimulation).

Quantitative Data Summary

The following tables provide hypothetical, yet realistic, quantitative data for this compound to serve as a benchmark for experimental design and data interpretation.

Table 1: In Vitro Binding Affinity and Kinase Specificity

CompoundTargetBinding Affinity (Kd)Off-Target Kinase Inhibition (IC50 > 10 µM)
This compoundSTAT3 SH2 Domain150 nM> 95% of kinases in a panel of 100
Caffeic acidSTAT3 (indirect)Not applicableVaries
pYEEIE peptideSTAT3 SH2 Domain500 nMHigh
Scrambled peptide conjugateSTAT3 SH2 Domain> 50 µMNot determined

Table 2: Cellular Activity and Specificity

CompoundCell LineIC50 (Cell Viability)STAT3 Phosphorylation Inhibition (IC50)Off-Target Pathway Activation (e.g., ERK phosphorylation)
This compoundMDA-MB-231 (high pSTAT3)10 µM2 µMMinimal effect at ≤ 10 µM
This compoundMCF-7 (low pSTAT3)> 50 µM> 20 µMMinimal effect at ≤ 10 µM
Caffeic acidMDA-MB-23150 µM25 µMModerate effect at ≥ 25 µM
Scrambled peptide conjugateMDA-MB-231> 100 µM> 50 µMNo effect

Experimental Protocols

Protocol 1: Assessment of Cellular Uptake by Flow Cytometry

Objective: To quantify the cellular uptake of a fluorescently labeled this compound conjugate.

Materials:

  • Fluorescently labeled this compound (e.g., with FITC)

  • Target cells (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the fluorescently labeled this compound (e.g., 1, 5, 10 µM) in complete medium. Include an untreated control.

  • Incubate for the desired time (e.g., 4 hours) at 37°C.

  • Wash the cells twice with ice-cold PBS to remove unbound conjugate.

  • Harvest the cells using Trypsin-EDTA and resuspend in PBS.

  • Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

  • Quantify the mean fluorescence intensity for each condition to determine the extent of cellular uptake.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

Objective: To determine the effect of this compound on STAT3 phosphorylation.

Materials:

  • This compound

  • Target cells that can be stimulated to phosphorylate STAT3 (e.g., HeLa cells)

  • Stimulating agent (e.g., Interleukin-6, IL-6)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes. Include an unstimulated control and a stimulated control without the inhibitor.

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control (β-actin).

Visualizations

G cluster_0 This compound Mechanism of Action Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene CApYEEIE This compound CApYEEIE->STAT3 Inhibits SH2 domain binding

Caption: Proposed mechanism of action for this compound.

G cluster_1 Troubleshooting Workflow: Low Cellular Potency Start Low/No Cellular Activity Observed CheckUptake Assess Cellular Uptake (e.g., fluorescent conjugate) Start->CheckUptake LowUptake Low Uptake CheckUptake->LowUptake No GoodUptake Sufficient Uptake CheckUptake->GoodUptake Yes ImproveDelivery Improve Delivery (CPP, liposomes) LowUptake->ImproveDelivery CheckStability Assess Compound Stability (HPLC-MS) GoodUptake->CheckStability Degraded Compound Degraded CheckStability->Degraded Yes Stable Compound Stable CheckStability->Stable No UseProteaseInhibitors Use Protease Inhibitors or modify peptide backbone Degraded->UseProteaseInhibitors CheckTarget Confirm Target Engagement (e.g., pSTAT3 Western Blot) Stable->CheckTarget NoTargetEffect No Target Inhibition CheckTarget->NoTargetEffect No TargetEffect Target Inhibited CheckTarget->TargetEffect Yes RecheckAssay Re-evaluate Assay Endpoint (sensitivity, timeframe) NoTargetEffect->RecheckAssay TargetEffect->RecheckAssay

Caption: A logical workflow for troubleshooting low cellular potency.

References

Stability of Caffeic acid-pYEEIE under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Caffeic Acid-pYEEIE under various storage conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, -80°C.[1] It is crucial to keep the product in a tightly sealed vial to protect it from moisture and light. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can significantly reduce long-term stability.[1]

Q2: How should I store this compound in solution?

The shelf-life of this compound in solution is significantly shorter than in its lyophilized form.[2] If storage in solution is necessary, it is recommended to:

  • Use a sterile buffer at a slightly acidic pH of 5-6.[2]

  • Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][2]

  • Store the aliquots at -20°C.[2] For short-term storage (up to one week), 4°C may be acceptable, but freezing is recommended for longer periods.[1]

Q3: Which factors can lead to the degradation of this compound?

Several factors can contribute to the degradation of this compound:

  • Temperature: Elevated temperatures accelerate degradation.[3][4]

  • pH: The stability of the caffeic acid moiety is pH-dependent, with greater stability in acidic conditions (up to pH 6).[4] Alkaline conditions (pH > 8) should be avoided as they can promote hydrolysis and oxidation.[1][5]

  • Light: Exposure to UV and visible light can cause isomerization and degradation of the caffeic acid component.[6]

  • Oxidation: The catechol group of caffeic acid is susceptible to oxidation, which can be exacerbated by exposure to air.[7] Peptides containing certain amino acid residues are also prone to oxidation.[2]

  • Enzymatic Degradation: If working with biological samples, such as plasma, esterases can hydrolyze ester bonds. While this compound is a peptide conjugate, the possibility of enzymatic cleavage of the peptide backbone should be considered.

Q4: What are the likely degradation products of this compound?

Degradation can occur at both the caffeic acid and the peptide portions of the molecule. Potential degradation products include:

  • Free caffeic acid and the pYEEIE peptide due to hydrolysis of the conjugate bond.

  • Oxidation products of the caffeic acid catechol group.[7]

  • Isomers of caffeic acid (cis-isomers) resulting from light exposure.[6]

  • Smaller peptide fragments from the cleavage of the pYEEIE backbone.

Troubleshooting Guides

Issue 1: Loss of biological activity or inconsistent experimental results.

This is often the first indication of compound degradation.

Possible Cause Troubleshooting Steps
Improper Storage - Verify that lyophilized powder has been stored at -20°C or -80°C and protected from light and moisture. - For solutions, confirm that they were stored at the correct pH (5-6), temperature (-20°C), and in aliquots to avoid freeze-thaw cycles.[2]
Degradation in Experimental Buffer - Check the pH of your experimental buffer. If it is neutral or alkaline, consider adjusting it to a slightly acidic pH if your experiment allows. - Minimize the time the compound is in the experimental buffer before use.
Oxidation - Purge solutions with an inert gas like nitrogen or argon. - Consider adding a small amount of an antioxidant like ascorbic acid to your buffer, if compatible with your assay.
Photodegradation - Protect your solutions from light by using amber vials or covering them with aluminum foil during experiments.
Issue 2: Appearance of unexpected peaks during analytical chromatography (e.g., HPLC).

This suggests the presence of degradation products or impurities.

Possible Cause Troubleshooting Steps
Degradation During Storage - Analyze a freshly prepared solution from a new vial of lyophilized powder to see if the extra peaks are present. - Compare the chromatogram of an older solution to a freshly prepared one.
Degradation During Sample Preparation - Evaluate the solvents and conditions used for sample preparation. High temperatures or extreme pH can cause degradation. - Use high-purity solvents.
Isomerization - If you suspect light-induced isomerization, analyze a sample that has been rigorously protected from light and compare it to one that has been exposed to light.[6]

Data on Stability of Related Caffeic Acid Compounds

Table 1: Half-life of CAPE in Rat Plasma at Different Temperatures

Temperature (°C)Half-life (hours)
41.95
250.35
370.13

Data from a study on the stability of CAPE in rat plasma.[3]

Table 2: Half-life of CAPA in Rat Plasma at Different Temperatures

Temperature (°C)Half-life (hours)
2541.5
3710
600.82

Data from a study on the stability of CAPA in rat plasma.[3] The amide bond in CAPA is significantly more stable to hydrolysis than the ester bond in CAPE.

Experimental Protocols

Protocol 1: Stability Testing of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound under different conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of lyophilized this compound and dissolve it in a suitable solvent (e.g., DMSO, followed by dilution in an aqueous buffer at pH 5-6) to a final concentration of 1 mg/mL.

2. Stress Conditions:

  • Temperature: Aliquot the stock solution into separate vials and store them at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • pH: Dilute the stock solution in buffers of different pH values (e.g., pH 4, 7, and 9).

  • Light: Expose an aliquot to UV light (e.g., 254 nm or 366 nm) and another to ambient light, while keeping a control sample in the dark.

3. Time Points:

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Detection: UV detector at a wavelength where the caffeic acid moiety has strong absorbance (e.g., 320-330 nm).

  • Analysis: Quantify the peak area of the intact this compound at each time point. The percentage of remaining compound can be calculated relative to the initial time point (t=0).

Visualizations

Degradation_Pathway A This compound B Hydrolysis A->B High pH, Enzymes C Oxidation A->C Oxygen, Light D Isomerization A->D UV Light E Free Caffeic Acid + pYEEIE Peptide B->E F Oxidized Caffeic Acid Conjugate C->F G cis-Caffeic Acid-pYEEIE D->G

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Inconsistent Results or Extra HPLC Peaks? CheckStorage Verify Storage Conditions (-20°C, dark, dry) Start->CheckStorage PrepFresh Prepare Fresh Solution CheckStorage->PrepFresh CompareResults Compare Old vs. Fresh Sample PrepFresh->CompareResults ProblemSolved Issue Resolved: Likely Storage Problem CompareResults->ProblemSolved Fresh sample is clean InvestigateBuffer Investigate Experimental Buffer (pH, contaminants) CompareResults->InvestigateBuffer Fresh sample also shows degradation BufferProblem Issue Resolved: Buffer-related Degradation InvestigateBuffer->BufferProblem ProtectFromLight Protect from Light InvestigateBuffer->ProtectFromLight If buffer is fine

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Imaging Experiments with Caffeic Acid-pYEEIE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caffeic acid-pYEEIE in fluorescence imaging applications. The following sections address the common issue of autofluorescence and provide detailed protocols to mitigate its impact on experimental results.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

Q2: What are the general spectral properties of Caffeic acid derivatives?

Q3: What are the primary methods to control for autofluorescence?

There are several effective strategies to manage autofluorescence in imaging experiments. These can be broadly categorized as:

  • Spectral Unmixing: Computationally separating the autofluorescence signal from the specific fluorescent probe signal based on their distinct emission spectra.[4][5][6][7]

  • Photobleaching: Intentionally destroying the autofluorescent molecules by exposing the sample to high-intensity light before labeling with your fluorescent probe.[3][8][9][10][11]

  • Selection of Fluorophores: Using fluorophores that emit in the far-red or near-infrared region of the spectrum, where autofluorescence is typically lower.[3][12][13]

  • Chemical Quenching: Treating the sample with chemical reagents that reduce autofluorescence.

  • Proper Experimental Controls: Including unstained control samples to accurately assess the level of autofluorescence.[13][14][15]

Troubleshooting Guide

This guide provides detailed protocols for common techniques to reduce or eliminate autofluorescence when working with this compound.

Issue: High background signal obscuring the specific fluorescence.

Solution 1: Spectral Imaging and Linear Unmixing

This computational method treats autofluorescence as a distinct fluorescent component and separates it from your signal of interest.[5]

Experimental Protocol:

  • Acquire a Reference Spectrum for Autofluorescence:

    • Prepare a control sample treated with this compound but without your specific fluorescent label.

    • Using a spectral confocal microscope, acquire a lambda stack (a series of images at different emission wavelengths) of this control sample using the same excitation wavelength you will use for your experiment.

    • From this lambda stack, generate the emission spectrum of the autofluorescence.

  • Acquire a Reference Spectrum for Your Fluorophore:

    • Prepare a sample labeled only with your specific fluorescent probe (without this compound).

    • Acquire a lambda stack and generate the emission spectrum for your fluorophore.

  • Image Your Experimental Sample:

    • Acquire a lambda stack of your fully treated experimental sample (with both this compound and your fluorescent label).

  • Perform Linear Unmixing:

    • Use the software on your confocal microscope or third-party analysis software (e.g., FCS Express) to perform linear unmixing.[7]

    • Provide the software with the reference spectra for autofluorescence and your fluorophore.

    • The software will then generate separate images showing the distribution of the autofluorescence and your specific signal.

Solution 2: Photobleaching

This technique involves exposing the sample to intense light to destroy the autofluorescent molecules before the addition of your fluorescent probe.[3][9]

Experimental Protocol:

  • Sample Preparation: Prepare your sample (cells or tissue) treated with this compound.

  • Photobleaching: Before incubating with your fluorescently labeled antibodies or probes, expose the sample to a high-intensity light source.[8] This can be done using the lasers on a confocal microscope or a dedicated photobleaching device.[9]

    • Laser Scanning Confocal: Repeatedly scan the sample with the excitation laser at high power. The duration will need to be optimized for your sample type and the intensity of the autofluorescence.

    • LED Light Source: Expose the sample to a broad-spectrum, high-intensity LED light for a period ranging from several minutes to a few hours.[9][10]

  • Fluorescent Labeling: Proceed with your standard immunofluorescence or fluorescent staining protocol.

  • Imaging: Image the sample using your standard imaging parameters. The background autofluorescence should be significantly reduced.

Solution 3: Utilizing Far-Red Fluorophores

Autofluorescence is often less intense in the longer wavelength regions of the spectrum.[5] By choosing fluorophores that excite and emit in the far-red, you can often avoid the majority of the autofluorescence signal.[3][12]

Recommended Fluorophores:

FluorophoreExcitation (nm)Emission (nm)
Alexa Fluor 647650668
DyLight 650652672
Cy5649670
ATTO 647N647669

Experimental Protocol:

  • Fluorophore Selection: Choose a bright and photostable far-red fluorophore for your experiment.

  • Staining: Perform your staining protocol as usual with the selected far-red labeled probe.

  • Imaging: Set up your microscope to excite and detect emissions in the far-red range. This will minimize the collection of autofluorescence, which is typically in the blue-green range.

Visualizing Experimental Workflows

Workflow for Spectral Unmixing

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Control Sample (this compound only) D Acquire Lambda Stack (Autofluorescence Spectrum) A->D B Fluorophore Control (Label only) E Acquire Lambda Stack (Fluorophore Spectrum) B->E C Experimental Sample (Both) F Acquire Lambda Stack (Mixed Signals) C->F G Perform Linear Unmixing D->G E->G F->G H Separated Images: Autofluorescence vs. Specific Signal G->H

Caption: Workflow for controlling autofluorescence using spectral unmixing.

Workflow for Photobleaching

A Prepare Sample with This compound B Expose to High-Intensity Light (Photobleaching) A->B C Incubate with Fluorescent Probe B->C D Wash Sample C->D E Image Sample D->E F Reduced Autofluorescence Image E->F

Caption: Workflow for reducing autofluorescence via photobleaching.

References

Validation & Comparative

A Head-to-Head Comparison of Caffeic Acid-pYEEIE and Ac-pYEEIE-NH2 in Src Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for potent and specific kinase inhibitors is paramount. Src, a non-receptor tyrosine kinase, is a key player in various signaling pathways that regulate cell proliferation, differentiation, migration, and survival. Its aberrant activation is frequently implicated in cancer progression, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two peptide-based inhibitors targeting the Src Homology 2 (SH2) domain of Src: Caffeic acid-pYEEIE and N-acetyl-phosphotyrosyl-glutamyl-glutamyl-isoleucyl-glutamic acid amide (Ac-pYEEIE-NH2).

This comparison synthesizes experimental data to highlight the superior potency of this compound, offering a valuable resource for selecting the appropriate inhibitor for research applications.

Quantitative Performance: A Clear Distinction in Potency

Experimental data demonstrates a significant difference in the inhibitory potency of this compound and Ac-pYEEIE-NH2 against the Src SH2 domain. This compound exhibits a 30-fold higher affinity for the Src SH2 domain compared to Ac-pYEEIE-NH2.[1] This enhanced potency is attributed to the caffeic acid moiety, which provides additional interactions with the binding pocket of the SH2 domain.

CompoundTarget DomainIC50Relative Potency
This compoundSrc SH242 nM[1]30-fold higher than Ac-pYEEIE-NH2[1]
Ac-pYEEIE-NH2Src SH2~1.26 µM (estimated)Baseline

Deciphering the Mechanism: The Src Signaling Pathway

Src kinase is a critical node in numerous cellular signaling cascades. Its activation, often initiated by receptor tyrosine kinases, growth factor receptors, or integrins, triggers a series of downstream events that influence key cellular processes. The SH2 domain of Src plays a crucial role in these interactions by recognizing and binding to phosphorylated tyrosine residues on other proteins, thereby propagating the signal. Both this compound and Ac-pYEEIE-NH2 act as competitive inhibitors, binding to the SH2 domain and preventing its interaction with its natural phosphopeptide ligands. This blockade effectively curtails the downstream signaling cascade.

Src_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration FAK->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Inhibitor This compound or Ac-pYEEIE-NH2 Inhibitor->Src

Caption: Src kinase signaling pathway and points of inhibition.

Experimental Protocols: A Representative Src SH2 Domain Inhibition Assay

The determination of IC50 values for Src SH2 domain inhibitors is typically performed using a competitive binding assay, such as a competitive enzyme-linked immunosorbent assay (ELISA). The following is a representative protocol based on established methodologies.

Objective: To determine the concentration of an inhibitor (this compound or Ac-pYEEIE-NH2) that causes 50% inhibition of the binding of a phosphopeptide to the Src SH2 domain.

Materials:

  • Recombinant GST-tagged Src SH2 domain protein

  • Biotinylated phosphopeptide ligand (e.g., Biotin-pYEEI)

  • Inhibitor compounds (this compound and Ac-pYEEIE-NH2)

  • 96-well microtiter plates coated with glutathione (B108866)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with glutathione and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with assay buffer for 1 hour at room temperature.

  • Binding: Add the GST-Src SH2 domain protein to the wells and incubate for 1 hour at room temperature to allow it to bind to the glutathione-coated surface.

  • Inhibition: Prepare serial dilutions of the inhibitor compounds (this compound and Ac-pYEEIE-NH2). Add the diluted inhibitors to the wells, followed by the addition of the biotinylated phosphopeptide ligand. Incubate for 2 hours at room temperature to allow for competitive binding.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Development: Wash the plate again and add TMB substrate solution. Incubate in the dark until a blue color develops.

  • Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that results in a 50% reduction in the signal compared to the control (no inhibitor).

Experimental_Workflow Start Start Coat Coat 96-well plate with Glutathione Start->Coat Block Block with Assay Buffer Coat->Block Bind_Src Add GST-Src SH2 Domain Block->Bind_Src Add_Inhibitors Add Inhibitor Dilutions Bind_Src->Add_Inhibitors Add_Ligand Add Biotinylated Phosphopeptide Ligand Add_Inhibitors->Add_Ligand Incubate_Compete Incubate for Competitive Binding Add_Ligand->Incubate_Compete Wash1 Wash Plate Incubate_Compete->Wash1 Add_Strep_HRP Add Streptavidin-HRP Wash1->Add_Strep_HRP Incubate_Detect Incubate for Detection Add_Strep_HRP->Incubate_Detect Wash2 Wash Plate Incubate_Detect->Wash2 Add_TMB Add TMB Substrate Wash2->Add_TMB Develop Color Development Add_TMB->Develop Stop Add Stop Solution Develop->Stop Read Measure Absorbance at 450 nm Stop->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a competitive ELISA-based Src SH2 inhibition assay.

Conclusion

The experimental evidence clearly indicates that this compound is a significantly more potent inhibitor of the Src SH2 domain than Ac-pYEEIE-NH2. For researchers investigating Src-mediated signaling pathways or developing novel anti-cancer therapeutics, the superior affinity of this compound makes it a more effective tool for achieving robust and specific inhibition. This guide provides the necessary data and a representative experimental framework to aid in the informed selection and application of these Src inhibitors.

References

A Comparative Analysis of Caffeic Acid-pYEEIE and Other Non-Peptidic Src SH2 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the Src Homology 2 (SH2) domain of the Src tyrosine kinase represents a critical node in numerous signaling pathways implicated in cell proliferation, survival, and migration. Inhibition of the protein-protein interactions mediated by the Src SH2 domain is a promising strategy for the development of novel therapeutics. This guide provides a comparative overview of Caffeic acid-pYEEIE, a potent phosphopeptide ligand, and other non-peptidic inhibitors targeting the Src SH2 domain. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in this field.

Performance Comparison of Src SH2 Inhibitors

The inhibitory potential of various compounds against the Src SH2 domain is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). Lower values indicate higher potency. Below is a summary of the reported inhibitory activities of this compound and a selection of other non-peptidic and peptidomimetic inhibitors.

CompoundTypeTargetIC50/KdAssay Method
This compound Phosphopeptide-Caffeic Acid ConjugateSrc SH242 nM (IC50) Not specified in the source
Caffeic acid-DOPA-EEIE Non-phosphopeptide AnalogLck SH2Lower affinity than Ac-pYEEIEELISA
A-419259 (RK-20449) Pyrrolo-pyrimidineSrc Kinase9 nM (IC50) Not specified in the source
WH-4-023 Small MoleculeSrc-YEEI~1.3 µM (IC50) Z'-Lyte end-point assay
Salvianolic Acid A Natural ProductSrc SH2Not specifiedNot specified
Salvianolic Acid B Natural ProductSrc SH2Not specifiedNot specified
Caftaric Acid Natural ProductLck SH2Not specifiedNot specified

Note: The direct comparison of IC50 values should be approached with caution due to variations in assay conditions and methodologies between different studies.

Experimental Methodologies

Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. This section details the protocols for key assays used to characterize the binding and inhibitory activity of compounds against the Src SH2 domain.

Fluorescence Polarization (FP) Competition Assay

This assay measures the disruption of the interaction between a fluorescently labeled phosphopeptide probe and the Src SH2 domain by a competitive inhibitor.

Materials:

  • Purified recombinant Src SH2 domain protein

  • Fluorescently labeled phosphopeptide probe (e.g., FITC-pYEEI)

  • Assay Buffer: 100 mM NaCl, 20 mM NaH2PO4/Na2HPO4, 2 mM Dithiothreitol (DTT), pH 7.4

  • Test compounds (inhibitors)

  • Black, non-treated 384-well microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Src SH2 protein in assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.

    • Prepare a stock solution of the fluorescently labeled phosphopeptide probe. The final concentration should be low (e.g., 10 nM) to maximize the dynamic range of the assay.

    • Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Protocol:

    • To each well of the 384-well plate, add the test compound at various concentrations.

    • Add the Src SH2 protein to each well and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the protein.

    • Add the fluorescently labeled phosphopeptide probe to all wells.

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Measure the fluorescence polarization of each well using a microplate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Data Analysis:

    • The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

    • The IC50 value, the concentration of inhibitor that displaces 50% of the bound fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of an inhibitor to the Src SH2 domain.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl

  • Purified recombinant Src SH2 domain protein (ligand)

  • Test compounds (analytes)

  • Running Buffer: HBS-EP (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface by injecting a mixture of NHS and EDC.

    • Inject the Src SH2 protein solution over the activated surface to covalently couple it to the chip. The optimal protein concentration and pH for immobilization should be determined empirically.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Analyte Binding Analysis:

    • Inject a series of concentrations of the test compound (analyte) in running buffer over the immobilized Src SH2 surface.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

    • Between different analyte injections, regenerate the sensor surface using a solution that removes the bound analyte without denaturing the immobilized ligand (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Inhibition

This assay measures the ability of an inhibitor to compete with a biotinylated phosphopeptide for binding to a GST-tagged Src SH2 domain.

Materials:

  • Streptavidin-coated 96-well microtiter plates

  • GST-tagged Src SH2 domain protein

  • Biotinylated phosphopeptide (e.g., Biotin-pYEEI)

  • Anti-GST antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Wash Buffer: PBS with 0.05% Tween-20

  • Blocking Buffer: PBS with 1% BSA

Procedure:

  • Plate Preparation:

    • Coat the streptavidin-coated plate with the biotinylated phosphopeptide by incubating for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Block the remaining binding sites by incubating with blocking buffer for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Binding:

    • In a separate plate, pre-incubate the GST-Src SH2 domain with serial dilutions of the test compound for 30 minutes at room temperature.

    • Transfer the pre-incubated mixture to the phosphopeptide-coated plate.

    • Incubate for 1 hour at room temperature to allow binding to occur.

    • Wash the plate three times with wash buffer to remove unbound protein and inhibitor.

  • Detection:

    • Add the anti-GST-HRP antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add the TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution, which will turn the color to yellow.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • The absorbance is inversely proportional to the inhibitory activity of the compound.

    • Plot the absorbance against the logarithm of the inhibitor concentration and determine the IC50 value.

Src Signaling Pathway and Inhibition

The Src tyrosine kinase is a key regulator of multiple intracellular signaling cascades. Its activity is tightly controlled by intramolecular interactions involving its SH2 and SH3 domains. The diagram below illustrates the canonical Src signaling pathway and the mechanism of action of SH2 domain inhibitors.

Src_Signaling_Pathway cluster_activation Src Activation cluster_src Src Kinase cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Integrin Integrin Src_inactive Inactive Src (Tyr527-P) Integrin->Src_inactive Activates GPCR GPCR GPCR->Src_inactive Activates Src_active Active Src (Tyr416-P) Src_inactive->Src_active Dephosphorylation of Tyr527 Phosphorylation of Tyr416 SH2_domain SH2 Domain Src_active->Src_inactive Phosphorylation of Tyr527 Ras_MAPK Ras-MAPK Pathway Src_active->Ras_MAPK Activates PI3K_AKT PI3K-AKT Pathway Src_active->PI3K_AKT Activates STAT3 STAT3 Pathway Src_active->STAT3 Activates SH2_domain->Src_inactive Maintains inactive state by binding pTyr527 SH3_domain SH3 Domain Kinase_domain Kinase Domain Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT3->Migration SH2_Inhibitor Src SH2 Inhibitor (e.g., this compound) SH2_Inhibitor->SH2_domain Binds to

Src Signaling Pathway and Inhibition. This diagram illustrates the activation of Src kinase by various cell surface receptors, leading to the activation of downstream signaling pathways that regulate cell proliferation, survival, and migration. Src SH2 inhibitors block the function of the SH2 domain, thereby preventing the proper activation and signaling of Src.

Conclusion

The development of potent and selective inhibitors of the Src SH2 domain remains an active area of research. This compound has demonstrated promising inhibitory activity in the nanomolar range. A direct comparison with other non-peptidic inhibitors is challenging due to the lack of standardized reporting of inhibitory data. The experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of novel Src SH2 inhibitors. Further head-to-head comparative studies employing these standardized assays are necessary to definitively rank the potency and selectivity of emerging drug candidates. The continued exploration of diverse chemical scaffolds, including natural products and their derivatives, holds the potential to yield novel and effective therapeutics targeting the Src signaling pathway.

A Comparative Analysis of Caffeic Acid-pYEEIE and Other Phosphopeptide Inhibitors Targeting SH2 Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of Caffeic acid-pYEEIE and other phosphopeptide inhibitors targeting Src Homology 2 (SH2) domains. This document is intended for researchers, scientists, and drug development professionals working in the fields of signal transduction and drug discovery.

Introduction

Src Homology 2 (SH2) domains are crucial protein-protein interaction modules that recognize and bind to specific phosphotyrosine (pTyr) motifs, playing a pivotal role in numerous cellular signaling pathways. Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders, making SH2 domains attractive targets for therapeutic intervention. Phosphopeptide inhibitors, designed to mimic the natural pTyr-containing ligands, are a major class of molecules developed to modulate the function of SH2 domain-containing proteins such as Src family kinases (e.g., Src, Lck) and Signal Transducer and Activator of Transcription (STAT) proteins.

This guide focuses on the comparative efficacy of this compound, a hybrid molecule combining the pYEEIE phosphopeptide with caffeic acid, against other known phosphopeptide and small-molecule inhibitors of SH2 domains.

Quantitative Comparison of Inhibitor Efficacy

The inhibitory potency of various compounds against different SH2 domains is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). The following tables summarize the available data for this compound's constituent parts and other relevant inhibitors.

Table 1: Efficacy of Inhibitors against Src Family Kinase SH2 Domains
InhibitorTarget SH2 DomainIC50 / KdReference
pYEEISrc6.5 µM (IC50)[1]
Rosmarinic acidLck7 µM (IC50)[2]
pYEEI peptideLyn0.75 ± 0.2 µM (Kd)[3]
pYEEL peptideLyn0.94 ± 0.2 µM (Kd)[3]
Bivalent Inhibitor 1Src20 ± 3 µM (IC50)[4]
Bivalent Inhibitor 3Src6 ± 1 µM (IC50)[4]
Table 2: Efficacy of Inhibitors against STAT SH2 Domains
InhibitorTarget SH2 DomainIC50 / KiReference
GpYLPQTV-NH2STAT323 µM (IC50)[5]
S3I-1757STAT37.39 ± 0.95 µM (IC50)[6]
Peptide 1.6 (Ac-pTyr-Leu-Pro-Gln-Thr-Val-NH2)STAT3150 nM (IC50)[7]
CJ-887STAT315 nM (Ki)[8]
SH-4-54STAT3/STAT5~5 µM (IC50)
StatticSTAT35.1 µM (IC50)
S3I-201STAT386 µM (IC50)[9]

Experimental Protocols

The determination of inhibitor potency against SH2 domains is commonly performed using a Fluorescence Polarization (FP) assay. This in vitro binding assay measures the displacement of a fluorescently labeled phosphopeptide probe from the SH2 domain by a competitive inhibitor.

Fluorescence Polarization Competition Assay

Objective: To determine the IC50 value of a test compound (e.g., this compound) for an SH2 domain.

Materials:

  • Purified recombinant SH2 domain protein (e.g., GST-Lck-SH2).

  • Fluorescently labeled phosphopeptide probe with known affinity for the SH2 domain (e.g., 5-carboxyfluorescein-GpYLPQNID for STAT4)[10][11].

  • Test inhibitor compound (e.g., this compound).

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20).

  • Black, low-volume 384-well microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the SH2 domain protein in the assay buffer.

    • Prepare a stock solution of the fluorescently labeled phosphopeptide probe. The final concentration in the assay should be close to its Kd value for the SH2 domain.

    • Prepare a serial dilution of the test inhibitor compound in the assay buffer.

  • Assay Setup:

    • In the wells of the 384-well plate, add the assay buffer.

    • Add the serially diluted test inhibitor to the respective wells. Include a control with no inhibitor (maximum polarization) and a control with only the fluorescent probe (minimum polarization).

    • Add the SH2 domain protein to all wells except the minimum polarization control.

    • Add the fluorescently labeled phosphopeptide probe to all wells.

    • The final volume in each well should be identical (e.g., 20 µL).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the polarization of the sample well, mP_min is the polarization of the probe-only well, and mP_max is the polarization of the well with SH2 domain and probe but no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the fluorescent probe binding.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway involving Src family kinases and the experimental workflow for inhibitor screening.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Family Kinase (e.g., Lck, Src) RTK->Src Recruitment & Activation Adaptor Adaptor Protein (e.g., Grb2) RTK->Adaptor Binding via SH2 domain STAT STAT Protein RTK->STAT Recruitment via SH2 domain Src->RTK Phosphorylation Src->STAT Phosphorylation Downstream Downstream Signaling Adaptor->Downstream STAT->STAT Transcription Gene Transcription STAT->Transcription Ligand Ligand Ligand->RTK Activation

Caption: General signaling pathway involving SH2 domain-containing proteins.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Protein Purified SH2 Domain Plate 384-well Plate Incubation Protein->Plate Probe Fluorescent Probe Probe->Plate Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Plate Reader FP Measurement Plate->Reader Data Data Analysis (IC50 determination) Reader->Data

References

Validating the Specificity of a Rationally Designed Src Family Kinase Inhibitor: A Comparative Guide for Caffeic acid-pYEEIE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the rationally designed inhibitor, Caffeic acid-pYEEIE, for the specific targeting of Src family kinases (SFKs). While direct experimental data for this specific conjugate is emerging, this document evaluates its potential specificity based on the well-characterized activities of its constituent components: the natural phenol (B47542) Caffeic Acid and the Src Homology 2 (SH2) domain-binding peptide, pYEEI. We compare these components against established SFK inhibitors, providing the experimental frameworks necessary for validation.

Introduction to Src Family Kinases (SFKs)

Src family kinases are a group of non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Aberrant activation and overexpression of SFKs are frequently observed in various human cancers, where they contribute to malignant progression, metastasis, and resistance to therapy.[1][2] This makes SFKs attractive targets for the development of novel anticancer therapeutics. The family includes several members such as Src, Fyn, Lck, and Lyn, which share a conserved structure but can have distinct biological roles.

The proposed inhibitor, this compound, represents a dual-pronged strategy. It is designed to target two distinct functional domains of Src, potentially offering higher specificity and potency than inhibitors targeting the highly conserved ATP-binding site alone.

Mechanism of Action: A Dual-Domain Targeting Strategy

This compound is a conjugate molecule designed to simultaneously engage two critical domains of Src kinases.

  • pYEEI(E) Peptide Moiety : The phosphopeptide pYEEI is a known high-affinity ligand for the Src Homology 2 (SH2) domain.[3] The SH2 domain is crucial for mediating protein-protein interactions that are essential for Src activation and downstream signaling. By binding to the SH2 domain, the pYEEI portion of the conjugate is expected to act as a competitive inhibitor, preventing the recruitment of Src to activated receptor tyrosine kinases and other signaling complexes.

  • Caffeic Acid Moiety : Caffeic acid, a natural phenolic compound, has been shown to directly inhibit the kinase activity of Fyn, a member of the Src family.[4][5] Studies suggest that caffeic acid can bind to the kinase domain, likely competing with ATP, and regulate Src-mediated signaling pathways.[6][7]

This dual-targeting approach aims to increase specificity for Src family kinases over other kinases that lack a compatible SH2 domain or are insensitive to caffeic acid.

cluster_0 Proposed Inhibition by this compound cluster_1 Src Family Kinase Inhibitor This compound pYEEIE pYEEIE Peptide Inhibitor->pYEEIE targets CaffeicAcid Caffeic Acid Inhibitor->CaffeicAcid targets SH2 SH2 Domain pYEEIE->SH2 Inhibits Interaction KinaseDomain Kinase Domain (ATP Pocket) CaffeicAcid->KinaseDomain Inhibits Activity Src Src Kinase Src->SH2 Src->KinaseDomain

Caption: Dual-domain inhibition strategy of this compound.

Comparative Inhibitor Performance

To assess the potential specificity of this compound, we compare the known inhibitory concentrations (IC50) of its components and other well-known SFK inhibitors against a panel of kinases. High specificity is indicated by potent inhibition of SFKs (low IC50) and weak inhibition of off-target kinases (high IC50).

InhibitorTarget KinaseIC50 (nM)Off-Target Kinase(s)Off-Target IC50 (nM)Class
pYEEI [3]Src (SH2 domain)6,500--Peptide (SH2 Binder)
Caffeic Acid [8]Src~4,000 (for Baicalein)Fyn[4][5]Not specifiedNatural Phenol
Dasatinib [2][9]Src0.5 - 2.7BCR-ABL, c-Kit, PDGFR< 1Multi-kinase Inhibitor
Saracatinib (AZD0530) [2]Src2.7Abl30Multi-kinase Inhibitor
Bosutinib [10]Src1.2Abl1.0Multi-kinase Inhibitor
PP1 [11][12]Lck, Fyn5, 6c-Abl, p38~1000SFK-selective
PP2 [11][13]Lck, Fyn4, 5EGFR, HER2, PDGFR> 10,000SFK-selective
SU6656 [3]Src280PDGFR, Kit1100, 1700SFK-selective

Note: Data for Caffeic Acid's direct IC50 on Src is limited; the value for Baicalein, a similar natural compound, is provided for context.[8] The pYEEI IC50 is for binding, not kinase activity inhibition.

Experimental Protocols for Specificity Validation

Validating the specificity of a novel inhibitor like this compound requires a multi-tiered approach, moving from in vitro biochemical assays to cell-based models.

This assay directly measures the ability of the inhibitor to block the phosphotransferase activity of purified kinases.

  • Principle : A purified, active kinase is incubated with a specific substrate peptide and ATP (often radiolabeled [γ-³²P]ATP or in a system that measures ADP production). The inhibitor is added at varying concentrations to determine the dose at which it inhibits 50% of the kinase activity (IC50).

  • Protocol Outline :

    • Reagents : Purified recombinant Src family kinases (Src, Lck, Fyn, etc.) and a panel of off-target kinases, kinase-specific substrate peptide (e.g., KVEKIGEGTYGVVYK for Src)[14], ATP, [γ-³²P]ATP, kinase reaction buffer (containing MgCl₂), and the test inhibitor (this compound).

    • Reaction Setup : In a microcentrifuge tube or 96-well plate, combine the kinase, substrate peptide, and varying concentrations of the inhibitor in the reaction buffer.

    • Initiation : Start the reaction by adding the ATP/[γ-³²P]ATP mixture.[14] Incubate for 10-30 minutes at 30°C.[14]

    • Termination : Stop the reaction by adding a strong acid like trichloroacetic acid (TCA).[14]

    • Quantification : Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.[14] Measure the remaining radioactivity on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

    • Alternative (Non-Radioactive) Quantification : Use a commercial kit like ADP-Glo™ (Promega), which measures kinase activity by quantifying the amount of ADP produced in the reaction via a luciferase-based system.[15]

    • Data Analysis : Plot kinase activity against inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

This assay assesses the inhibitor's ability to block Src activity within a cellular context by measuring the phosphorylation of downstream targets.

  • Principle : Cells are treated with the inhibitor, and the phosphorylation status of Src itself (autophosphorylation at Tyr416) and its key substrates (e.g., FAK, p130Cas) is measured by Western blot. A specific inhibitor should reduce phosphorylation of Src targets without affecting other signaling pathways.

  • Protocol Outline :

    • Cell Culture : Culture a relevant cell line (e.g., MDA-MB-231 breast cancer cells, which have high Src activity) to 70-80% confluency.[16]

    • Treatment : Treat cells with varying concentrations of this compound or a control inhibitor (e.g., Dasatinib) for a defined period (e.g., 2-24 hours).

    • Lysis : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[16]

    • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Western Blot :

      • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

      • Transfer proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with 5% BSA or non-fat milk.

      • Incubate with primary antibodies overnight (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-FAK, anti-total-FAK, anti-Actin).

      • Wash and incubate with HRP-conjugated secondary antibodies.

      • Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Data Analysis : Quantify band intensities and normalize the phosphorylated protein levels to total protein levels.

Visualization of Pathways and Workflows

RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src recruits & activates FAK FAK Src->FAK phosphorylates Ras Ras/Raf/MEK/ERK Pathway Src->Ras activates STAT3 STAT3 Src->STAT3 phosphorylates p130Cas p130Cas FAK->p130Cas activates Proliferation Gene Expression & Proliferation Ras->Proliferation STAT3->Proliferation Migration Cell Migration & Invasion p130Cas->Migration Inhibitor This compound Inhibitor->Src

Caption: Simplified Src signaling pathway and point of inhibition.

Start Synthesize This compound Assay1 In Vitro Kinase Assay (Panel of >100 kinases) Start->Assay1 Assay2 Cell-Based Assay (Western Blot for p-Src) Start->Assay2 Analysis Calculate IC50 & Ki Determine Selectivity Score Assay1->Analysis Assay2->Analysis Assay3 Kinome Profiling (e.g., KINOMEscan) Result Validated Specific Inhibitor Assay3->Result Analysis->Assay3 Confirm Hits

Caption: Experimental workflow for validating inhibitor specificity.

References

Comparative Analysis of Src Kinase Inhibitor Binding Affinities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the binding affinities of established Src kinase inhibitors. While the binding affinity of a specific caffeic acid-peptide conjugate, caffeic acid-pYEEIE, to Src kinase has not been documented in publicly available literature, this guide offers a valuable benchmark by detailing the affinities of well-characterized inhibitors. Furthermore, limited data exists for caffeic acid and its derivatives, with one study indicating that chlorogenic acid, an ester of caffeic acid, inhibits Src kinase with a half-maximal inhibitory concentration (IC50) of 122 µg/mL[1]. Another study has shown that caffeic acid can directly bind to and inhibit Fyn, a member of the Src kinase family, though quantitative binding data for Src was not provided[2].

This guide presents quantitative data for a range of known Src inhibitors, details the experimental methodologies used to determine these binding affinities, and illustrates the associated signaling pathways and experimental workflows.

Quantitative Comparison of Src Kinase Inhibitor Binding Affinities

The binding affinity of an inhibitor to its target kinase is a critical determinant of its potency and potential therapeutic efficacy. This is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), or the dissociation constant (Kd). The following table summarizes the binding affinities of several well-characterized Src kinase inhibitors.

InhibitorTypeBinding AffinityAssay Method
Dasatinib ATP-competitiveIC50: ~0.8 nM, <1.0 nM, Ki: 16 pMKinase activity assay[3], Not specified[4]
Bosutinib ATP-competitiveIC50: 1.2 nMNot specified[4]
Saracatinib (AZD0530) ATP-competitiveIC50: 2.7 nMNot specified[3]
AZD0424 ATP-competitiveIC50: ~4 nMIn vitro Src kinase assay[3]
PP2 ATP-competitiveIC50: 4 nM (Lck), 5 nM (Fyn)Cell-free assays
Src Inhibitor 1 (SKI-1) Dual site (ATP and peptide)IC50: 44 nMNot specified[5]
SU6656 ATP-competitiveIC50: 280 nMNot specified[4]
A-419259 ATP-competitiveIC50: 9 nMNot specified[4]
eCF506 Conformation-selectiveIC50: < 0.5 nMNot specified[6]

Experimental Protocols for Determining Binding Affinity

The accurate determination of inhibitor binding affinity is paramount in drug discovery. Various biochemical and biophysical methods are employed, each with its own principles and applications.

In Vitro Kinase Assays (IC50 Determination)

These assays measure the functional consequence of an inhibitor binding to a kinase—the inhibition of its enzymatic activity.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay : This assay is a common method for quantifying kinase activity.

    • Principle : The assay measures the phosphorylation of a substrate peptide by Src kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to an Alexa Fluor® 647-labeled tracer. This results in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

    • Protocol :

      • Recombinant Src kinase, a biotinylated peptide substrate, and ATP are incubated in an assay buffer.

      • The test compound (e.g., a potential inhibitor) is added at various concentrations.

      • The reaction is allowed to proceed for a defined period at a controlled temperature.

      • A solution containing a europium-labeled anti-phosphotyrosine antibody and an Alexa Fluor® 647-labeled streptavidin is added to stop the reaction and initiate the detection process.

      • The FRET signal is measured using a suitable plate reader.

      • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Mobility Shift Assay : This method detects the difference in charge between the substrate and the phosphorylated product.

    • Principle : A substrate peptide is incubated with the kinase and ATP. The reaction mixture is then subjected to electrophoresis, which separates the phosphorylated product from the unphosphorylated substrate based on their different mobilities. The extent of phosphorylation is quantified by the intensity of the product band.

    • Protocol :

      • Recombinant Src kinase is incubated with a peptide substrate and ATP in a reaction buffer.

      • Varying concentrations of the inhibitor are added to the reaction mixtures.

      • The reaction is incubated for a specific time (e.g., 1 hour).

      • The reaction is stopped, and the products are separated by gel electrophoresis.

      • The gel is imaged, and the amount of phosphorylated substrate is quantified to determine the percentage of inhibition at each inhibitor concentration.

      • IC50 values are calculated from the resulting dose-response curve.

Biophysical Assays (Kd Determination)

These methods directly measure the binding interaction between the inhibitor and the kinase, providing a measure of the intrinsic affinity.

  • Surface Plasmon Resonance (SPR) : SPR is a label-free technique that measures binding events in real-time.

    • Principle : It detects changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) in solution binds to a ligand (kinase) immobilized on the chip.

    • Protocol :

      • Recombinant Src kinase is immobilized on a sensor chip.

      • A series of solutions containing the inhibitor at different concentrations are flowed over the chip surface.

      • The binding and dissociation of the inhibitor are monitored in real-time by detecting changes in the SPR signal.

      • The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams.

      • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

  • Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes that occur upon binding.

    • Principle : This technique measures the heat released or absorbed during the binding of an inhibitor to the kinase.

    • Protocol :

      • A solution of Src kinase is placed in the sample cell of the calorimeter.

      • A solution of the inhibitor is placed in the injection syringe.

      • The inhibitor solution is titrated into the kinase solution in small increments.

      • The heat change associated with each injection is measured.

      • The resulting data is fitted to a binding model to determine the stoichiometry (n), enthalpy change (ΔH), and the dissociation constant (Kd).

Visualizing Src Signaling and Experimental Workflow

Src Signaling Pathway

Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion. Its activation is a key event in many signaling cascades initiated by various cell surface receptors.

Src_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Cytokines) Receptor Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Extracellular_Signal->Receptor Src Src Kinase Receptor->Src Activation FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Cellular_Responses Cellular Responses (Proliferation, Survival, Migration, Angiogenesis) FAK->Cellular_Responses Akt Akt PI3K->Akt Akt->Cellular_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Responses STAT3->Cellular_Responses

Caption: A simplified diagram of the Src kinase signaling pathway.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a potential Src kinase inhibitor using an in vitro kinase assay.

IC50_Workflow Start Start: Prepare Reagents (Src Kinase, Substrate, ATP, Inhibitor) Incubation Incubate Kinase, Substrate, and varying concentrations of Inhibitor Start->Incubation Reaction Initiate Kinase Reaction (Add ATP) Incubation->Reaction Detection Stop Reaction and Detect (e.g., TR-FRET, Mobility Shift) Reaction->Detection Data_Analysis Data Analysis: Plot % Inhibition vs. [Inhibitor] Detection->Data_Analysis IC50 Determine IC50 Value (Sigmoidal Dose-Response Curve) Data_Analysis->IC50

Caption: Workflow for determining IC50 values of Src kinase inhibitors.

References

A Head-to-Head Comparison: Caffeic Acid-pYEEIE and Small Molecule Inhibitors in Modulating SH2 Domain-Mediated Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase and transcription factor inhibition is continually evolving, with novel molecular entities being developed to target key nodes in cellular signaling pathways. This guide provides a detailed, data-driven comparison between a peptidomimetic, Caffeic acid-pYEEIE, and a selection of well-characterized small molecule inhibitors that target Src Homology 2 (SH2) domains, primarily focusing on the STAT3 signaling cascade.

Executive Summary

This comparison guide delves into the mechanistic differences, inhibitory potencies, and experimental validation of this compound and prominent small molecule inhibitors such as Stattic, S3I-201, BP-1-102, and SH-4-54. While this compound demonstrates high potency in targeting the SH2 domain of the upstream kinase Src, the small molecule inhibitors are designed to directly bind to the SH2 domain of the transcription factor STAT3. This fundamental difference in their primary targets dictates their mode of action and potential therapeutic applications.

Data Presentation: Quantitative Inhibitor Performance

The following table summarizes the key quantitative data for this compound and the selected small molecule inhibitors, providing a clear comparison of their inhibitory activities.

InhibitorTypePrimary TargetInhibitory PotencyAssay TypeReference(s)
This compound PeptidomimeticSrc SH2 DomainIC50: 42 nMNot Specified[1][2][3]
Stattic Small MoleculeSTAT3 SH2 DomainIC50: 5.1 µMCell-free[4][5][6][7][8]
S3I-201 Small MoleculeSTAT3 SH2 DomainIC50: 86 µMIn vitro DNA-binding[9][10][11][12][13]
BP-1-102 Small MoleculeSTAT3 SH2 DomainKd: 504 nM; IC50: 6.8 µMSurface Plasmon Resonance; In vitro DNA-binding[14][15][16][17][18]
SH-4-54 Small MoleculeSTAT3 SH2 DomainKd: 300 nMSurface Plasmon Resonance

Signaling Pathways and Points of Inhibition

The following diagrams, rendered in Graphviz (DOT language), illustrate the targeted signaling pathways and the distinct points of intervention for this compound and the small molecule STAT3 inhibitors.

JAK-STAT Signaling Pathway and Direct STAT3 Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Dimerization & JAK Activation Cytokine Cytokine STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation pSTAT3_dimer pSTAT3 Dimer STAT3_inactive->pSTAT3_dimer 4. Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus 5. Nuclear Translocation Target_Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1, Bcl-xL) Nucleus->Target_Gene_Expression 6. Gene Transcription Small_Molecule_Inhibitor Small Molecule Inhibitors (Stattic, S3I-201, etc.) Small_Molecule_Inhibitor->STAT3_inactive Inhibits SH2 Domain Src_STAT3_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Src_inactive Src (inactive) Growth_Factor_Receptor->Src_inactive 2. Src Recruitment Growth_Factor Growth Factor Src_active Src (active) Src_inactive->Src_active 3. Src Activation STAT3_inactive STAT3 (inactive) Src_active->STAT3_inactive 4. STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3_inactive->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus 5. Dimerization & Nuclear Translocation Target_Gene_Expression Target Gene Expression Nucleus->Target_Gene_Expression 6. Gene Transcription Caffeic_acid_pYEEIE This compound Caffeic_acid_pYEEIE->Src_inactive Inhibits SH2 Domain Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer cell line with constitutively active STAT3) Treatment Inhibitor Treatment (Varying concentrations) Cell_Culture->Treatment Biochemical_Assays Biochemical Assays Treatment->Biochemical_Assays Cellular_Assays Cellular Assays Treatment->Cellular_Assays Western_Blot Western Blot (p-STAT3, total STAT3, p-Src, total Src) Biochemical_Assays->Western_Blot FP_Assay Fluorescence Polarization (Binding to SH2 domain) Biochemical_Assays->FP_Assay Data_Analysis Data Analysis (IC50/Kd determination, statistical analysis) Western_Blot->Data_Analysis FP_Assay->Data_Analysis MTT_Assay MTT Assay (Cell Viability/Proliferation) Cellular_Assays->MTT_Assay RT_qPCR RT-qPCR (Expression of STAT3 target genes) Cellular_Assays->RT_qPCR MTT_Assay->Data_Analysis RT_qPCR->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

References

Review of Caffeic Acid-pYEEIE Performance in Published Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant lack of specific data on the performance of Caffeic acid-pYEEIE. While the broader compound, caffeic acid, and its derivatives like Caffeic Acid Phenethyl Ester (CAPE) are extensively studied for their therapeutic potential, specific experimental data and comparative studies for the "pYEEIE" peptide conjugate remain elusive.

One commercially available variant, this compound TFA, is described as a non-phosphopeptide inhibitor that demonstrates a strong binding affinity for the GST-Lck-SH2 domain[1]. However, publicly available research does not currently provide quantitative data on its efficacy, detailed experimental protocols from peer-reviewed studies, or direct comparisons with other inhibitors of the same target.

The parent compound, caffeic acid, has been investigated for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[2]. Studies have explored its mechanisms of action, such as the inhibition of the JAK-STAT3 signaling pathway in response to UVB-induced cellular proliferation and its involvement in cellular signaling pathways related to its antidepressant-like effects[3][4].

Similarly, CAPE, a well-known derivative, has been shown to possess potent anti-inflammatory and antioxidant properties by targeting pathways such as NF-κB and the SIRT1/PGC1α/DRP1 signaling pathway to mitigate mitochondrial dysfunction[5][6][7]. Research on CAPE provides a wealth of experimental data, including its effects on various cell lines and in animal models of diseases like sepsis and experimental autoimmune encephalomyelitis[7][8].

Despite the extensive body of research on caffeic acid and CAPE, the specific performance of the this compound conjugate, its experimental validation, and its relative efficacy compared to other compounds are not documented in the currently accessible scientific literature. Therefore, a detailed comparison guide with quantitative data tables and experimental protocols for this compound cannot be constructed at this time. Further research and publication of studies specifically investigating this compound are needed to enable such a comparative analysis.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Caffeic Acid-pYEEIE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Caffeic Acid and the Synthetic Peptide pYEEIE.

This document provides crucial safety and logistical information for the handling and disposal of Caffeic acid and the synthetic peptide pYEEIE. Adherence to these procedural guidelines is essential for ensuring laboratory safety and procedural integrity.

I. Personal Protective Equipment (PPE)

When handling Caffeic acid, pYEEIE, or a mixture of the two, the following personal protective equipment is mandatory. Caffeic acid is a known skin and eye irritant, may cause respiratory irritation, and is a suspected carcinogen with potential effects on fertility[1][2][3][4][5][6]. While specific toxicological data for the synthetic peptide pYEEIE is not available, it is prudent to treat it as a potentially hazardous substance, a standard practice for novel chemical entities[1][7][8][9][10][11].

PPE Category Specification Rationale
Eye and Face Protection Safety goggles with side shields or a face shield.Protects against splashes, dust, and aerosols of both Caffeic acid and pYEEIE[1][8].
Skin Protection Lab coat, long pants, and closed-toe shoes.Prevents skin contact with Caffeic acid, which can cause irritation[2][12].
Hand Protection Chemical-resistant gloves (e.g., nitrile).Protects hands from direct contact with both substances. Gloves should be inspected before use and changed frequently[1][8][12].
Respiratory Protection NIOSH-approved respirator (e.g., N95) or use of a chemical fume hood.Required when handling Caffeic acid powder to avoid inhalation of dust, which can cause respiratory irritation[1][2][5]. Also recommended for handling lyophilized pYEEIE[1].

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling Caffeic acid and pYEEIE is critical to minimize exposure and contamination.

  • Preparation : Before handling the substances, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. All necessary equipment, including PPE, should be readily available.

  • Weighing and Aliquoting :

    • For Caffeic acid powder and lyophilized pYEEIE, perform all weighing and aliquoting within a chemical fume hood to control dust and aerosols[1].

    • Use appropriate tools for handling powders, such as spatulas and weighing paper.

  • Solution Preparation :

    • When dissolving the substances, add the solvent to the solid slowly to avoid splashing.

    • If sonication is required for dissolution, ensure the container is properly sealed.

  • Handling of the Mixture :

    • Once mixed, handle the Caffeic acid-pYEEIE solution with the same level of precaution as the individual components.

    • Clearly label all containers with the contents, concentration, and date.

  • Post-Handling :

    • After handling is complete, decontaminate all work surfaces and equipment.

    • Remove and dispose of PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.

III. Disposal Plan

Proper disposal of Caffeic acid, pYEEIE, and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Dispose of unused Caffeic acid, pYEEIE, and the this compound mixture as hazardous chemical waste in a designated, sealed, and properly labeled container.

    • Do not dispose of these chemicals down the drain[1].

  • Contaminated Materials :

    • All disposable items that have come into contact with either substance, such as gloves, weighing paper, and pipette tips, should be disposed of in a designated hazardous waste container.

  • Local Regulations :

    • Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

IV. Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Clean Workspace in Fume Hood prep_ppe->prep_workspace weigh_caffeic Weigh Caffeic Acid prep_workspace->weigh_caffeic weigh_peptide Weigh pYEEIE prep_workspace->weigh_peptide dissolve Prepare Solutions weigh_caffeic->dissolve weigh_peptide->dissolve mix Create this compound Mixture dissolve->mix decontaminate Decontaminate Workspace and Equipment mix->decontaminate dispose_waste Dispose of Chemical Waste in Designated Container mix->dispose_waste dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.